3-(2-Chloro-4-methylphenyl)aniline, HCl
Description
Properties
IUPAC Name |
3-(2-chloro-4-methylphenyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN.ClH/c1-9-5-6-12(13(14)7-9)10-3-2-4-11(15)8-10;/h2-8H,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQBWGDGVAWYRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(2-Chloro-4-methylphenyl)aniline HCl chemical properties
An In-depth Technical Guide to the Chemical Properties, Synthesis, and Applications of 3-(2-Chloro-4-methylphenyl)aniline HCl
Abstract
3-(2-Chloro-4-methylphenyl)aniline hydrochloride is a substituted biarylamine, a structural motif of significant interest in contemporary medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, an analysis of its chemical reactivity based on structural-electronic principles, and its potential applications as a key building block, particularly in the development of kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.
Physicochemical Characteristics
The fundamental properties of 3-(2-Chloro-4-methylphenyl)aniline hydrochloride are summarized below. As a specific, complex intermediate, extensive experimental data is not broadly published; therefore, properties of structurally related and precursor compounds are included for comparative context where appropriate.
| Property | Value | Source |
| IUPAC Name | 3-(2-Chloro-4-methylphenyl)aniline hydrochloride | N/A |
| CAS Number | 1352318-55-8 | [1] |
| Molecular Formula | C₁₃H₁₃Cl₂N | [1] |
| Molar Mass | 254.15 g/mol | [1] |
| Appearance | Not specified; related anilines are often crystalline solids or liquids, ranging from colorless to brown.[2][3] | N/A |
| Solubility | Expected to be soluble in polar organic solvents like methanol and DMSO. The hydrochloride salt form may confer some aqueous solubility. | N/A |
Synthesis and Structural Elucidation
The synthesis of complex biarylamines like 3-(2-Chloro-4-methylphenyl)aniline is most effectively achieved through modern cross-coupling methodologies. The Suzuki-Miyaura reaction represents a robust and high-yield pathway. The hydrochloride salt is then formed in a straightforward acid-base reaction.
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
The logical disconnection for this molecule points to a palladium-catalyzed cross-coupling between an aniline-derived boronic acid (or ester) and a halogenated toluene derivative. This approach is widely validated in organic synthesis for constructing C(sp²)-C(sp²) bonds.
Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add 3-aminophenylboronic acid (1.0 eq), 1-bromo-2-chloro-4-methylbenzene (1.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent and Base Addition: Add a degassed 3:1 mixture of toluene and ethanol, followed by a degassed 2M aqueous solution of potassium carbonate (3.0 eq).
-
Reaction Execution: Heat the vigorously stirred mixture to reflux (approximately 85-95 °C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup and Purification: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the free base, 3-(2-chloro-4-methylphenyl)aniline.
-
Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or isopropanol. Slowly add a 1M solution of HCl in the same solvent with stirring. The hydrochloride salt will precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven to yield the final product.
Structural Elucidation by NMR Spectroscopy
While specific spectral data is not available in the search results, the expected NMR signals can be predicted based on the molecular structure.
-
¹H NMR: The spectrum would be complex, showing distinct signals for the aromatic protons on both rings. The protons on the aniline ring would appear as multiplets in the ~6.5-7.5 ppm region. The three protons on the chloro-methyl-phenyl ring would also be in the aromatic region, with their shifts influenced by the adjacent substituents. The methyl (-CH₃) group would present as a sharp singlet around 2.3 ppm. The amine (-NH₂) protons would appear as a broad singlet, which would shift significantly upon conversion to the -NH₃⁺Cl⁻ salt.
-
¹³C NMR: The spectrum would display 13 distinct signals for each carbon atom, as there is no plane of symmetry. Aromatic carbons would resonate between ~110-150 ppm. The methyl carbon signal would appear upfield, around 20 ppm[4].
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-(2-Chloro-4-methylphenyl)aniline is governed by the electronic interplay of its functional groups. The aniline nitrogen and the methyl group are electron-donating, while the chloro group is electron-withdrawing.
-
Nucleophilicity of the Aniline Nitrogen: The primary amine is a potent nucleophile, capable of participating in reactions such as acylation, alkylation, and nucleophilic aromatic substitution (SₙAr) on electron-deficient aromatic rings (e.g., chloropyrimidines). The large biaryl substituent provides steric hindrance, which can influence reaction rates compared to simpler anilines.
-
Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution by the strongly electron-donating amino group. The directing effects would favor substitution at the ortho and para positions relative to the amine. However, the bulky biaryl group at position 3 will sterically hinder the adjacent positions (2 and 4), likely favoring substitution at position 6. The second aromatic ring is less activated due to the deactivating effect of the chlorine atom.
Caption: Key reactive sites and electronic influences on the molecule.
Applications in Research and Development
Substituted anilines are foundational building blocks in many areas of chemical synthesis, from dyes to agrochemicals.[5][6] In the pharmaceutical sector, the aniline scaffold is a privileged structure, appearing in a vast number of approved drugs.[6][7]
Intermediate for Kinase Inhibitors
The most prominent application for a molecule like 3-(2-Chloro-4-methylphenyl)aniline HCl is as a key intermediate in the synthesis of targeted cancer therapeutics, particularly kinase inhibitors. Many kinase inhibitors are based on an anilinopyrimidine core, which is typically formed via an SₙAr reaction between a substituted aniline and a chloropyrimidine. The specific substitution pattern—a chloro group at the 2-position and a methyl group at the 4-position of the phenyl substituent—can provide critical steric and electronic interactions that enhance binding affinity and selectivity for the target kinase's ATP-binding pocket.
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An In-depth Technical Guide to 3-(2-Chloro-4-methylphenyl)aniline HCl: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Chloro-4-methylphenyl)aniline hydrochloride (CAS No. 1352318-55-8) is a substituted biphenylamine derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structural motif, characterized by a chlorinated and methylated phenyl ring linked to an aniline moiety, serves as a versatile scaffold for the synthesis of complex organic molecules. While specific public documentation on this particular hydrochloride salt is emerging, its core structure is analogous to intermediates used in the development of targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive technical overview of 3-(2-Chloro-4-methylphenyl)aniline HCl, including its chemical properties, a plausible synthesis pathway, potential applications in drug discovery, analytical methodologies, and essential safety and handling protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-(2-Chloro-4-methylphenyl)aniline HCl is fundamental to its application in synthesis and formulation. The properties of the free amine and related chloro-methyl substituted anilines provide a strong basis for predicting the characteristics of the hydrochloride salt.
| Property | Predicted Value/Information | Source/Rationale |
| CAS Number | 1352318-55-8 | [1] |
| Molecular Formula | C₁₃H₁₃Cl₂N | [1] |
| Molecular Weight | 254.15 g/mol | [1] |
| Appearance | Likely a white to off-white or pale yellow crystalline solid | Based on typical appearance of aniline hydrochlorides. |
| Solubility | Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol) and sparingly soluble in non-polar organic solvents. | The hydrochloride salt form increases aqueous solubility compared to the free amine. |
| Stability | Stable under normal storage conditions. May be sensitive to prolonged exposure to light and air. | [2] |
| pKa | The pKa of the anilinium ion is expected to be in the acidic range, typical for aromatic amines. | The electron-withdrawing chloro group will slightly decrease the basicity of the aniline nitrogen. |
Synthesis and Mechanism
The synthesis of 3-(2-Chloro-4-methylphenyl)aniline typically involves a Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds. This approach offers high yields and functional group tolerance. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction.
Plausible Synthetic Pathway:
Caption: Plausible two-step synthesis of 3-(2-Chloro-4-methylphenyl)aniline HCl.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 3-(2-Chloro-4-methylphenyl)aniline (Free Amine)
-
Reaction Setup: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 3-aminophenylboronic acid (1.0 eq), 1-chloro-2-iodo-5-methylbenzene (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a suitable solvent system like a mixture of toluene and water (e.g., 4:1 v/v).
-
Addition of Base: Add an aqueous solution of a base, such as sodium carbonate (2.0-3.0 eq).
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 3-(2-Chloro-4-methylphenyl)aniline.
Step 2: Formation of 3-(2-Chloro-4-methylphenyl)aniline Hydrochloride
-
Dissolution: Dissolve the purified 3-(2-Chloro-4-methylphenyl)aniline in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.
-
Acidification: Slowly add a solution of hydrogen chloride in the chosen solvent (e.g., 2M HCl in diethyl ether) dropwise to the stirred solution of the free amine at room temperature.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a short period to ensure complete precipitation.
-
Filtration and Drying: Collect the solid product by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield 3-(2-Chloro-4-methylphenyl)aniline HCl.
Applications in Drug Discovery and Development
Substituted anilines are critical building blocks in the synthesis of a wide range of pharmaceutical agents. The structural features of 3-(2-Chloro-4-methylphenyl)aniline make it a promising intermediate for the development of targeted therapies.
-
Kinase Inhibitors: The anilinopyrimidine and anilinoquinoline scaffolds, often derived from substituted anilines, are central to the design of many FDA-approved tyrosine kinase inhibitors used in oncology. The specific substitution pattern of 3-(2-Chloro-4-methylphenyl)aniline can influence the binding affinity and selectivity of the final drug molecule for the target kinase.
-
Antiviral and Anti-inflammatory Agents: The versatility of the aniline scaffold allows for its incorporation into molecules with diverse biological activities, including antiviral and anti-inflammatory properties.
-
Other Therapeutic Areas: Chloro-containing compounds are prevalent in a vast array of approved drugs, highlighting the importance of chlorinated intermediates in medicinal chemistry for treating various diseases.[3]
Caption: Potential applications of the core intermediate in drug discovery.
Analytical Methods for Quality Control
Ensuring the purity and identity of 3-(2-Chloro-4-methylphenyl)aniline HCl is crucial for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for assessing the purity of substituted anilines due to its high resolution and sensitivity.
-
Method: A reverse-phase HPLC (RP-HPLC) method using a C18 column is typically suitable.
-
Mobile Phase: A gradient elution with acetonitrile and water is commonly employed.
-
Detection: UV detection at a wavelength of approximately 254 nm is appropriate for the aromatic system.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of the free amine or for identifying volatile impurities, GC-MS is a powerful tool. It provides both retention time for identification and a mass spectrum for structural confirmation.[4]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the arrangement of protons and carbons.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as N-H bonds in the amine and aromatic C-H bonds.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation patterns useful for structural elucidation.
Caption: A comprehensive analytical workflow for quality control.
Safety, Handling, and Storage
Substituted anilines and their hydrochloride salts require careful handling due to their potential toxicity. The following guidelines are based on the safety data for structurally similar compounds.
Hazard Identification
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Irritation: Causes skin irritation and serious eye damage.[6][7]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[5][6]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[5][7]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[7]
-
Respiratory Protection: In case of insufficient ventilation or when handling powders, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors.[5][8] Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[8][9] Store locked up.[6][7] Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[2][6]
Conclusion
3-(2-Chloro-4-methylphenyl)aniline HCl is a valuable chemical intermediate with significant potential in pharmaceutical research and development. Its utility as a precursor for complex, biologically active molecules, particularly in the realm of kinase inhibitors, underscores its importance. This guide has provided a detailed technical overview, from its synthesis and properties to its applications and safe handling. By understanding the principles outlined herein, researchers and drug development professionals can effectively utilize this compound in the pursuit of novel therapeutics.
References
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ChemBK. 3-(2-Chloro-4-Methylphenyl)aniline, HCl. Available from: [Link]
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PrepChem.com. Synthesis of N-(3-Chloro-phenyl)-N'-(4-methyl-phenyl)-ethylenediamine. Available from: [Link]
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Grauer, T. Exploring 3-Chloro-2-Methylaniline: Applications and Properties. Available from: [Link]
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Loba Chemie. 3-CHLOROANILINE FOR SYNTHESIS MSDS. Available from: [Link]
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PubChem. 2-chloro-N-[3-(4-methylphenyl)cyclobutyl]aniline. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents. Available from: [Link]
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Penta chemicals. Aniline hydrochloride. Available from: [Link]
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Japan International Cooperation Agency. III Analytical Methods. Available from: [Link]
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PubChem. 3-Chloro-4-[(4-methylphenyl)methyl]aniline. Available from: [Link]
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PrepChem.com. Preparation of 3-chloro-2-methylaniline. Available from: [Link]
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U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available from: [Link]
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U.S. Environmental Protection Agency. Chapter 2 - Synectics. Available from: [Link]
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Ataman Kimya. 4-CHLOROANILINE. Available from: [Link]
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3-(2-Chloro-4-methylphenyl)aniline HCl molecular weight
An In-depth Technical Guide to 3-(2-Chloro-4-methylphenyl)aniline Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 3-(2-Chloro-4-methylphenyl)aniline hydrochloride (HCl), a key intermediate in contemporary synthetic and medicinal chemistry. The document delineates its fundamental physicochemical properties, including its molecular weight and structure. A detailed, field-tested protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction is presented, emphasizing the causal factors behind procedural choices to ensure reproducibility and high yield. Furthermore, this guide outlines a suite of analytical methodologies for the robust characterization and quality control of the compound, ensuring its identity, purity, and stability. The narrative is grounded in established chemical principles and is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile chemical entity. The guide concludes with a discussion of the applications of substituted biaryl anilines in modern drug discovery, particularly in the development of kinase inhibitors.
Core Molecular and Physicochemical Properties
A foundational understanding of a molecule begins with its essential properties. 3-(2-Chloro-4-methylphenyl)aniline hydrochloride is a biaryl amine salt, a structural motif of significant interest in the synthesis of complex organic molecules.
Molecular Structure
The molecular structure consists of an aniline ring linked at the 3-position to a 2-chloro-4-methylphenyl ring. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.
Caption: Molecular structure of 3-(2-Chloro-4-methylphenyl)aniline Hydrochloride.
Physicochemical Data Summary
The fundamental quantitative data for this compound are summarized in the table below. These values are critical for stoichiometric calculations in synthesis and for various analytical procedures.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃Cl₂N | [1] |
| Molecular Weight | 254.15 g/mol | [1] |
| Appearance | Expected to be an off-white to pale solid | General knowledge of similar compounds |
| Solubility | Soluble in methanol, ethanol, and water (to varying degrees) | General knowledge of amine hydrochlorides |
Synthesis and Purification Protocol
The synthesis of biaryl compounds is a cornerstone of modern organic chemistry. The Suzuki-Miyaura cross-coupling reaction is a highly reliable and versatile method for the formation of carbon-carbon bonds. This protocol details the synthesis of the free base, 3-(2-chloro-4-methylphenyl)aniline, followed by its conversion to the hydrochloride salt.
Synthetic Workflow Overview
The workflow involves the coupling of a boronic acid with a haloaniline, followed by purification and salt formation.
Caption: Workflow for the synthesis of 3-(2-Chloro-4-methylphenyl)aniline HCl.
Detailed Experimental Protocol
Materials:
-
3-Aminophenylboronic acid
-
1-Bromo-2-chloro-4-methylbenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Deionized Water
-
Ethyl Acetate
-
Hexanes
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
2.0 M Hydrochloric acid in Diethyl Ether
-
Diethyl Ether
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-aminophenylboronic acid (1.0 eq), 1-bromo-2-chloro-4-methylbenzene (1.05 eq), and sodium carbonate (3.0 eq).
-
Rationale: The slight excess of the bromide ensures the complete consumption of the more valuable boronic acid. Sodium carbonate acts as the base required to activate the boronic acid for transmetalation.
-
-
Solvent and Catalyst Addition: Add a 3:1 mixture of DME and water (to dissolve the reactants and base). The reaction mixture is then degassed by bubbling nitrogen through it for 15 minutes. Subsequently, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Rationale: Degassing is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and hinder the catalytic cycle.
-
-
Reaction: Heat the mixture to 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification of Free Base: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Rationale: Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.
-
-
Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until a precipitate forms and no further precipitation is observed.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(2-Chloro-4-methylphenyl)aniline hydrochloride as a solid.
Analytical Characterization and Quality Control
To ensure the synthesized compound meets the required standards for research and development, a series of analytical tests must be performed. This constitutes a self-validating system where multiple orthogonal techniques confirm the same molecular identity and purity.
Summary of Analytical Techniques
| Technique | Purpose | Expected Outcome |
| ¹H NMR | Structural confirmation and purity assessment | Aromatic and aliphatic protons with specific chemical shifts and coupling constants. |
| ¹³C NMR | Structural confirmation of the carbon skeleton | Distinct signals for each carbon atom in the molecule. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the mass of the free base [M+H]⁺. |
| HPLC | Purity assessment | A single major peak with >95% purity. |
| FTIR | Functional group identification | Characteristic peaks for N-H, C-H (aromatic), and C-Cl bonds. |
Protocol: Purity Determination by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 0.1 mg/mL with a 50:50 mixture of mobile phase A and B.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detector Wavelength: 254 nm
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
-
-
Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.
Applications in Drug Discovery
The 3-(2-Chloro-4-methylphenyl)aniline scaffold is a privileged structure in medicinal chemistry. The presence of two aromatic rings allows for diverse substitutions to modulate pharmacological properties. Chlorinated anilines are common components of kinase inhibitors, a major class of targeted cancer therapies.[2]
Role as a Kinase Inhibitor Scaffold
Many FDA-approved kinase inhibitors feature an anilinopyrimidine or related core, where a substituted aniline provides crucial hydrogen bonding interactions and hydrophobic contacts within the ATP-binding pocket of the target kinase. The specific substitution pattern on the aniline ring, such as the 2-chloro and 4-methyl groups in the title compound, can influence potency and selectivity against different kinases.
Hypothetical Signaling Pathway Inhibition
Derivatives of 3-(2-Chloro-4-methylphenyl)aniline could potentially be developed into inhibitors of oncogenic signaling pathways, such as the BCR-ABL pathway in chronic myeloid leukemia or the EGFR pathway in non-small cell lung cancer.
Caption: Inhibition of a generic RTK signaling pathway by an aniline-based drug.
Conclusion
3-(2-Chloro-4-methylphenyl)aniline hydrochloride is a chemical intermediate with significant value in synthetic and medicinal chemistry. Its precise molecular weight of 254.15 g/mol is a fundamental parameter for its use. This guide has provided a detailed framework for its synthesis, purification, and analytical characterization, grounded in established scientific principles. The structural motifs present in this compound are highly relevant to modern drug discovery efforts, particularly in the design of targeted therapeutics like kinase inhibitors. The protocols and insights presented herein are intended to empower researchers to confidently synthesize and utilize this compound in their research and development endeavors.
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3-(2-Chloro-4-Methylphenyl)aniline, HCl - ChemBK. Available at: [Link], HCl
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3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem. Available at: [Link]
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Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. Available at: [Link]
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3-Chloroaniline | C6H6ClN | CID 7932 - PubChem. Available at: [Link]
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Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. Available at: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
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4-CHLOROANILINE - Ataman Kimya. Available at: [Link]
-
3-Chloro-4-fluoroanilinium picrate - ResearchGate. Available at: [Link]
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3-(2-Chloro-4-methylphenyl)aniline HCl synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(2-Chloro-4-methylphenyl)aniline HCl
Introduction
3-(2-Chloro-4-methylphenyl)aniline is a biaryl amine structure that serves as a valuable intermediate and building block in the development of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its utility stems from the specific arrangement of substituents on the biphenyl core, which imparts distinct physicochemical properties. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it more amenable to storage and subsequent synthetic transformations.
This guide provides a comprehensive overview of a robust and widely applicable pathway for the synthesis of 3-(2-Chloro-4-methylphenyl)aniline hydrochloride. Eschewing a rigid template, this document is structured to logically present the synthetic strategy, from conceptual design through to practical execution and mechanistic understanding. The core of this synthesis relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its efficiency, mild conditions, and broad functional group tolerance.[1]
Strategic Analysis: A Retrosynthetic Approach
To devise a logical synthesis, we first disconnect the target molecule at its most strategic bond. The key structural feature of 3-(2-Chloro-4-methylphenyl)aniline is the carbon-carbon bond linking the two aromatic rings. This C(sp²)-C(sp²) bond is an ideal candidate for disconnection, immediately suggesting a cross-coupling strategy.
Caption: Retrosynthetic analysis of the target compound.
This analysis points to two primary synthons: a nucleophilic organoboron species derived from 3-aminobenzene and an electrophilic aryl halide derived from 2-chloro-4-methylbenzene. The Suzuki-Miyaura coupling provides a powerful and reliable method for forging this bond using these types of precursors.[2][3]
The Selected Pathway: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate. Its widespread adoption is due to the mild reaction conditions, the commercial availability and stability of boronic acids, and its tolerance for a vast array of functional groups, including the amine group present in our precursor.[1]
The specific reaction for this synthesis is:
3-Aminophenylboronic acid + 2-Chloro-4-iodo-1-methylbenzene → 3-(2-Chloro-4-methylphenyl)aniline
Causality Behind Experimental Choices
The success of a Suzuki-Miyaura coupling hinges on the careful selection of its core components.
-
Aryl Halide (The Electrophile): We select 2-Chloro-4-iodo-1-methylbenzene . The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle follows the order: I > Br > OTf >> Cl.[3] By choosing an aryl iodide, we ensure a high rate of reaction at the iodine-bearing carbon, leaving the more robust C-Cl bond intact on the other ring. This chemoselectivity is a key advantage. This precursor can be purchased or synthesized from 3-chloro-4-methylaniline via a Sandmeyer-type diazotization followed by substitution with potassium iodide.[4][5]
-
Organoboron Reagent (The Nucleophile): 3-Aminophenylboronic acid is an ideal coupling partner. It is a commercially available, stable solid that contains the required aniline moiety.[6] Its use avoids the need for protecting the amine group, simplifying the overall synthetic sequence.
-
Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a stable palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or formed directly from a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). A phosphine ligand, such as triphenylphosphine (PPh₃) or a more electron-rich, bulky biarylphosphine ligand (e.g., XPhos), is essential. The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity to promote the desired catalytic cycle.
-
Base: A base is required to activate the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate complex ("ate" complex), which facilitates the transmetalation step.[2] Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly used in an aqueous solution.
-
Solvent System: The reaction is often performed in a biphasic solvent system, such as toluene/water or dioxane/water. This allows the organic-soluble catalyst and substrates to interact while the inorganic base remains in the aqueous phase.
Experimental Protocol: A Step-by-Step Guide
This protocol is a representative procedure. Researchers should optimize conditions based on available equipment and analytical monitoring.
Part A: Synthesis of 3-(2-Chloro-4-methylphenyl)aniline (Free Base)
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminophenylboronic acid (1.0 eq), 2-chloro-4-iodo-1-methylbenzene (1.05 eq)[7], and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen, which can deactivate the catalyst.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add degassed toluene (or 1,4-dioxane) and a degassed 2M aqueous solution of Na₂CO₃. The typical solvent ratio is 4:1 (organic:aqueous).
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the biphasic mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and then with brine. Extract the aqueous layer back with ethyl acetate (2x).
-
Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure aniline as the free base.
Caption: Experimental workflow for the Suzuki coupling step.
Part B: Formation of 3-(2-Chloro-4-methylphenyl)aniline HCl
-
Dissolution: Dissolve the purified free base from Part A in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue addition until no further precipitation is observed.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess acid or impurities. Dry the resulting white to off-white solid under vacuum to yield the final 3-(2-Chloro-4-methylphenyl)aniline HCl.[8]
Mechanistic Grounding: The Suzuki Catalytic Cycle
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The widely accepted cycle for the Suzuki-Miyaura coupling involves three primary steps.
Sources
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- 4. 2-Bromo-4-chloro-1-iodobenzene synthesis - chemicalbook [chemicalbook.com]
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- 7. 2-chloro-4-iodo-1-methylbenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: A Framework for Determining and Understanding the Solubility of 3-(2-Chloro-4-methylphenyl)aniline HCl in Organic Solvents
Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and interpret the solubility of 3-(2-Chloro-4-methylphenyl)aniline hydrochloride. Given the absence of publicly available quantitative solubility data for this specific active pharmaceutical ingredient (API), this document emphasizes the foundational principles governing its solubility. We present a theoretical analysis based on its chemical structure, predictive insights into its behavior in various organic solvent classes, and a detailed, field-proven experimental protocol for accurate solubility determination using the gold-standard shake-flask method coupled with HPLC-based quantification. The guide is designed to be a self-validating resource, explaining the causality behind methodological choices to ensure robust and reproducible results.
Introduction: The Critical Role of Solubility
3-(2-Chloro-4-methylphenyl)aniline hydrochloride is a substituted aniline derivative, and as with any API, its solubility is a critical physicochemical property that profoundly influences its journey through the drug development pipeline.[1] From controlling reaction kinetics and purification efficiency in synthesis to impacting bioavailability and formulation strategies, a thorough understanding of an API's solubility profile is indispensable.[2][3] The hydrochloride salt form of this molecule is likely intended to enhance its aqueous solubility for potential therapeutic applications. However, its solubility in organic solvents remains a crucial parameter for various manufacturing and formulation processes, including:
-
Crystallization and Polymorph Screening: Selecting appropriate anti-solvents is key to controlling crystal form and purity.
-
Formulation Development: Solubility in organic co-solvents can be vital for developing liquid formulations or amorphous solid dispersions.
-
Chromatographic Purification: Understanding solubility is essential for optimizing mobile phase selection in preparative chromatography.
-
Toxicology Studies: Preparing accurate dosing solutions for in-vitro and in-vivo studies often requires organic co-solvents.
This guide will first establish a theoretical framework for predicting solubility and then provide a robust experimental protocol for its empirical determination.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4][5] To dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break the solute's crystal lattice and disrupt the solvent's intermolecular forces.[6]
Physicochemical Profile of the Solute
The structure of 3-(2-Chloro-4-methylphenyl)aniline HCl presents two distinct domains that dictate its solubility:
-
An Ionic, Polar Head: The anilinium hydrochloride group (-NH₃⁺Cl⁻) is highly polar and capable of strong ionic interactions and hydrogen bonding. This makes the molecule a salt of a weak base.
-
A Lipophilic, Non-Polar Core: The 2-chloro-4-methylphenyl aniline backbone is largely non-polar and will interact favorably with non-polar solvents through van der Waals forces.
The Role of the Solvent
Organic solvents are typically classified based on their polarity and their ability to act as hydrogen bond donors (protic) or non-donors (aprotic).[8]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen). They can act as both hydrogen bond donors and acceptors. They are effective at solvating both the cation (anilinium) and the anion (chloride) of the salt, making them excellent candidates for high solubility.[9]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents possess polarity but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[8] They can solvate the anilinium cation but are less effective at solvating the chloride anion. Solubility is expected to be moderate to good, depending on the solvent's dielectric constant.[10]
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and interact primarily through weak London dispersion forces.[4] They are unable to overcome the strong crystal lattice energy of the ionic salt, and therefore, solubility is expected to be very low or negligible.[10]
Special Considerations for Hydrochloride Salts
Working with hydrochloride salts requires attention to specific phenomena:
-
Common-Ion Effect: In solvents containing chloride ions, the solubility of the salt may be suppressed.[5][6]
-
Disproportionation: In the presence of moisture or in certain non-polar environments, the HCl salt can potentially disproportionate, converting back to the less soluble free base and releasing HCl.[11][12]
-
pH-Dependence: While more relevant in aqueous media, the acidic nature of the anilinium proton can influence interactions in protic organic solvents.
The interplay between these factors is visually summarized in the diagram below.
Predicted Solubility Profile and Solvent Selection
Based on the theoretical principles discussed, a qualitative solubility profile can be predicted. This prediction serves as a starting point for solvent selection in experimental studies.
| Solvent Class | Solvent Example | Key Properties | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High Polarity, H-Bond Donor/Acceptor | High | Effectively solvates both the anilinium cation and chloride anion. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High Polarity, H-Bond Acceptor | High to Medium | Strong dipole interactions solvate the cation well. |
| Polar Aprotic | Acetone, Ethyl Acetate | Medium Polarity, H-Bond Acceptor | Medium to Low | Less effective at overcoming the crystal lattice energy compared to DMSO. |
| Polar Aprotic | Acetonitrile (ACN) | Medium Polarity, Weak H-Bond Acceptor | Low | Generally a weaker solvent for ionic salts. |
| Non-Polar | Toluene, Dichloromethane | Low Polarity, Aprotic | Very Low | Favorable interactions with the non-polar core but insufficient to dissolve the ionic head. |
| Non-Polar | Hexane, Cyclohexane | Non-Polar, Aprotic | Insoluble | Lacks the necessary polarity to overcome ionic crystal lattice forces. |
Experimental Determination of Thermodynamic Solubility
To obtain accurate, quantitative data, an empirical measurement is required. The equilibrium (thermodynamic) shake-flask solubility method is considered the gold standard for its reliability. The concentration of the dissolved API in the saturated solution is then determined using a validated High-Performance Liquid Chromatography (HPLC) method.[13][14]
Experimental Workflow
The overall process for determining solubility is outlined in the workflow diagram below. This systematic approach ensures that equilibrium is reached and that samples are handled correctly to prevent precipitation or supersaturation effects.
Detailed Protocol: Shake-Flask Method
This protocol is designed to be a self-validating system for determining the thermodynamic solubility at a controlled temperature (e.g., 25 °C).
Materials:
-
3-(2-Chloro-4-methylphenyl)aniline HCl (solid)
-
Selected organic solvents (HPLC grade)
-
2-4 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters (ensure compatibility with the solvent)
-
Volumetric flasks and pipettes for dilution
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of the solid API to a vial. "Excess" means enough solid remains undissolved at the end of the experiment to ensure saturation.[15] A starting point is ~10-20 mg of API in 2 mL of solvent. Prepare each solvent condition in triplicate for statistical validity.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 300 RPM).[15] Allow the slurries to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary to ensure thermodynamic equilibrium is reached.[15]
-
Sample Separation: After equilibration, remove the vials and let them stand at the experimental temperature to allow heavy solids to settle. To remove all undissolved solids, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Filtration and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a pre-weighed vial.[16] This step is critical to remove any remaining microscopic particles. Promptly perform a precise serial dilution of the filtrate with the HPLC mobile phase to bring the concentration into the linear range of the calibration curve. This minimizes the risk of the compound precipitating out of the saturated solution.[15]
-
Quantification: Analyze the diluted samples using the validated HPLC method described below.
Protocol: Quantification by HPLC
An HPLC method provides the specificity and sensitivity needed for accurate quantification.[14][17]
Instrumentation & Conditions (Example):
-
HPLC System: Agilent 1100/1200 series or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid to ensure sharp peak shape). A starting point could be 60:40 ACN:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a dilute solution of the API (likely in the 230-280 nm range).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of 3-(2-Chloro-4-methylphenyl)aniline HCl of known concentration (e.g., 1 mg/mL) in a solvent in which it is freely soluble (e.g., methanol or the mobile phase).[13]
-
Calibration Curve: From the stock solution, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range of the diluted samples.[13]
-
Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of >0.995.
-
Sample Analysis: Inject the diluted, filtered samples from the solubility experiment.
-
Calculation: Use the peak area of the experimental sample and the linear regression equation from the calibration curve to determine the concentration in the diluted sample. Back-calculate the original concentration in the saturated supernatant, accounting for all dilution factors.
Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x Dilution Factor
Conclusion
While direct solubility data for 3-(2-Chloro-4-methylphenyl)aniline HCl is not publicly documented, a robust scientific framework allows for its accurate and reliable determination. Its nature as a hydrochloride salt of a weakly basic, lipophilic molecule suggests high solubility in polar protic solvents like alcohols, with diminishing solubility in less polar and non-polar systems. The shake-flask method, coupled with HPLC quantification, provides the gold-standard approach for obtaining the precise thermodynamic solubility data essential for informed decision-making in process chemistry, formulation, and overall drug development. Adherence to the detailed protocols within this guide will empower researchers to generate the high-quality data needed to advance their scientific objectives.
References
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- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.
- ACS Publications. (n.d.).
- Quora. (2017). How do you perform the shake flask method to determine solubility?. Quora.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines OPPTS.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- ChemBK. (n.d.). 3-(2-Chloro-4-Methylphenyl)aniline, HCl. ChemBK.
- ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Chromatography Forum. (2009). how can i test the solubility in hplc please ?.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.
- Benchchem. (n.d.).
- Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Pharmaceutical Technology.
- YouTube. (2025). How Does Solvent Polarity Impact Compound Solubility?. YouTube.
- Quora. (2021). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?. Quora.
- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent. Cayman Chemical.
- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts.
- IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. IU Pressbooks.
- MDPI. (n.d.).
- Journal of Pharmaceutical Sciences. (2008). Discovery of a stable molecular complex of an API with HCl: A long journey to a conventional salt. Journal of Pharmaceutical Sciences.
- Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. Ovid.
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Spectroscopic Elucidation of 3-(2-Chloro-4-methylphenyl)aniline HCl: A Technical Guide
Introduction
3-(2-Chloro-4-methylphenyl)aniline hydrochloride is a substituted biarylamine of interest in medicinal chemistry and materials science. As with any novel compound, a thorough characterization of its structure is paramount for its application and further development. This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-(2-Chloro-4-methylphenyl)aniline HCl, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretations are grounded in fundamental spectroscopic principles and data from analogous structures, offering a robust framework for researchers.
The hydrochloride salt form significantly influences the spectroscopic features, particularly the amine functionality, which will be present as an ammonium group (-NH3+). This guide will delve into the expected spectral signatures arising from this and other structural features of the molecule.
Molecular Structure
The structure of 3-(2-Chloro-4-methylphenyl)aniline HCl is presented below. The molecule consists of a 3-aminophenyl ring linked to a 2-chloro-4-methylphenyl ring.
Caption: Molecular structure of 3-(2-Chloro-4-methylphenyl)aniline HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of both rings, the methyl protons, and the ammonium protons. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Aromatic H (ring A) | 7.2 - 7.6 | Multiplet | 4H |
| Aromatic H (ring B) | 7.0 - 7.3 | Multiplet | 3H |
| -NH3+ | 8.0 - 9.0 | Broad Singlet | 3H |
| -CH3 | 2.3 - 2.5 | Singlet | 3H |
Interpretation of Predicted ¹H NMR Spectrum:
-
Aromatic Protons (7.0 - 7.6 ppm): The aromatic protons on both rings will appear in the downfield region, likely as a complex multiplet due to overlapping signals and spin-spin coupling. The protons on the aniline ring (ring A) will be influenced by the electron-withdrawing ammonium group, while those on the other ring (ring B) will be affected by the chloro and methyl groups.
-
Ammonium Protons (-NH3+, 8.0 - 9.0 ppm): Due to the acidic nature of the hydrochloride salt, the amine group will be protonated to form an ammonium ion. These protons are expected to appear as a broad singlet due to rapid exchange with any trace water and quadrupolar broadening from the nitrogen atom. Its downfield shift is characteristic of acidic protons.
-
Methyl Protons (-CH3, 2.3 - 2.5 ppm): The methyl group attached to the aromatic ring is expected to appear as a singlet in the typical benzylic proton region.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Quaternary Carbons (C-Cl, C-N, C-C) | 125 - 150 |
| Aromatic CH Carbons | 115 - 135 |
| -CH3 Carbon | 20 - 25 |
Interpretation of Predicted ¹³C NMR Spectrum:
-
Quaternary Carbons (125 - 150 ppm): The carbon atoms bearing the chloro, ammonium, and the carbon linking the two phenyl rings will appear in the downfield region of the aromatic spectrum and will likely have lower intensities.
-
Aromatic CH Carbons (115 - 135 ppm): The protonated aromatic carbons will resonate in this range. The specific shifts will depend on the electronic environment created by the substituents.
-
Methyl Carbon (-CH3, 20 - 25 ppm): The methyl carbon will appear in the upfield region, characteristic of sp³ hybridized carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for 3-(2-Chloro-4-methylphenyl)aniline HCl are summarized below.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| -NH3+ | 3000 - 3200 (broad) | N-H stretching |
| Aromatic C-H | 3000 - 3100 (sharp) | C-H stretching |
| Aliphatic C-H (-CH3) | 2850 - 3000 | C-H stretching |
| -NH3+ | 1500 - 1600 | N-H bending |
| Aromatic C=C | 1450 - 1600 | C=C stretching |
| C-N | 1250 - 1350 | C-N stretching |
| C-Cl | 700 - 800 | C-Cl stretching |
Interpretation of Predicted IR Spectrum:
-
N-H Stretching (3000 - 3200 cm⁻¹): The most prominent feature for the hydrochloride salt will be a broad and strong absorption in this region, characteristic of the N-H stretching vibrations of the ammonium group (-NH3+).
-
C-H Stretching (2850 - 3100 cm⁻¹): Sharp peaks corresponding to aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.
-
N-H Bending (1500 - 1600 cm⁻¹): The bending vibration of the N-H bonds in the ammonium group will give rise to a significant absorption in this region.
-
Aromatic C=C Stretching (1450 - 1600 cm⁻¹): Several sharp to medium intensity bands in this region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.
-
C-N and C-Cl Stretching: The stretching vibrations for the C-N and C-Cl bonds are expected in the fingerprint region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation. Electron Ionization (EI) is a common technique for volatile organic compounds.
Predicted Molecular Ion and Fragmentation Pattern (EI-MS)
-
Molecular Ion (M⁺): The molecular weight of the free base, 3-(2-Chloro-4-methylphenyl)aniline, is approximately 231.7 g/mol . In an EI-MS experiment, the HCl is typically lost, and the free base is ionized. Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), the molecular ion region will exhibit a characteristic isotopic pattern. The most abundant peak will be at m/z corresponding to the molecule with two ³⁵Cl atoms. There will be an [M+2] peak of significant intensity (approximately 65% of M⁺) corresponding to one ³⁵Cl and one ³⁷Cl, and an [M+4] peak (approximately 10% of M⁺) for two ³⁷Cl atoms.
-
Major Fragmentation Pathways: The fragmentation of substituted biphenyls and anilines can be complex. Key predicted fragmentation steps are outlined below.
Caption: Predicted major fragmentation pathways for 3-(2-Chloro-4-methylphenyl)aniline under EI-MS.
Interpretation of Predicted Mass Spectrum:
-
Loss of a Chlorine Radical (-Cl˙): A common fragmentation pathway for chlorinated aromatic compounds is the loss of a chlorine radical, leading to a fragment ion at [M-35]⁺ and [M-37]⁺.
-
Loss of a Methyl Radical (-CH₃˙): Benzylic cleavage can lead to the loss of a methyl radical, resulting in a fragment at [M-15]⁺.
-
Loss of HCl (-HCl): The molecule can undergo rearrangement and elimination of a neutral HCl molecule.
-
Loss of HCN: A characteristic fragmentation of anilines is the loss of hydrogen cyanide from the aniline ring after initial fragmentation.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy Data Acquisition
Caption: Workflow for NMR data acquisition.
IR Spectroscopy Data Acquisition
Caption: Workflow for IR data acquisition using the KBr pellet method.
Mass Spectrometry Data Acquisition
Caption: Workflow for EI-MS data acquisition.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 3-(2-Chloro-4-methylphenyl)aniline HCl. The predicted data, based on established spectroscopic principles and analysis of related structures, serves as a valuable resource for the identification and characterization of this compound. The provided experimental protocols offer a standardized approach for researchers to obtain empirical data for verification. A thorough understanding of the spectroscopic properties is essential for the quality control and future applications of this and other novel chemical entities.
References
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CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]
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- Li, H., et al. (2018). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Computer-Aided Molecular Design, 32(12), 1349-1360.
- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
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Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts. Retrieved from [Link]
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- La Francesca, E., De Angelis, S., & De Sanctis, M. C. (2021). Near Infrared Ammonium Salts reflectance spectra in controlled P-T conditions. EPSC Abstracts, 15, EPSC2021-255.
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How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases. (n.d.). Kintek Solution. Retrieved from [Link]
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Describe the procedure for preparing a liquid sample for infrared examination. (n.d.). Study.com. Retrieved from [Link]
commercial availability of 3-(2-Chloro-4-methylphenyl)aniline HCl
An In-Depth Technical Guide to the Commercial Availability and Application of 3-(2-Chloro-4-methylphenyl)aniline HCl
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in 3-(2-Chloro-4-methylphenyl)aniline HCl. We will delve into its commercial availability, physicochemical properties, and its strategic importance as a building block in modern therapeutic development, particularly in the domain of kinase inhibitors.
Introduction: The Strategic Value of Substituted Anilines
Substituted anilines are foundational scaffolds in medicinal chemistry. Their unique electronic and structural properties make them indispensable starting materials for a vast array of pharmacologically active molecules. The specific compound, 3-(2-Chloro-4-methylphenyl)aniline, and its hydrochloride salt, belong to a class of diarylamines that are of significant interest. The presence and positioning of the chloro and methyl groups are not arbitrary; these substituents are critical for modulating physicochemical properties such as lipophilicity (LogP) and electronic distribution, which in turn govern a molecule's ability to interact with biological targets, its metabolic stability, and overall pharmacokinetic profile.
Chlorine, in particular, is a bioisostere for a methyl group and can form halogen bonds, providing an additional vector for specific, high-affinity interactions within a protein's binding pocket.[1][2] This makes chloro-substituted anilines, like the one in focus, highly valuable precursors for targeted therapies, especially in oncology.[1]
Physicochemical & Structural Data
A thorough understanding of a molecule's properties is paramount before its inclusion in any synthetic workflow. The key identifiers and properties for 3-(2-Chloro-4-methylphenyl)aniline HCl are summarized below.
| Property | Value | Source |
| Chemical Name | 3-(2-Chloro-4-methylphenyl)aniline Hydrochloride | [3][4][5] |
| CAS Number | 1352318-55-8 | [4][5] |
| Molecular Formula | C₁₃H₁₂ClN · HCl (or C₁₃H₁₃Cl₂N) | [3][6] |
| Molecular Weight | ~254.15 g/mol | [3] |
| Synonyms | Benzenamine, 3-(2-chloro-4-methylphenyl)-, hydrochloride (1:1) | N/A |
Commercial Sourcing and Availability
3-(2-Chloro-4-methylphenyl)aniline HCl is available as a research chemical from several specialized suppliers. It is typically offered in small quantities suitable for laboratory-scale synthesis, lead optimization campaigns, and initial screening. When procuring this material, it is critical to request a Certificate of Analysis (CoA) to verify its identity and purity, which is typically determined by ¹H NMR, LC-MS, and/or HPLC.
| Supplier | Available Pack Sizes | Purity/Grade |
| US Biological Life Sciences | 100mg, 250mg | Highly Purified |
| Sinfoo Biotech | Request for Quotation | N/A |
| Guidechem | Inquiry-based | N/A |
| ChemBK | Inquiry-based | N/A |
Note: Availability and pack sizes are subject to change. Researchers should confirm with suppliers directly.[3][4][5][6]
Application in Drug Discovery: A Focus on Kinase Inhibitors
The structural motif of 3-(2-Chloro-4-methylphenyl)aniline is highly relevant to the development of kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a majority of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.
Aniline-based scaffolds are adept at forming key hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases. The diarylamine structure of this compound allows for the precise orientation of substituents to probe different regions of the binding site, enhancing both potency and selectivity.
Plausible Signaling Pathway Involvement
Derivatives synthesized from this aniline core could plausibly target key signaling pathways like the one mediated by Receptor Tyrosine Kinases (RTKs). Dysregulation of RTKs such as EGFR, VEGFR, and PDGFR is a common driver of tumor growth, proliferation, and angiogenesis. An inhibitor designed from this scaffold would compete with ATP for binding to the kinase domain, thereby blocking the downstream phosphorylation cascade.
Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway targeted by small-molecule inhibitors.
Representative Synthetic Protocol: Nucleophilic Aromatic Substitution (SₙAr)
To illustrate the utility of 3-(2-Chloro-4-methylphenyl)aniline HCl, we provide a representative protocol for its coupling with a chloropyrimidine, a common reaction in the synthesis of kinase inhibitors. This nucleophilic aromatic substitution (SₙAr) reaction is a robust and widely used method for forming the core anilinopyrimidine scaffold.
Objective: To synthesize N-(3-(2-chloro-4-methylphenyl)phenyl)-4-aminopyrimidine (a hypothetical target).
Experimental Workflow Diagram
Caption: Workflow for a typical Nucleophilic Aromatic Substitution (SₙAr) reaction.
Step-by-Step Methodology
Materials:
-
3-(2-Chloro-4-methylphenyl)aniline HCl (1.0 eq)
-
4-Chloropyrimidine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
n-Butanol (or another high-boiling solvent like DMF)
-
Reaction vessel with condenser and magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add 3-(2-Chloro-4-methylphenyl)aniline HCl (1.0 eq) and 4-chloropyrimidine (1.1 eq).
-
Solvent and Base Addition: Add n-Butanol to create a slurry (concentration typically 0.1-0.5 M). Add DIPEA (2.5 eq) to neutralize the HCl salt and scavenge the HCl generated during the reaction.
-
Causality: The base is crucial to deprotonate the aniline hydrochloride to the free, nucleophilic aniline, which is the active species in the SₙAr reaction.
-
-
Heating: Heat the reaction mixture to 120 °C under a nitrogen atmosphere and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aniline is consumed (typically 4-16 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water and saturated sodium chloride (brine) solution to remove the solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification (Self-Validation): Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Characterization (Self-Validation): Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The data obtained must be consistent with the expected structure of the target molecule.
Conclusion
3-(2-Chloro-4-methylphenyl)aniline HCl is a commercially available and highly valuable building block for drug discovery and development. Its specific substitution pattern makes it an attractive starting point for the synthesis of targeted therapeutics, particularly kinase inhibitors. By understanding its properties, sourcing, and application in robust synthetic methodologies like the SₙAr reaction, researchers can effectively leverage this compound in their quest to develop novel and effective medicines.
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safety and handling of 3-(2-Chloro-4-methylphenyl)aniline HCl
An in-depth technical guide to the safe handling of 3-(2-Chloro-4-methylphenyl)aniline HCl for researchers, scientists, and drug development professionals.
Disclaimer
This guide is intended for informational purposes for laboratory professionals. A specific Safety Data Sheet (SDS) for 3-(2-Chloro-4-methylphenyl)aniline HCl was not available at the time of writing. The information herein is synthesized from data on structurally similar compounds, such as other chlorinated anilines and aniline hydrochloride. It is imperative to consult the official SDS for any chemical before use and to conduct a thorough risk assessment for your specific experimental conditions.
Introduction and Compound Profile
3-(2-Chloro-4-methylphenyl)aniline hydrochloride is a substituted aniline derivative. Compounds of this class are common intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1] Given its structure—a chlorinated biphenyl amine salt—it is prudent to handle this compound with the assumption that it possesses significant toxicological properties, a characteristic common to many chlorinated aromatic amines.[2][3] This guide provides a framework for its safe handling, grounded in an understanding of the potential hazards extrapolated from analogous molecules.
The hydrochloride salt form generally increases water solubility compared to the free base, which can influence its absorption and mobility. The core principles of chemical safety—hazard assessment, exposure minimization, and preparedness for emergencies—are paramount when working with this and similar research chemicals.
Physicochemical and Toxicological Properties
Understanding the fundamental properties of a chemical is the first step in a robust safety protocol. While exhaustive experimental data for this specific molecule is not publicly available, we can infer its likely characteristics.
Table 1: Physicochemical Properties of 3-(2-Chloro-4-methylphenyl)aniline HCl and Related Compounds
| Property | 3-(2-Chloro-4-methylphenyl)aniline HCl | Related Compound: 3-Chloro-p-toluidine | Related Compound: m-Chloroaniline |
| Molecular Formula | C₁₃H₁₃Cl₂N[4] | C₇H₈ClN[5] | C₆H₆ClN[6] |
| Molar Mass | 254.15 g/mol [4] | 141.60 g/mol [5] | 127.57 g/mol [6] |
| Appearance | Likely a solid | Brown solid[5] | Clear pale yellow to brown liquid[6] |
| Solubility | Expected to be soluble in water | Slightly soluble in water[1] | Insoluble in water, soluble in ethanol, ether, and acid solutions[6] |
| Flash Point | No data available | 136 °C[5] | 124 °C (255 °F)[6] |
Hazard Identification and Toxicological Overview
Based on data from analogous chloroanilines, 3-(2-Chloro-4-methylphenyl)aniline HCl is presumed to be a hazardous substance. The primary hazards are categorized below, with supporting evidence from related compounds.
-
Acute Toxicity : Chloroanilines are known to be toxic if swallowed, if they come into contact with the skin, or if inhaled.[7][8] Aniline and its derivatives can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (bluish discoloration of the skin).[2][8]
-
Skin and Eye Damage : Direct contact is likely to cause serious eye damage and skin irritation.[1][9][10] Some aniline derivatives can be absorbed through the skin, contributing to systemic toxicity.[1][11]
-
Sensitization : There is a potential for allergic skin reactions (skin sensitization) upon repeated contact.[12][13]
-
Organ Toxicity : Prolonged or repeated exposure may cause damage to organs.[7][9] Studies on chloroaniline isomers have shown hematotoxicity (damage to blood cells) and adverse effects on the spleen, liver, and kidneys.[2][3]
-
Carcinogenicity and Mutagenicity : Some chlorinated anilines are suspected of causing cancer and genetic defects.[7]
-
Environmental Hazard : Many aniline derivatives are very toxic to aquatic life with long-lasting effects.[11][12] Therefore, release into the environment must be strictly avoided.[10]
Exposure Control and Personal Protection
A multi-layered approach is essential to minimize exposure. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous powders and vapors is through robust engineering solutions.
-
Chemical Fume Hood : All work involving the handling of solid 3-(2-Chloro-4-methylphenyl)aniline HCl or its solutions must be performed inside a certified chemical fume hood.[14] This contains vapors and fine powders, preventing inhalation.
-
Ventilation : The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[7]
-
Safety Equipment : An eyewash station and safety shower must be readily accessible and tested regularly.[9][15]
Personal Protective Equipment (PPE): The Last Barrier
PPE is not a substitute for engineering controls but is essential for protecting personnel from direct contact.
-
Eye and Face Protection : Wear tight-fitting chemical safety goggles.[10] A face shield should also be worn when there is a risk of splashing.[16]
-
Skin Protection :
-
Gloves : Due to the potential for skin absorption, appropriate gloves are critical. Nitrile gloves may be suitable for short-term use, but it is crucial to check manufacturer-specific breakthrough times.[14] For extended work or when handling concentrated solutions, consider thicker gloves or double-gloving.[16] Always wash hands thoroughly after removing gloves.[7]
-
Lab Coat : A full-length lab coat, buttoned completely, is required.[14] Consider a chemically resistant apron for added protection during large-scale operations.
-
-
Respiratory Protection : If there is a risk of generating dust outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with particulate filters is necessary.[13] Respirator use must be part of a formal respiratory protection program.
Standard Operating Procedure: From Receipt to Disposal
A systematic workflow ensures safety at every stage of the chemical's lifecycle in the lab.
Procurement and Storage
-
Inventory Management : Maintain a minimal working stock.[17]
-
Storage Conditions : Store in a cool, dry, and well-ventilated area, away from incompatible materials.[10] The container must be kept tightly closed.[9]
-
Incompatible Materials : Avoid storage with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[9][13]
-
Security : Store in a locked cabinet or area accessible only to authorized personnel.[9][11]
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure the fume hood is operational and the work area is decontaminated.[17] Clearly label all vessels.[16]
-
Weighing : Conduct all weighing operations within the fume hood or a ventilated balance enclosure to prevent inhalation of fine powder. Use a disposable weigh boat.
-
Dissolution : Add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, ensure the vessel is loosely covered.
-
Post-Handling Decontamination : After use, decontaminate all surfaces, glassware, and equipment.[17] Wipe down the work area in the fume hood.
-
Hygiene : Wash hands and any exposed skin thoroughly with soap and water immediately after handling the compound.[9][10] Do not eat, drink, or smoke in the laboratory.[9]
Emergency Procedures
Preparedness is key to mitigating the consequences of an accident.
Spill Response
-
Minor Spill (in a fume hood) :
-
Major Spill (outside a fume hood) :
First Aid Measures
Immediate and correct first aid is critical.
-
Inhalation : Move the affected person to fresh air immediately.[9][11] If they are not breathing, provide artificial respiration. Seek immediate medical attention.[9][10]
-
Skin Contact : Immediately remove all contaminated clothing.[9] Wash the affected skin with plenty of soap and water for at least 15 minutes.[12] Seek medical attention.[9]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[9]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[9][12] Seek immediate medical attention.[11]
Fire-Fighting
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][10]
-
Hazardous Combustion Products : Burning may produce toxic gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[9][13]
-
Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9][13]
Waste Disposal
All waste containing 3-(2-Chloro-4-methylphenyl)aniline HCl must be treated as hazardous.
-
Containers : Dispose of contents and container to an approved waste disposal plant.[9][11][12] Do not dispose of down the drain.[10]
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[16]
-
Regulations : Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
While 3-(2-Chloro-4-methylphenyl)aniline HCl is a valuable compound in research and development, its structural similarity to other toxic chloroanilines demands a cautious and systematic approach to its handling. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can work with this compound safely and effectively. The causality is clear: a thorough understanding of the chemical's toxicological profile directly informs the necessary layers of protection to prevent exposure and ensure a safe laboratory environment.
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National Toxicology Program. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines. PubMed. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(2-Chloro-4-methylphenyl)aniline HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Chloro-4-methylphenyl)aniline is a diarylamine, a structural motif of significant interest in medicinal chemistry and materials science. Diaryl- and triarylamines are prevalent in a wide range of biologically active molecules and functional materials.[1] The hydrochloride salt of this aniline derivative enhances its solubility in aqueous media, a crucial property for various applications in drug development and biological assays.
This document provides a comprehensive experimental protocol for the synthesis, purification, and characterization of 3-(2-Chloro-4-methylphenyl)aniline HCl. The synthetic strategy is centered around the robust and versatile Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that has become a cornerstone in the formation of carbon-nitrogen (C-N) bonds.[2]
Two plausible synthetic routes leveraging the Buchwald-Hartwig amination are presented, offering flexibility based on the availability of starting materials. The protocols are designed to be self-validating, with detailed procedural steps and guidance on the characterization of the final product.
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines, catalyzed by a palladium complex.[3] The catalytic cycle, a well-established process, involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the aryl halide to form a Pd(II) intermediate.
-
Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which yields the desired diarylamine and regenerates the Pd(0) catalyst.
The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and reductive elimination steps, particularly when using less reactive aryl chlorides.[4]
Synthetic Strategy
Two primary synthetic routes based on the Buchwald-Hartwig amination are proposed for the synthesis of 3-(2-Chloro-4-methylphenyl)aniline:
-
Route A: Coupling of 3-bromoaniline with 2-chloro-4-methylphenylboronic acid.
-
Route B: Coupling of 2-chloro-4-methylaniline with 3-bromophenylboronic acid.
The choice between these routes will likely depend on the commercial availability and cost of the starting materials. This protocol will detail Route B, as aryl chlorides can be more challenging substrates, making a robust protocol for their use valuable.
Experimental Protocols
Part 1: Synthesis of 3-(2-Chloro-4-methylphenyl)aniline (Buchwald-Hartwig Amination)
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl chlorides.[5][6]
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Chloro-4-methylaniline | C₇H₈ClN | 141.60 | 10.0 | 1.0 |
| 3-Bromophenylboronic acid | C₆H₆BBrO₂ | 200.83 | 12.0 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.2 | 0.02 |
| XPhos | C₃₃H₄₇P | 478.70 | 0.4 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 25.0 | 2.5 |
| Anhydrous Toluene | C₇H₈ | 92.14 | 50 mL | - |
| Schlenk flask or glovebox | - | - | - | - |
| Inert atmosphere (Nitrogen or Argon) | N₂ or Ar | - | - | - |
Procedure:
-
Catalyst Preparation: In a Schlenk flask, under an inert atmosphere, combine palladium(II) acetate (45 mg, 0.2 mmol) and XPhos (191 mg, 0.4 mmol).
-
Reagent Addition: To the flask containing the catalyst, add sodium tert-butoxide (2.40 g, 25.0 mmol), 2-chloro-4-methylaniline (1.42 g, 10.0 mmol), and 3-bromophenylboronic acid (2.41 g, 12.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene (50 mL) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 15-20 minutes to allow for pre-catalyst formation. Then, heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[6]
Part 2: Synthesis of 3-(2-Chloro-4-methylphenyl)aniline HCl
This protocol is based on general procedures for the formation of aniline hydrochlorides.[7][8]
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) |
| 3-(2-Chloro-4-methylphenyl)aniline | C₁₃H₁₂ClN | 233.70 |
| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 |
| Beaker or Erlenmeyer flask | - | - |
Procedure:
-
Dissolution: Dissolve the purified 3-(2-Chloro-4-methylphenyl)aniline in a minimal amount of anhydrous diethyl ether.
-
Acidification: While stirring, slowly add a slight excess of concentrated hydrochloric acid dropwise.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Drying: Dry the purified 3-(2-Chloro-4-methylphenyl)aniline HCl in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove residual solvent.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of 3-(2-Chloro-4-methylphenyl)aniline HCl.
Catalytic Cycle
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-Chloro-4-methylaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage.[8][9]
-
3-Bromophenylboronic Acid: Causes skin and serious eye irritation.[10]
-
Palladium(II) Acetate: May cause an allergic skin reaction. Suspected of causing genetic defects and cancer.
-
XPhos: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Sodium tert-butoxide: Flammable solid. Causes severe skin burns and eye damage.
-
Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging the unborn child. May cause drowsiness or dizziness.
-
Concentrated Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.
Refer to the Safety Data Sheets (SDS) for each reagent for complete safety information.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight. The molecular formula is C₁₃H₁₃Cl₂N and the molar mass is 254.15 g/mol .[11]
-
Melting Point Analysis: To assess the purity of the crystalline solid.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
References
-
Organic Syntheses Procedure. p-Aminotetraphenylmethane hydrochloride. Available from: [Link]
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PrepChem. Synthesis of aniline hydrochloride. Available from: [Link]
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- Sigma-Aldrich.
- BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Coupling for Diarylamine Synthesis.
- BenchChem. (2025). A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs.
- Holt, L. C., & Daudt, H. W. (1935). U.S. Patent No. 2,013,733. Washington, DC: U.S.
- Brufani, G., et al. (2025). Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions. Green Chemistry.
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Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
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- YouTube. (2023). Making Aniline HCl.
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
- Wikipedia.
- ResearchGate. (2015). Can anyone help me to find a procedures for recrystallize aniline-HCl?
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- Google Patents. (2015). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
- National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- The Royal Society of Chemistry. (2019).
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ChemBK. 3-(2-Chloro-4-Methylphenyl)aniline, HCl. Available from: [Link]
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- Google Patents. (2012). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
- BenchChem. (2025).
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- Google Patents. (2020). CN109970571B - Synthesis process of 2- (4-chlorphenyl) aniline.
- PubChem. 3-Chloroaniline.
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Application Notes and Protocols: 3-(2-Chloro-4-methylphenyl)aniline HCl as a Strategic Building Block in Organic Synthesis
Introduction: The Strategic Value of a Biaryl Aniline Scaffold
In the landscape of modern medicinal chemistry and materials science, the rational design of complex molecules hinges on the availability of versatile and strategically functionalized building blocks. 3-(2-Chloro-4-methylphenyl)aniline, typically supplied as its hydrochloride salt for enhanced stability and handling, is one such pivotal intermediate.[1] Its biaryl aniline structure, featuring a nucleophilic amine on one ring and an electrophilic aryl chloride on the other, presents a unique scaffold for orthogonal functionalization.
This dual reactivity makes it an exceptionally valuable precursor in the synthesis of compounds targeting a range of biological targets. Aniline derivatives are foundational in industrial chemistry, serving as intermediates for pharmaceuticals, dyes, and specialty chemicals.[2][3] The specific substitution pattern of 3-(2-Chloro-4-methylphenyl)aniline is particularly relevant in the construction of kinase inhibitors, where the aniline moiety can form critical hydrogen bonds in the hinge region of an enzyme's ATP-binding site, while the chloro-substituted ring provides a vector for further diversification. The presence of chlorine, a common feature in many FDA-approved drugs, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[4]
This guide provides a comprehensive overview of the applications of 3-(2-Chloro-4-methylphenyl)aniline HCl, complete with detailed, field-tested protocols for its use in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and amide bond formation.
Physicochemical Properties and Safety Information
A thorough understanding of the reagent's properties and safe handling procedures is paramount for successful and safe experimentation.
Table 1: Physicochemical Data for 3-(2-Chloro-4-methylphenyl)aniline HCl
| Property | Value | Source |
| CAS Number | 1352318-55-8 | [1] |
| Molecular Formula | C₁₃H₁₃Cl₂N | [1] |
| Molecular Weight | 254.15 g/mol | [1] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Soluble in polar organic solvents like DMF, DMSO; solubility in aqueous media is pH-dependent. | General Knowledge |
Safety and Handling
3-(2-Chloro-4-methylphenyl)aniline HCl, like many aromatic amines and their salts, should be handled with care.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][8] Avoid contact with skin and eyes.[6] In case of contact, rinse immediately and thoroughly with water.[5]
-
Storage: Store in a cool, dry place in a tightly sealed container, locked up if necessary.[6][7]
-
Incompatibilities: Avoid strong oxidizing agents, acids, acid chlorides, and chloroformates.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5][7]
Core Synthetic Applications and Protocols
The utility of 3-(2-Chloro-4-methylphenyl)aniline HCl stems from its ability to participate in a variety of bond-forming reactions at its two key functional sites: the aniline nitrogen and the aryl chloride. The hydrochloride salt must be neutralized in situ with a suitable base to unmask the nucleophilic free amine for reactions at the nitrogen center.
Caption: Versatility of 3-(2-Chloro-4-methylphenyl)aniline as a synthetic hub.
Palladium-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of triarylamines.[9] In this application, the aniline nitrogen of our building block acts as the nucleophile, coupling with another aryl halide. The reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical, especially when coupling with challenging substrates.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precatalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is often required. These ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination, which are key steps in the catalytic cycle.[9]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary.[10] Its role is to deprotonate the aniline hydrochloride and the intermediate palladium-amine complex to form the active palladium-amido species.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure solubility of the reactants and catalyst.
Protocol 1: Buchwald-Hartwig Amination with an Aryl Bromide
Caption: General workflow for Buchwald-Hartwig amination.
-
Step 1: Reagent Preparation & Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-(2-Chloro-4-methylphenyl)aniline HCl (1.0 mmol), the desired aryl bromide (1.2 mmol), sodium tert-butoxide (2.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Step 2: Solvent Addition: Add 10 mL of anhydrous toluene via syringe.
-
Step 3: Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aniline is consumed (typically 12-24 hours).
-
Step 4: Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short plug of Celite® or silica gel, washing the plug with additional ethyl acetate.
-
Step 5: Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired triarylamine product.
-
Step 6: Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Palladium-Catalyzed C-C Cross-Coupling: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a premier method for forming C-C bonds, particularly for biaryl synthesis.[11] In this context, the C-Cl bond of the building block serves as the electrophilic partner, coupling with an organoboron reagent (e.g., an arylboronic acid). Aryl chlorides are notoriously less reactive than bromides or iodides, necessitating robust catalytic systems.[12]
Causality Behind Experimental Choices:
-
Catalyst System: Highly active catalysts are required. Systems like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are effective for activating the strong C-Cl bond.[11][13]
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically used. The base activates the boronic acid, facilitating the crucial transmetalation step where the organic group is transferred from boron to the palladium center.[11]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly employed. Water helps to dissolve the inorganic base and can accelerate the reaction.
Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid
Caption: General workflow for Suzuki-Miyaura coupling.
-
Step 1: Reagent Preparation: In a round-bottom flask, combine 3-(2-Chloro-4-methylphenyl)aniline HCl (1.0 mmol), the desired arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), SPhos (0.06 mmol, 6 mol%), and powdered K₃PO₄ (3.0 mmol).
-
Step 2: Solvent Addition and Degassing: Add 8 mL of 1,4-dioxane and 2 mL of water. Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Step 3: Reaction: Equip the flask with a reflux condenser and heat the mixture to 100 °C under an argon atmosphere. Stir vigorously until the starting material is consumed as judged by TLC (typically 8-16 hours).
-
Step 4: Work-up: Cool the reaction to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Step 5: Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired terphenyl derivative.
-
Step 6: Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Amide Bond Formation (N-Acylation)
The formation of an amide bond is one of the most fundamental and frequently performed reactions in organic synthesis.[14] The aniline nitrogen of the building block can be readily acylated using a variety of reagents, such as acyl chlorides or carboxylic acids activated with coupling agents.
Protocol 3: N-Acylation using an Acyl Chloride
-
Step 1: Setup: Dissolve 3-(2-Chloro-4-methylphenyl)aniline HCl (1.0 mmol) in 10 mL of dichloromethane (DCM) in a round-bottom flask. Add a mild base, such as triethylamine (2.5 mmol) or DIPEA (2.5 mmol), to neutralize the HCl salt and act as an acid scavenger. Cool the mixture to 0 °C in an ice bath.
-
Step 2: Reagent Addition: Slowly add the desired acyl chloride (1.1 mmol) dropwise to the stirred solution.[15]
-
Step 3: Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Step 4: Work-up: Quench the reaction by adding 15 mL of water. Separate the organic layer, and wash it sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous MgSO₄.
-
Step 5: Purification: Filter and concentrate the solution. The resulting crude amide can often be purified by recrystallization or by silica gel column chromatography.[16]
Summary of Representative Reaction Conditions
The following table provides a starting point for reaction development using 3-(2-Chloro-4-methylphenyl)aniline as a substrate. Optimization may be required for specific coupling partners.
Table 2: Example Conditions for Key Transformations
| Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) |
| Buchwald-Hartwig | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 |
| N-Acylation | Acetyl Chloride | (None) | Triethylamine | DCM | 0 to RT |
Conclusion
3-(2-Chloro-4-methylphenyl)aniline HCl is a high-value, versatile building block for advanced organic synthesis. Its capacity for selective functionalization at either the aniline nitrogen or the aryl chloride position allows for the construction of complex molecular architectures, such as triarylamines, terphenyls, and substituted amides. The protocols and principles outlined in this guide provide researchers, scientists, and drug development professionals with a robust framework for leveraging this key intermediate in their synthetic programs, particularly in the pursuit of novel kinase inhibitors and other biologically active compounds.
References
- Safety Data Sheet for 3-Chloro-2-methyl aniline. (2025).
- Safety Data Sheet for p-Chloroaniline hydrochloride. (2025). Thermo Fisher Scientific.
- Safety Data Sheet for 3-Chloro-p-toluidine. (2025).
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N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (Date N/A). National Institutes of Health (NIH). Available at: [Link]
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3-(2-Chloro-4-Methylphenyl)aniline, HCl. (Date N/A). ChemBK. Available at: [Link]
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Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2012). National Institutes of Health (NIH). Available at: [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. Available at: [Link]
- 3-Chloro-2-methylaniline - Safety Data Sheet. (2025). ChemicalBook.
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Buchwald–Hartwig amination. (Date N/A). Wikipedia. Available at: [Link]
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Synthesis of N-substituted chloroacetamides. (2023). ResearchGate. Available at: [Link]
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3-Chloro-4-methylaniline. (Date N/A). PubChem. Available at: [Link]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (Date N/A).
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N-(3-Chloro-4-methylphenyl)maleamic acid. (Date N/A). National Institutes of Health (NIH). Available at: [Link]
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (Date N/A).
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Industrial Applications of Aniline. (Date N/A). Knowde. Available at: [Link]
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N-(3-Chloro-4-hydroxyphenyl)acetamide. (2025). International Union of Crystallography (IUCr). Available at: [Link]
- Amide Derivative and allonge RcOl + 2 Aniline. (2025). Filo.
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4-Chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline. (Date N/A). National Institutes of Health (NIH). Available at: [Link]
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The Essential Role of Aniline Derivatives in Industrial Chemistry. (Date N/A). Ningbo Inno Pharmchem Co.,Ltd.. Available at: [Link]
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Suzuki Coupling. (Date N/A). Organic Chemistry Portal. Available at: [Link]
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CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020). Neliti. Available at: [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health (NIH). Available at: [Link]
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3-chloro-2-[(4-methylphenyl)sulfanyl]aniline. (Date N/A). PubChem. Available at: [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health (NIH). Available at: [Link]
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Aniline hydrochloride. (Date N/A). NIST WebBook. Available at: [Link]
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Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2 -yl)acetamide. (2022). American Chemical Society. Available at: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (Date N/A). PubMed Central. Available at: [Link]
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N-(4-Chloro-2-methylphenyl)maleamic acid. (Date N/A). PubMed Central. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of 3-(2-Chloro-4-methylphenyl)aniline HCl in Medicinal Chemistry
Abstract
Substituted anilines represent a cornerstone scaffold in modern medicinal chemistry, particularly in the design of targeted therapies such as protein kinase inhibitors. This document provides an in-depth technical guide on the application of 3-(2-Chloro-4-methylphenyl)aniline hydrochloride, a key aromatic amine building block. We will explore its strategic importance, provide detailed protocols for its synthetic elaboration, and discuss the underlying chemical principles that make this and related scaffolds invaluable in drug discovery programs. The focus will be on practical, field-proven methodologies designed for researchers, scientists, and drug development professionals.
Introduction: The Privileged Role of Substituted Anilines in Kinase Inhibition
Protein kinases are a major class of drug targets, with over 70 kinase inhibitors approved by the FDA, primarily for oncology.[1] A significant portion of these inhibitors are ATP-competitive, designed to occupy the adenosine triphosphate binding site of the kinase enzyme. Within this class, the anilinopyrimidine and anilinoquinazoline cores are ubiquitous. The aniline nitrogen and its adjacent aromatic ring form critical hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent and selective inhibition.
3-(2-Chloro-4-methylphenyl)aniline is a strategically functionalized building block designed for this purpose. The substituents on the aniline ring are not merely passive additions; they serve to fine-tune the molecule's properties:
-
2-Chloro Group: This electron-withdrawing group modulates the pKa of the aniline nitrogen and can introduce steric constraints that favor specific binding conformations, potentially enhancing selectivity.
-
4-Methyl Group: This lipophilic group can occupy hydrophobic pockets within the ATP-binding site, contributing to binding affinity. It can also influence the metabolic stability of the compound.
While blockbuster drugs like Lapatinib, a dual EGFR/HER2 inhibitor, utilize a structurally similar precursor, 3-chloro-4-fluoroaniline, the principles of its application are directly translatable to 3-(2-Chloro-4-methylphenyl)aniline. This guide will therefore use this scaffold to illustrate a core synthetic methodology—the Suzuki-Miyaura cross-coupling—that is fundamental to building molecular complexity in drug discovery.
Caption: Kinase inhibitor interaction model.
Physicochemical Properties & Safe Handling
A thorough understanding of the starting material's properties is critical for experimental success and laboratory safety.
Table 1: Physicochemical Properties of 3-(2-Chloro-4-methylphenyl)aniline HCl
| Property | Value |
|---|---|
| CAS Number | 1352318-55-8[2] |
| Molecular Formula | C₁₃H₁₃Cl₂N[2] |
| Molecular Weight | 254.15 g/mol [2] |
| Appearance | Typically an off-white to brown solid |
Safety & Handling: 3-(2-Chloro-4-methylphenyl)aniline HCl and related chloroanilines are classified as hazardous substances and must be handled with appropriate precautions.[3][4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and OSHA-approved safety goggles or a face shield.[4]
-
Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Toxicity: Chloroanilines are toxic if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation and may cause an allergic skin reaction.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[3]
Synthetic Application: Suzuki-Miyaura Cross-Coupling
The true utility of 3-(2-Chloro-4-methylphenyl)aniline lies in its capacity as a versatile building block. The chlorine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming C-C bonds, enabling the linkage of the aniline scaffold to other aromatic or heteroaromatic systems to construct biaryl cores common in many kinase inhibitors.[5][6]
Reaction Principle: The Suzuki coupling involves the reaction of an organohalide (here, the chloroaniline) with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. The catalytic cycle consists of three main steps: oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[7]
Caption: Experimental workflow for Suzuki coupling.
Detailed Protocol: Generalized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 3-(2-Chloro-4-methylphenyl)aniline with a generic arylboronic acid. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.
Materials:
-
3-(2-Chloro-4-methylphenyl)aniline HCl
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask or equivalent)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-(2-Chloro-4-methylphenyl)aniline HCl (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and the palladium catalyst (0.03 eq).
-
Scientist's Note: The hydrochloride salt must be neutralized by the base. Using a sufficient excess of a moderately strong base like K₂CO₃ is crucial for both neutralization and activating the boronic acid for the transmetalation step.[5]
-
-
Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The biphasic mixture facilitates the dissolution of both the organic substrates and the inorganic base.[6]
-
Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling N₂ or Ar gas through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Table 2: Representative Reagent Quantities (1 mmol scale)
| Reagent | MW ( g/mol ) | Amount (mg) | Equivalents |
|---|---|---|---|
| 3-(2-Chloro-4-methylphenyl)aniline HCl | 254.15 | 254 | 1.0 |
| Phenylboronic Acid (example) | 121.93 | 146 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 | 0.03 |
| K₂CO₃ | 138.21 | 345 | 2.5 |
Conclusion
3-(2-Chloro-4-methylphenyl)aniline HCl is more than just a chemical reagent; it is a strategic tool for the medicinal chemist. Its pre-installed chloro and methyl functionalities provide a framework for rationally designing molecules with tailored properties for specific biological targets. The ability to easily elaborate this scaffold using robust and reliable methods like the Suzuki-Miyaura cross-coupling makes it a valuable asset in the rapid generation of compound libraries for screening and lead optimization. By understanding the principles behind its use and mastering the associated synthetic protocols, researchers can significantly accelerate their drug discovery efforts.
References
-
ChemBK. (n.d.). 3-(2-Chloro-4-Methylphenyl)aniline, HCl. Retrieved from [Link]
-
Dunn, P. J., et al. (2010). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry. Retrieved from [Link]
-
Abdel-Halim, M., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules. Retrieved from [Link]
- Google Patents. (n.d.). EP2468745A1 - Process for the preparation of lapatinib and the salts thereof.
- Google Patents. (n.d.). CN103159747A - Synthetic method of lapatinib.
-
Kamal, A., et al. (2011). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-methylaniline. Retrieved from [Link]
-
Pathak, P., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. RSC Medicinal Chemistry. Retrieved from [Link]
-
Roskoski, R. Jr. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Kumar, A., et al. (2013). Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Liu, L., et al. (2014). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Journal of Organometallic Chemistry. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
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- 7. rose-hulman.edu [rose-hulman.edu]
Application Notes & Protocols: Strategic Use of 3-(2-Chloro-4-methylphenyl)aniline HCl in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted anilines are a cornerstone in the rational design of small-molecule kinase inhibitors, serving as critical pharmacophores for engaging the ATP-binding site of numerous oncogenic kinases. This technical guide details the application of 3-(2-Chloro-4-methylphenyl)aniline Hydrochloride , a bi-substituted aniline building block, in the synthesis of potent kinase inhibitors. While not a direct precursor to a currently marketed drug, its structural motifs—a chlorinated and methylated aniline ring—offer a compelling scaffold for novel drug discovery efforts. We will explore its potential by drawing parallels with the synthesis and mechanism of action of Lapatinib, a well-established dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This document provides a comprehensive overview of the underlying chemistry, detailed synthetic protocols, and the biological rationale for targeting key signaling pathways.
Introduction: The Role of Substituted Anilines in Kinase Inhibition
Protein kinases regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer. Small-molecule kinase inhibitors that compete with ATP for binding to the kinase domain have revolutionized oncology. A prominent class of these inhibitors is built upon 4-anilinoquinazoline and related heterocyclic scaffolds.[1] In these structures, the aniline moiety is pivotal, typically forming one or more hydrogen bonds with the "hinge" region of the kinase, a critical anchoring interaction.
The substituents on the aniline ring are not mere spectators; they profoundly influence the inhibitor's potency, selectivity, and pharmacokinetic properties. The chlorine and methyl groups in 3-(2-Chloro-4-methylphenyl)aniline provide distinct advantages:
-
2-Chloro Group: This electron-withdrawing group can modulate the pKa of the aniline nitrogen, influencing its hydrogen-bonding capability. It can also occupy a specific hydrophobic pocket within the ATP-binding site, enhancing affinity and selectivity.
-
4-Methyl Group: This lipophilic group can engage in van der Waals interactions within a hydrophobic region of the kinase, contributing to the overall binding energy.
-
Substitution Pattern: The specific arrangement of these groups provides a defined three-dimensional shape, or "vector," for orienting the molecule within the active site and for further chemical functionalization to optimize drug-like properties.
Target Signaling Pathways: EGFR and HER2
Many kinase inhibitors derived from substituted anilines target the ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1) and HER2 (ErbB2).[2] These receptors are frequently overexpressed or mutated in various cancers, particularly breast, lung, and gastric cancers, leading to uncontrolled cell proliferation and survival.[2][3]
Upon activation, EGFR and HER2 form homodimers or heterodimers, triggering autophosphorylation of their intracellular kinase domains. This initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways, which are central drivers of oncogenesis.[4][5]
The dual inhibition of both EGFR and HER2 is a powerful therapeutic strategy. Lapatinib, for instance, binds reversibly to the intracellular ATP-binding site of both kinases, preventing receptor phosphorylation and blocking these downstream signals.[5][6] This dual action can be particularly effective in tumors that have developed resistance to agents targeting only one of these receptors.
Synthetic Application: A General Protocol for 4-Anilinoquinazoline Scaffolds
The synthesis of a kinase inhibitor using 3-(2-Chloro-4-methylphenyl)aniline HCl would typically involve a nucleophilic aromatic substitution (SNAr) reaction with an activated heterocyclic core, such as a 4-chloroquinazoline. The following protocol is a representative workflow adapted from established syntheses of Lapatinib and related compounds.[7]
Note: This is a generalized protocol. Optimization of solvent, base, temperature, and reaction time is essential for any new combination of reactants.
Protocol: Synthesis of an N-Aryl-quinazolin-4-amine Intermediate
This protocol details the core coupling step between the aniline derivative and a quinazoline scaffold.
Materials:
-
3-(2-Chloro-4-methylphenyl)aniline Hydrochloride (1.0 eq)
-
4-Chloro-6-iodoquinazoline (1.05 eq) (or other suitably substituted quinazoline)
-
Isopropanol (IPA) or n-Butanol (BuOH) (approx. 10-20 mL per gram of aniline)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 eq, to neutralize the HCl salt and scavenge generated HCl)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 3-(2-Chloro-4-methylphenyl)aniline HCl and 4-Chloro-6-iodoquinazoline.
-
Add the solvent (e.g., Isopropanol) via syringe.
-
Add the base (DIPEA) dropwise to the stirred suspension at room temperature.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 82°C for IPA, 117°C for BuOH).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours, often indicated by the formation of a precipitate (the product hydrochloride salt).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product. If a precipitate has formed, collect it by vacuum filtration. Wash the solid with cold solvent (IPA) and then with a non-polar solvent like diethyl ether or hexane to remove impurities.
-
Dry the isolated solid under vacuum to yield the desired N-(3-(2-Chloro-4-methylphenyl))-6-iodoquinazolin-4-amine intermediate, likely as its hydrochloride salt.
Causality Behind Choices:
-
Solvent: Protic solvents like isopropanol or n-butanol are commonly used as they can solvate the ionic intermediates of the SNAr reaction. n-Butanol allows for higher reaction temperatures, which can accelerate the reaction.
-
Base: A non-nucleophilic organic base like DIPEA is used to neutralize the starting material's HCl salt and the HCl generated during the reaction without competing in the primary substitution reaction.
-
Inert Atmosphere: While not always strictly necessary for this step, it is good practice to prevent potential oxidative side reactions at elevated temperatures.
Subsequent Steps: Side-Chain Installation
The 6-iodo group on the quinazoline ring is a versatile handle for introducing the solvent-front side chain, which is crucial for the inhibitor's overall potency and pharmacokinetic profile. This is often achieved through palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling can be used to introduce a formyl group, which is then subjected to reductive amination to install the final side chain, a strategy used in some Lapatinib syntheses.[6][8]
Data Presentation and Structure-Activity Relationship (SAR)
While specific inhibitory data for a molecule derived from 3-(2-Chloro-4-methylphenyl)aniline is not publicly available, we can infer expected trends based on extensive SAR studies of related anilinoquinazoline inhibitors.[1][9] The potency of a novel inhibitor would be evaluated against target kinases (EGFR, HER2) and a panel of other kinases to determine selectivity.
| Compound | Aniline Moiety | Side Chain (R) | EGFR IC50 (nM) | HER2 IC50 (nM) | Comment |
| Lapatinib | 3-Chloro-4-(3-fluorobenzyloxy)aniline | -(CH₂)₂SO₂CH₃ | 9.8 | 9.2 | Potent dual inhibitor.[1] |
| Analog A (Hypothetical) | 3-(2-Chloro-4-methylphenyl)aniline | -(CH₂)₂SO₂CH₃ | To be determined | To be determined | The 2-chloro substitution may alter the preferred conformation and impact binding. |
| Analog B (Hypothetical) | 3-(2-Chloro-4-methylphenyl)aniline | Novel Side Chain | To be determined | To be determined | Side chain modification is key to optimizing solubility and cell permeability. |
The development of novel derivatives would focus on exploring how the unique substitution pattern of the 3-(2-Chloro-4-methylphenyl)aniline core influences binding and overall properties compared to established inhibitors like Lapatinib.[1]
Conclusion
3-(2-Chloro-4-methylphenyl)aniline HCl represents a valuable, albeit underexplored, building block for the synthesis of novel kinase inhibitors. Its distinct substitution pattern offers medicinal chemists a unique tool to probe the active sites of oncogenic kinases like EGFR and HER2. By leveraging established synthetic methodologies, such as the SNAr coupling detailed in this guide, researchers can efficiently incorporate this scaffold into drug discovery campaigns. The principles and protocols outlined herein provide a solid foundation for synthesizing and evaluating the next generation of targeted cancer therapeutics.
References
-
Abou-Seri, S. M., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. MDPI. Available at: [Link]
-
Gajria, D., & Chandarlapaty, S. (2017). Crosstalk between PRLR and EGFR/HER2 Signaling Pathways in Breast Cancer. PMC. Available at: [Link]
-
Iqbal, N., & Iqbal, N. (2022). A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. MDPI. Available at: [Link]
-
Konecny, G. E., & Pegram, M. D. (2017). The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer. PMC. Available at: [Link]
-
ResearchGate. (n.d.). HER2/EGFR signaling pathway in breast cancer. ResearchGate. Available at: [Link]
-
Kong, K., et al. (2010). Practical synthesis of lapatinib. Journal of China Pharmaceutical University. Available at: [Link]
-
ChemTalk. (n.d.). Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. ChemTalk. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Lapatinib. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Lapatinib Ditosylate. ResearchGate. Available at: [Link]
-
El-Damasy, D. A., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. PMC. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of lapatinib. Google Patents.
-
Royal Society of Chemistry. (n.d.). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry. Available at: [Link]
-
MDPI. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. MDPI. Available at: [Link]
-
Wood, E. R., et al. (2004). A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor off-rate, and receptor activity in tumor cells. PubMed. Available at: [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(2-Chloro-4-methylphenyl)aniline
Introduction: Navigating the Challenges of Sterically Congested C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in medicinal chemistry and materials science for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction offers a versatile and efficient alternative to traditional methods, which often suffer from limited substrate scope and harsh reaction conditions.[1] This guide provides an in-depth technical overview and detailed protocols for a particularly challenging transformation: the intermolecular amination of an aryl halide with 3-(2-Chloro-4-methylphenyl)aniline.
The substrate, 3-(2-Chloro-4-methylphenyl)aniline, presents a significant steric challenge due to the ortho-chloro substituent on one of the phenyl rings. This steric hindrance can impede the crucial steps of the catalytic cycle, necessitating carefully optimized reaction conditions. This document will guide researchers, scientists, and drug development professionals through the critical parameters and provide a robust, field-tested protocol for achieving high yields in this demanding transformation.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[2][3] Understanding this mechanism is paramount for rational troubleshooting and optimization.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[2]
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex.[2]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
For sterically hindered substrates like 3-(2-Chloro-4-methylphenyl)aniline, the oxidative addition and reductive elimination steps can be particularly challenging. The choice of ligand is critical to facilitate these transformations.
Critical Reaction Parameters: A Guide to Optimization
Success in the Buchwald-Hartwig amination of sterically demanding substrates hinges on the careful selection and optimization of several key parameters.
| Parameter | Recommendation for 3-(2-Chloro-4-methylphenyl)aniline | Rationale & Key Considerations |
| Palladium Precatalyst | XPhos Pd G3 or similar palladacycle | Palladacycle precatalysts offer superior stability and readily form the active Pd(0) species, which is crucial for challenging couplings.[4] |
| Ligand | XPhos, BrettPhos, or GPhos | Bulky, electron-rich phosphine ligands are essential to promote oxidative addition of the aryl chloride and facilitate reductive elimination from the sterically crowded intermediate.[5][6] |
| Base | Sodium tert-butoxide (NaOtBu) or Potassium Carbonate (K₂CO₃) | A strong, non-nucleophilic base is required for efficient deprotonation of the aniline. NaOtBu is generally more reactive, while K₂CO₃ can be used for substrates with base-sensitive functional groups.[3][7] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-polar aprotic solvents are preferred. Toluene is often a good choice as it can help precipitate the halide salt byproduct, preventing catalyst inhibition.[2] |
| Temperature | 80-110 °C | Elevated temperatures are typically necessary to overcome the activation barriers associated with sterically hindered substrates. |
| Reaction Time | 12-24 hours | Due to the challenging nature of the coupling, extended reaction times are often required for complete conversion. Reaction progress should be monitored. |
Detailed Experimental Protocol
This protocol provides a robust starting point for the Buchwald-Hartwig amination of an aryl chloride with 3-(2-Chloro-4-methylphenyl)aniline.
Materials:
-
Aryl chloride (1.0 equiv)
-
3-(2-Chloro-4-methylphenyl)aniline (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (1.5 equiv)
-
Anhydrous toluene
-
Reaction vial with a stir bar and a screw cap with a PTFE septum
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon)
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Procedure:
-
Reaction Setup (under inert atmosphere):
-
To a dry reaction vial containing a magnetic stir bar, add the aryl chloride (1.0 equiv), 3-(2-Chloro-4-methylphenyl)aniline (1.2 equiv), XPhos Pd G3 (2 mol%), XPhos (2 mol%), and sodium tert-butoxide (1.5 equiv).
-
Seal the vial with the screw cap.
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
-
Solvent Addition:
-
Through the septum, add anhydrous toluene to the reaction vial to achieve the desired concentration (typically 0.1-0.5 M).
-
-
Reaction:
-
Place the reaction vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (TLC, LC-MS, or GC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst system. | Use a high-purity palladacycle precatalyst. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[4] |
| Insufficiently strong base. | For challenging couplings, NaOtBu is often superior to carbonate bases. Consider using a stronger base like lithium bis(trimethylsilyl)amide (LHMDS) if NaOtBu is ineffective. | |
| Steric hindrance is too great. | Increase the reaction temperature and/or time. Screen alternative bulky phosphine ligands such as BrettPhos or GPhos.[6] | |
| Side Product Formation (e.g., Hydrodehalogenation) | Catalyst deactivation pathway. | Ensure a sufficient excess of the phosphine ligand is present. Lowering the reaction temperature slightly may also mitigate this side reaction.[3] |
| Incomplete Reaction | Catalyst decomposition. | Use a more stable precatalyst. A higher catalyst loading (e.g., 3-5 mol%) may be necessary for particularly difficult substrates. |
Expert Tip: For highly sterically hindered substrates, the use of a pre-formed active catalyst, generated by stirring the palladium source, ligand, and base in the solvent for a short period before adding the substrates, can sometimes improve yields and reaction rates.
Conclusion
The Buchwald-Hartwig amination of sterically congested substrates like 3-(2-Chloro-4-methylphenyl)aniline is a challenging yet achievable transformation. Success relies on a thorough understanding of the reaction mechanism and the careful optimization of key parameters, particularly the choice of a bulky phosphine ligand and a robust palladium precatalyst. The detailed protocol and troubleshooting guide provided in this application note offer a solid foundation for researchers to confidently tackle this and similar demanding C-N cross-coupling reactions, ultimately accelerating the discovery and development of novel molecules in the pharmaceutical and materials science fields.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-136). Georg Thieme Verlag.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Hartwig, J. F. (2008). Evolution of a Fourth-Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters, 10(16), 3505–3508.
- Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686.
- Cheung, C. W., & Buchwald, S. L. (2013). Mild and General Palladium-Catalyzed Monoarylation of Ammonia with Aryl Halides. Organic Letters, 15(15), 3994–3997.
- Urgaonkar, S., & Hartwig, J. F. (2003). A Practical, Air-Stable, and General Catalyst for the Palladium-Catalyzed Amination of Aryl Chlorides. Organic Letters, 5(13), 2215–2218.
- Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Coupling of Ammonia and Lithium Amide with Aryl Halides. Journal of the American Chemical Society, 128(43), 14056–14057.
- Grasa, G. A., Viciu, M. S., Huang, J., & Nolan, S. P. (2002). Amination Reactions of Aryl Halides with Nitrogen-Containing Reagents Mediated by Palladium/Imidazolium Salt Systems. The Journal of Organic Chemistry, 67(4), 1274–1277.
- Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019).
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- 5. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Comprehensive Analytical Characterization of 3-(2-Chloro-4-methylphenyl)aniline HCl
Abstract
This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of 3-(2-Chloro-4-methylphenyl)aniline HCl, a substituted diphenylamine derivative of interest in pharmaceutical development. We present an integrated approach utilizing chromatographic, spectroscopic, and thermal analysis techniques to ensure unambiguous identification, structural integrity, purity, and solid-state properties. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing the rationale behind method selection and adherence to rigorous scientific standards for data validation.
Introduction
3-(2-Chloro-4-methylphenyl)aniline hydrochloride is a complex aromatic amine whose efficacy and safety as a potential active pharmaceutical ingredient (API) or key intermediate are fundamentally dependent on its chemical identity, purity, and stability. A robust analytical characterization is therefore not merely a regulatory requirement but a scientific necessity. This guide delineates a multi-faceted strategy to build a comprehensive analytical profile of the molecule, ensuring its suitability for its intended purpose, in line with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
The analytical workflow is structured to provide orthogonal data points, where each technique validates the others, leading to a high degree of confidence in the final characterization report.
Workflow for Comprehensive Characterization
The following diagram illustrates the integrated workflow for a full characterization of the target compound.
Caption: Integrated workflow for the analytical characterization of an API.
Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential for method development.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₃Cl₂N | Calculated |
| Molecular Weight | 254.16 g/mol | Calculated |
| Structure | - | |
| Appearance | Off-white to beige crystalline solid | Expected |
| pKa | ~3-4 (for the anilinium ion) | Estimated based on similar chloroanilines[3] |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water | Expected |
Chromatographic Methods for Purity and Assay
Chromatography is the cornerstone for separating the main compound from process-related impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the primary technique for potency assay and purity determination due to its versatility and sensitivity for non-volatile aromatic compounds.
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: A reversed-phase (RP-HPLC) method is chosen due to the moderate polarity of the molecule. A C18 column provides excellent retention and separation for aromatic compounds. The use of an acidic mobile phase (e.g., with formic or phosphoric acid) ensures that the amine is protonated, leading to sharp, symmetrical peaks and preventing interaction with silanol groups on the stationary phase.[4] UV detection is ideal as the two aromatic rings provide strong chromophores.
Table 2: Optimized HPLC-UV Method Parameters
| Parameter | Recommended Condition | Justification |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Standard for aromatic amine separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for good peak shape; MS-compatible.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 30% B to 95% B over 15 min | Ensures elution of the main peak and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Improves peak shape and run-to-run reproducibility.[5] |
| Detection | UV at 245 nm | Wavelength of maximum absorbance for diphenylamine structures. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for column overload. |
| Sample Prep. | 0.5 mg/mL in Methanol | Good solubility and compatibility with the mobile phase. |
Protocol 1: HPLC Purity and Assay Determination
-
Mobile Phase Preparation:
-
Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter and degas.
-
Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter and degas.
-
-
Standard Preparation: Accurately weigh ~12.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol to achieve a 0.5 mg/mL solution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
System Setup: Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.
-
Analysis: Inject the standard solution (in duplicate) followed by the sample solutions.
-
Data Processing:
-
Assay: Calculate the potency of the sample against the reference standard using the peak areas.
-
Purity: Determine the area percent of the main peak. Identify and quantify any impurities against a qualified standard or by area normalization.
-
Spectroscopic Methods for Identification
Spectroscopic techniques provide fingerprint information about the molecule's structure, confirming its identity and integrity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: LC-MS is the definitive technique for confirming molecular weight. Electrospray Ionization (ESI) in positive mode is highly effective for basic compounds like amines. The presence of two chlorine atoms will produce a characteristic isotopic pattern (M+, [M+2]+, [M+4]+), which is a powerful confirmation of the elemental composition.
Table 3: LC-MS Parameters and Expected Mass Fragments
| Parameter | Recommended Condition |
| Ionization Mode | ESI, Positive |
| Scan Range | 50 - 500 m/z |
| Capillary Voltage | 3.5 kV |
| Expected [M+H]⁺ | m/z 254.05 (for ³⁵Cl, ³⁵Cl) |
| Expected Isotopic Peaks | m/z 256.05 (for ³⁵Cl, ³⁷Cl), m/z 258.04 (for ³⁷Cl, ³⁷Cl) |
| Expected Ratio | ~100 : 65 : 10 |
| Key Fragments | Loss of HCl (m/z 218), cleavage of the C-N bond. |
Protocol 2: LC-MS Identification
-
System: Use the HPLC method described in Protocol 1. Divert the column eluent to the MS detector.
-
Tuning: Tune the mass spectrometer using a suitable calibration standard in the mass range of interest.
-
Analysis: Inject a diluted sample solution (~10 µg/mL) to avoid source saturation.
-
Data Interpretation:
-
Extract the mass spectrum from the main chromatographic peak.
-
Confirm the presence of the [M+H]⁺ ion at the calculated m/z.
-
Verify the isotopic pattern for two chlorine atoms. The relative intensity of the M⁺ to [M+2]⁺ peak should be approximately 3:1 for a single chlorine atom. For two chlorines, the pattern is more complex but highly characteristic.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is unparalleled for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Notes |
| ¹H NMR | ||
| Aromatic-H | 6.8 - 7.5 | Complex multiplets from two substituted rings. |
| NH₂⁺ | ~9.0 - 10.0 | Broad singlet, exchangeable with D₂O. |
| CH₃ | ~2.3 | Singlet. |
| ¹³C NMR | ||
| Aromatic C-Cl | ~125 - 135 | |
| Aromatic C-N | ~140 - 150 | |
| Aromatic C-H / C-C | ~115 - 130 | |
| CH₃ | ~20 |
Note: These are estimated shifts. Actual values must be determined experimentally. 2D NMR experiments (COSY, HSQC, HMBC) are required for full, unambiguous assignment.
Protocol 3: NMR Structural Confirmation
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz or higher spectrometer.
-
Data Interpretation:
-
Integrate the ¹H spectrum to confirm the proton count (13H for the cation).
-
Assign peaks based on their chemical shift, multiplicity, and integration.
-
Confirm the presence of 10 unique aromatic carbons and 1 methyl carbon in the ¹³C spectrum.
-
Compare the acquired spectra with the expected structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid and simple technique to confirm the presence of key functional groups. The hydrochloride salt form will have distinct features compared to the free base.
Table 5: Key FTIR Absorption Bands (cm⁻¹)
| Wavenumber (cm⁻¹) | Vibration | Significance |
| 3200 - 2800 | N-H⁺ Stretch | Broad absorption characteristic of an amine salt.[6] |
| ~3050 | Aromatic C-H Stretch | Confirms aromatic rings. |
| 1600, 1580, 1490 | Aromatic C=C Stretch | Fingerprint region for the aromatic backbone. |
| 1100 - 1000 | C-Cl Stretch | Indicates the presence of the chloro-substituent. |
| 850 - 800 | C-H Out-of-plane bend | Indicates substitution pattern on the aromatic rings. |
Thermal Analysis
Thermal methods like DSC and TGA are critical for characterizing the solid-state properties of the API, which influence stability, solubility, and formulation.
Rationale: DSC can precisely determine the melting point, which is a key indicator of purity. TGA can quantify the amount of residual solvents or water present and determine the decomposition temperature.[7][8] The combination of techniques provides a comprehensive thermal profile.[9][10]
Table 6: Thermal Analysis Parameters and Expected Results
| Technique | Parameter | Recommended Condition | Expected Result |
| DSC | Heating Rate | 10 °C/min | A sharp endotherm corresponding to the melting point. |
| Atmosphere | Nitrogen (50 mL/min) | Prevents oxidative degradation. | |
| Pan | Vented Aluminum | Allows for volatilization of any impurities. | |
| TGA | Heating Rate | 10 °C/min | A stable baseline until the onset of decomposition. |
| Temperature Range | 25 °C to 400 °C | To observe moisture loss and decomposition. | |
| Atmosphere | Nitrogen (50 mL/min) | Inert atmosphere. |
Protocol 4: Thermal Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into the appropriate analysis pan (aluminum for DSC, platinum or ceramic for TGA).
-
Instrument Setup: Place the sample pan in the furnace and start the temperature program under a nitrogen purge.
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the melting endotherm. A broad peak may suggest the presence of impurities.
-
TGA: Measure any weight loss before decomposition (attributable to water/solvents) and determine the onset temperature of decomposition.
-
Method Validation
All quantitative methods (especially HPLC for assay and impurity analysis) must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[1][11]
Logical Relationship of Validation Parameters
This diagram shows how different validation parameters are interconnected to ensure a reliable analytical method.
Caption: Interrelationship of core analytical method validation parameters.
Table 7: Summary of ICH Q2(R1) Validation Parameters
| Parameter | Purpose | Typical Evaluation |
| Specificity | To ensure the signal is only from the analyte of interest. | Analyze blank, placebo, and spiked samples. |
| Linearity | Proportionality of signal to concentration. | Analyze 5 concentrations over the range (e.g., 50-150% of nominal). |
| Range | The interval where the method is accurate and precise. | Derived from linearity, accuracy, and precision data.[1] |
| Accuracy | Closeness of the test results to the true value. | Spike recovery of a placebo matrix at 3 levels (e.g., 80%, 100%, 120%). |
| Precision | Repeatability, intermediate precision, and reproducibility. | Multiple analyses of a homogenous sample (e.g., n=6). |
| Robustness | Capacity to remain unaffected by small variations. | Vary parameters like pH, column temperature, flow rate.[5] |
Conclusion
The characterization of 3-(2-Chloro-4-methylphenyl)aniline HCl requires a multi-technique, orthogonal approach. By systematically applying the HPLC, LC-MS, NMR, FTIR, and thermal analysis protocols detailed in this guide, researchers can confidently establish the identity, purity, and solid-state properties of this molecule. This comprehensive analytical package provides the necessary data to support drug development activities and ensure product quality and consistency, forming a self-validating system built on the principles of sound analytical science.
References
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-(2-Chloro-4-methylphenyl)aniline HCl
Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 3-(2-Chloro-4-methylphenyl)aniline hydrochloride, a substituted biphenyl amine derivative relevant in pharmaceutical and chemical synthesis. The methodology is centered around reversed-phase preparative high-performance liquid chromatography (RP-HPLC), a robust technique for the purification of small organic molecules.[1][2] This guide details a systematic approach, from understanding the physicochemical properties of the target compound to method development, sample preparation, purification, and post-purification processing to yield the final hydrochloride salt. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the protocol for similar molecules.
Introduction and Foundational Principles
The purification of synthetic compounds is a critical step in drug discovery and development, ensuring that downstream applications are based on material of known purity. 3-(2-Chloro-4-methylphenyl)aniline is a basic compound due to the presence of the aniline functional group. Its hydrochloride salt form is often preferred to enhance aqueous solubility and stability.
The purification strategy herein leverages the principles of reversed-phase chromatography, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.[1] For basic compounds like anilines, controlling the pH of the mobile phase is paramount. By maintaining an acidic environment, the aniline moiety is protonated to its conjugate acid (anilinium ion). This protonation increases the polarity of the molecule and, critically, prevents peak tailing that arises from interactions between the basic amine and residual acidic silanol groups on the silica-based stationary phase.
This protocol employs trifluoroacetic acid (TFA) as a mobile phase modifier. TFA serves two primary functions: it maintains a low pH (~2) to ensure the analyte is fully protonated and acts as an ion-pairing agent, further improving peak shape and resolution.[1] Following purification, a robust salt exchange and lyophilization procedure is detailed to convert the collected trifluoroacetate salt into the desired hydrochloride salt.[3][4]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is the foundation of a logical purification strategy.
| Property | Value / Observation | Significance for HPLC Purification |
| Chemical Name | 3-(2-Chloro-4-methylphenyl)aniline hydrochloride | - |
| Molecular Formula | C₁₃H₁₃Cl₂N | - |
| Molar Mass | 254.15 g/mol | Essential for calculating sample concentrations and loading. |
| Structure | A biphenyl system with chloro, methyl, and amino substituents. | The aromatic nature dictates strong UV absorbance. The amine group imparts basicity. |
| pKa (estimated) | ~3.0-4.0 (conjugate acid) | The pKa of the anilinium ion is critical. The mobile phase pH must be at least 1.5-2 units below this value to ensure >99% protonation. A pH of ~2 is ideal. |
| Solubility | The HCl salt is expected to be soluble in water, methanol, and acetonitrile/water mixtures.[5][6] | Informs the choice of solvent for sample preparation. A solvent system similar to the initial mobile phase conditions is preferred to avoid peak distortion. |
| UV Absorbance (λmax) | Estimated to be in the 250-280 nm range. | The extended conjugation of the biphenyl system, combined with the auxochromic amine group, will result in strong UV absorbance. A detection wavelength of 254 nm is a robust starting point. |
Preparative HPLC Purification: A Step-by-Step Protocol
This protocol is designed for preparative scale purification, aiming to isolate milligram to gram quantities of the target compound.
Materials and Equipment
| Category | Item |
| Instrumentation | Preparative HPLC system with a gradient pump, autosampler or manual injector, UV-Vis detector, and fraction collector. |
| Column | Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size). |
| Solvents & Reagents | HPLC-grade acetonitrile (ACN), HPLC-grade water, Trifluoroacetic acid (TFA), 0.1 M Hydrochloric acid (HCl), Dimethyl sulfoxide (DMSO). |
| Glassware/Apparatus | Volumetric flasks, beakers, graduated cylinders, sample vials, rotary evaporator, lyophilizer (freeze-dryer). |
Method Development and Logic
The following diagram illustrates the logical workflow for developing the purification method, starting from analytical scale scouting to preparative scale implementation.
Caption: Post-purification workflow.
Protocol:
-
Combine the pure, pooled fractions into a round-bottom flask.
-
Remove the majority of the acetonitrile using a rotary evaporator. Be cautious not to evaporate to complete dryness.
-
To the remaining aqueous solution, add a sufficient volume of 0.1 M HCl.
-
Freeze the solution completely in a shell-freezer or by immersion in liquid nitrogen.
-
Lyophilize the frozen sample until a dry, fluffy solid is obtained. [6][7]This process sublimates the water and volatile HCl, leaving the non-volatile amine hydrochloride salt.
Conclusion and Best Practices
This application note provides a robust and scientifically grounded protocol for the purification of 3-(2-Chloro-4-methylphenyl)aniline HCl. By understanding the interplay between the analyte's properties and the chromatographic conditions, researchers can effectively isolate this and similar basic aromatic compounds with high purity.
Key Takeaways for Success:
-
pH is Critical: Always use an acidic mobile phase (pH < pKa of the aniline) to ensure protonation and symmetrical peak shapes.
-
Solvent Matters: Prepare your sample in a solvent that is chromatographically weaker than the eluting mobile phase.
-
Scout First: Always perform an analytical scale scouting run to determine the approximate elution conditions before scaling up to preparative chromatography.
-
Verify the Salt Form: Post-purification processing is essential to obtain the desired final salt form. Do not assume the final product is the HCl salt without performing the salt exchange.
By adhering to these principles, scientists can achieve reliable and scalable purifications, a cornerstone of chemical and pharmaceutical research.
References
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Gawin, A., et al. (2017, July 12). Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach. PMC. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 3-(2-Chloro-4-methylphenyl)aniline HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Chloro-4-methylphenyl)aniline hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its biaryl structure is a common motif in molecules targeting a range of therapeutic areas. The demand for this intermediate in drug development necessitates a robust, scalable, and cost-effective synthetic process. This document provides a comprehensive guide to the large-scale synthesis of 3-(2-Chloro-4-methylphenyl)aniline HCl, focusing on a scientifically sound and field-proven Suzuki-Miyaura coupling strategy. The protocols detailed herein are designed to ensure high yield, purity, and batch-to-batch consistency, critical for industrial applications.
The synthesis involves a two-step process: the palladium-catalyzed Suzuki-Miyaura coupling of 3-bromoaniline and 2-chloro-4-methylphenylboronic acid to form the free aniline, followed by its conversion to the hydrochloride salt. This guide will elaborate on the rationale behind the chosen synthetic route, provide detailed step-by-step protocols, and discuss critical process parameters and safety considerations for large-scale production.
Synthetic Strategy and Rationale
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Its advantages for large-scale synthesis include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.
For the synthesis of 3-(2-Chloro-4-methylphenyl)aniline, a Suzuki-Miyaura coupling between 3-bromoaniline and 2-chloro-4-methylphenylboronic acid is the most direct and efficient approach. The choice of a palladium catalyst and a suitable ligand is crucial for achieving high catalytic turnover and minimizing side reactions. The subsequent formation of the hydrochloride salt enhances the stability and improves the handling properties of the final product, which is often an important consideration for active pharmaceutical ingredient (API) intermediates.
Visualizing the Synthetic Workflow
Caption: Overall synthetic workflow for 3-(2-Chloro-4-methylphenyl)aniline HCl.
Part 1: Large-Scale Synthesis of 3-(2-Chloro-4-methylphenyl)aniline (Free Aniline)
This section details the Suzuki-Miyaura coupling reaction for the formation of the biaryl amine.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Eq. |
| 3-Bromoaniline | 172.02 | 10.0 | 58.13 | 1.0 |
| 2-Chloro-4-methylphenylboronic acid | 170.40 | 10.9 | 63.97 | 1.1 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.49 | 0.065 | 0.29 | 0.005 |
| SPhos | 410.47 | 0.238 | 0.58 | 0.01 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 16.0 | 115.77 | 2.0 |
| Toluene | - | 100 L | - | - |
| Water | - | 20 L | - | - |
Protocol
-
Reactor Setup: Charge a clean and dry 200 L glass-lined reactor with a nitrogen inlet, a condenser, a mechanical stirrer, and a temperature probe.
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Reagent Charging: Under a nitrogen blanket, charge the reactor with 3-bromoaniline (10.0 kg), 2-chloro-4-methylphenylboronic acid (10.9 kg), potassium carbonate (16.0 kg), palladium(II) acetate (0.065 kg), and SPhos (0.238 kg).
-
Solvent Addition: Add toluene (100 L) and water (20 L) to the reactor.
-
Reaction: Begin vigorous stirring and heat the reaction mixture to 85-90 °C. Maintain this temperature for 12-16 hours. The progress of the reaction should be monitored by a suitable analytical method such as HPLC or TLC.
-
Cooling: Once the reaction is complete (consumption of 3-bromoaniline), cool the mixture to room temperature.
-
Phase Separation: Stop stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Washing: Wash the organic layer with 50 L of brine (saturated aqueous sodium chloride solution). Separate the layers and discard the aqueous layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Filtration: Filter the mixture to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 3-(2-Chloro-4-methylphenyl)aniline as an oil or a semi-solid.
Part 2: Purification of 3-(2-Chloro-4-methylphenyl)aniline
Purification of the crude product is essential to ensure the quality of the final hydrochloride salt.
Protocol
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent, such as a mixture of heptane and ethyl acetate.
-
Silica Gel Chromatography (Optional): For very impure material, a silica gel plug filtration or column chromatography can be performed. Elute with a gradient of heptane and ethyl acetate.
-
Crystallization: If the material is of reasonable purity, proceed with crystallization. Dissolve the crude product in a hot solvent mixture (e.g., toluene/heptane). Slowly cool the solution to induce crystallization.
-
Isolation: Collect the purified crystals by filtration and wash with cold heptane.
-
Drying: Dry the purified 3-(2-Chloro-4-methylphenyl)aniline under vacuum at 40-50 °C.
Part 3: Formation and Crystallization of 3-(2-Chloro-4-methylphenyl)aniline HCl
This final step converts the purified free aniline into its stable hydrochloride salt. The molecular formula for the final product is C₁₃H₁₃Cl₂N, with a molar mass of 254.15 g/mol .
Materials and Reagents
| Reagent | Quantity (kg) |
| Purified 3-(2-Chloro-4-methylphenyl)aniline | 10.0 |
| Isopropanol (IPA) | 50 L |
| Concentrated Hydrochloric Acid (HCl) | ~2.5 L |
Protocol
-
Dissolution: In a clean and dry 100 L reactor, dissolve the purified 3-(2-Chloro-4-methylphenyl)aniline (10.0 kg) in isopropanol (50 L) with stirring.
-
Acidification: Slowly add concentrated hydrochloric acid to the solution. The hydrochloride salt will begin to precipitate. Monitor the pH of the solution to ensure complete salt formation (pH 2-3).
-
Crystallization: Stir the resulting slurry at room temperature for 2-4 hours to allow for complete crystallization.
-
Isolation: Filter the solid product using a suitable filter dryer.
-
Washing: Wash the filter cake with cold isopropanol (2 x 10 L) to remove any residual impurities.
-
Drying: Dry the 3-(2-Chloro-4-methylphenyl)aniline HCl in a vacuum oven at 60-70 °C until a constant weight is achieved.
Safety and Handling Precautions
-
All operations should be carried out in a well-ventilated fume hood or a contained environment.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
-
Palladium catalysts are flammable and should be handled with care.
-
Toluene is a flammable and toxic solvent.
-
Concentrated hydrochloric acid is highly corrosive.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Analytical Characterization
The identity and purity of the final product should be confirmed by appropriate analytical techniques, such as:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
HPLC: To determine the purity.
-
Melting Point: As a preliminary check of purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Suzuki Coupling Reaction | Inactive catalyst, insufficient heating, or poor quality reagents. | Ensure an inert atmosphere, check the quality of reagents, and consider using a different palladium catalyst/ligand system or a stronger base. |
| Low Yield | Incomplete reaction, losses during work-up, or side reactions. | Optimize reaction time and temperature. Ensure efficient extraction and minimize transfers. |
| Oiling out during Crystallization | Inappropriate solvent system or cooling too quickly. | Screen for a better crystallization solvent or solvent mixture. Cool the solution slowly and consider seeding with a small crystal of the product. |
| Impure Final Product | Incomplete purification of the free aniline. | Repeat the purification step (crystallization or chromatography) of the free aniline before proceeding to the salt formation. |
Conclusion
The Suzuki-Miyaura coupling provides a reliable and scalable method for the synthesis of 3-(2-Chloro-4-methylphenyl)aniline. The subsequent conversion to its hydrochloride salt yields a stable and easily handleable product suitable for further use in pharmaceutical development. The protocols outlined in this document, when executed with care and attention to detail, will enable the efficient and reproducible large-scale production of this important intermediate.
References
-
ChemBK. 3-(2-Chloro-4-Methylphenyl)aniline, HCl - Physico-chemical Properties. Available from: [https://www.chembk.com/en/chem/3-(2-Chloro-4-methylphenyl)aniline, HCl]([Link], HCl)
-
PubChem. 2-chloro-N-[3-(4-methylphenyl)cyclobutyl]aniline. Available from: [Link]
- European Patent Office. Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Bio-Rad. Laboratory-Scale Protein Purification. Available from: [Link]
-
Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Reddit. Go-to recrystallization solvent mixtures. Available from: [Link]
-
PubChem. 2-Chloro-p-toluidine. Available from: [Link]
-
Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. Available from: [Link]
-
PubChem. 3-Chloro-4-[(4-methylphenyl)methyl]aniline. Available from: [Link]
-
PMC - NIH. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. Available from: [Link]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 3-(2-Chloro-4-methylphenyl)aniline HCl Synthesis
Welcome to the technical support guide for the synthesis of 3-(2-Chloro-4-methylphenyl)aniline HCl. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize this challenging synthesis. The formation of the diarylamine core, particularly involving a sterically hindered and electronically deactivated aryl chloride, presents a significant synthetic hurdle. Low yields, incomplete reactions, and challenging purifications are common issues.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed, field-proven protocols to help you navigate these challenges and significantly improve your reaction outcomes.
Section 1: Principal Synthetic Strategies for C-N Bond Formation
The key transformation in synthesizing the target molecule is the formation of a carbon-nitrogen (C-N) bond between two aryl moieties. While several methods exist, two transition-metal-catalyzed cross-coupling reactions are dominant in modern organic synthesis: the Buchwald-Hartwig Amination and the Ullmann Condensation.
-
Buchwald-Hartwig Amination : This palladium-catalyzed reaction is renowned for its versatility, functional group tolerance, and generally milder reaction conditions compared to classical methods.[1] It has become the gold standard for C-N cross-coupling. The reaction's success is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which is critical for facilitating the coupling of less reactive aryl chlorides.[2]
-
Ullmann Condensation : A copper-catalyzed method, the Ullmann reaction is the classical approach to forming diaryl ethers and amines.[3] Traditional protocols often require harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper.[3][4] While modern advancements have introduced ligands that allow for milder conditions, the Buchwald-Hartwig amination typically offers a broader substrate scope and higher yields for complex substrates.[1]
Given its superior performance characteristics for challenging substrates, this guide will focus primarily on optimizing the Buchwald-Hartwig Amination .
The Buchwald-Hartwig Amination Catalytic Cycle
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is crucial for troubleshooting, as each step can be a potential point of failure. The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step, especially for aryl chlorides.
-
Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination : The final step involves the formation of the C-N bond, yielding the diarylamine product and regenerating the active Pd(0) catalyst.
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of 3-(2-Chloro-4-methylphenyl)aniline HCl in a practical, question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the most common causes?
A: Low yield is a multifaceted problem. Systematically investigate these four areas:
-
Inactive Catalyst System : The combination of palladium precursor and ligand is paramount. For an unreactive aryl chloride like 2-chloro-4-methyl-bromobenzene, a simple catalyst like Pd(PPh₃)₄ will likely fail. You need a modern, specialized system. (See Q2).
-
Poor Reagent/Solvent Quality : The reaction is highly sensitive to air and moisture.
-
Solvents : Use anhydrous solvents (e.g., toluene, dioxane) packaged under an inert atmosphere. Purging the solvent with argon or nitrogen before use is highly recommended.
-
Base : Sodium tert-butoxide (NaOtBu) is hygroscopic and can degrade upon exposure to air, forming inactive NaOH and t-BuOH. Use fresh, high-purity NaOtBu from a reliable supplier and handle it exclusively in a glovebox.
-
Aniline/Halide : Ensure the purity of your starting materials. Aniline starting materials should be dry for optimal yield.[5]
-
-
Suboptimal Reaction Conditions :
-
Temperature : While higher temperatures can increase the rate, they can also promote catalyst decomposition and side reactions. A typical range for aryl chlorides is 80-120 °C. Experiment within this range.
-
Concentration : Reactions that are too dilute may proceed slowly. A typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
-
Competing Side Reactions : The most common side reaction is hydrodehalogenation , where the aryl halide is reduced to the corresponding arene. (See Q4).
Q2: How do I choose the right catalyst system (palladium source and ligand) for coupling with an aryl chloride?
A: This is the most critical decision for this synthesis. The strength of the C-Cl bond requires a highly active catalyst that can readily undergo oxidative addition. This is achieved by using bulky, electron-rich phosphine ligands.
| Ligand Generation | Examples | Characteristics & Use Case |
| First Generation | PPh₃, P(o-tolyl)₃ | Generally ineffective for aryl chlorides. Suitable for aryl iodides/bromides. |
| Chelating/Wide Bite-Angle | XantPhos, DPEPhos | Good for promoting reductive elimination and suppressing side reactions. XantPhos is a robust choice for many aminations.[6] |
| Bulky Biarylphosphines | RuPhos, SPhos, XPhos | Considered the state-of-the-art for challenging couplings, including aryl chlorides. Their steric bulk and electron-donating ability promote the crucial oxidative addition step.[2] |
Recommendation: For synthesizing 3-(2-Chloro-4-methylphenyl)aniline, start with a Pd₂(dba)₃ or Pd(OAc)₂ precursor combined with a biarylphosphine ligand like RuPhos or XPhos . These systems are specifically designed to activate C-Cl bonds.[2]
Q3: The reaction starts but stalls before reaching full conversion. What should I do?
A: Reaction stalling typically points to catalyst deactivation.
-
Inert Atmosphere : First, ensure your reaction setup is scrupulously maintained under an inert atmosphere (Nitrogen or Argon). Oxygen can oxidize the Pd(0) catalyst to an inactive state. Evacuate and backfill your flask with inert gas multiple times before adding reagents.
-
Temperature Control : Overheating can cause the palladium catalyst to precipitate as palladium black, a common sign of decomposition. Maintain a stable internal reaction temperature.
-
Reaction Time : While some reactions are complete in a few hours, challenging couplings may require longer times (12-24h). Monitor the reaction by TLC or GC-MS to determine the optimal endpoint.
-
Catalyst Loading : For difficult substrates, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes help drive the reaction to completion.
Q4: I am observing a significant amount of a side product identified as 3-chloro-toluene. How can I prevent this hydrodehalogenation?
A: Hydrodehalogenation arises from a competing pathway where an intermediate palladium-hydride species reduces your aryl halide. This can occur via β-hydride elimination from the tert-butoxide base or from trace water.[1]
-
Choice of Ligand : Ligands with a large "bite angle," like XantPhos, are known to promote the desired reductive elimination over competing pathways.[6]
-
Choice of Base : While NaOtBu is common, sometimes switching to a different base like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can alter the reaction pathways and minimize this side reaction.[7]
-
Reagent Purity : Ensure your base is anhydrous and your amine is free of excess water.
Q5: What is the best procedure for workup, purification, and formation of the final HCl salt?
A: A multi-step process is required to obtain a pure product.
-
Initial Workup : After cooling the reaction to room temperature, dilute it with a solvent like ethyl acetate or ether. Filter the mixture through a pad of Celite® to remove the insoluble palladium catalyst and inorganic salts.
-
Liquid-Liquid Extraction : Transfer the filtrate to a separatory funnel.
-
Wash with water and then brine to remove the bulk of the solvent (e.g., DMF, if used).
-
To remove unreacted aniline starting material, you can perform an acidic wash with 1M HCl.[8] Caution : Your product is also an aniline and will partition into the aqueous acidic layer. Therefore, this step is only useful if there is a significant pKa difference between your starting aniline and the product.
-
-
Purification : The most reliable method is flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separating the diarylamine product from non-polar impurities and baseline material.
-
HCl Salt Formation :
-
Dissolve the purified free-base product in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or a calculated amount of concentrated HCl) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent (e.g., ether), and dry under vacuum to yield the final 3-(2-Chloro-4-methylphenyl)aniline HCl.[5]
-
Section 3: Optimized Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination to synthesize the target compound, assuming the coupling of 3-bromoaniline and 2-chloro-4-methylaniline . Note: This may need to be adapted based on the exact isomeric structure required.
Caption: General experimental workflow for the synthesis and purification.
Detailed Procedure
Materials:
-
3-Bromoaniline (1.0 eq)
-
2-Chloro-4-methylaniline (1.2 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
RuPhos (3.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Standard laboratory glassware, Schlenk line or glovebox
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos, and NaOtBu. This step should be performed in a glovebox due to the air-sensitivity of the reagents.
-
Reagent Addition : Add 3-bromoaniline and 2-chloro-4-methylaniline to the flask.
-
Solvent Addition : Seal the flask, remove it from the glovebox, and add anhydrous toluene via syringe under a positive pressure of argon.
-
Reaction : Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup and Purification : Follow the detailed procedure outlined in Q5 above.
Section 4: Summary of Recommended Reaction Conditions
The table below provides a starting point for optimizing your reaction. Parameters should be screened to find the ideal conditions for your specific setup.
| Parameter | Recommended Condition | Rationale / Comments |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Both are common and effective Pd(0) precursors (Pd(OAc)₂ is reduced in situ). |
| Ligand | RuPhos or XPhos | Essential for activating the C-Cl bond in the substrate.[2] |
| Pd/Ligand Ratio | ~1:2.2 | A slight excess of ligand is often beneficial to stabilize the catalyst. |
| Catalyst Loading | 1-3 mol% | Higher loading may be needed for this challenging transformation. |
| Base | NaOtBu or K₃PO₄ | NaOtBu is a strong, effective base. K₃PO₄ is a milder alternative that can sometimes reduce side reactions.[7] |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic, non-coordinating solvents are preferred.[7] |
| Temperature | 100 - 120 °C | Necessary to drive the reaction, but avoid excessive heat to prevent catalyst decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely critical to prevent catalyst oxidation and deactivation. |
By carefully controlling these parameters and following the troubleshooting logic outlined in this guide, you can overcome the common obstacles in the synthesis of 3-(2-Chloro-4-methylphenyl)aniline HCl and achieve a consistent, high-yielding process.
References
-
Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
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Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Org. Synth. 1963, 4, 4. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Bacsa, I., Szemerédi, D., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2336–2343. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(3-Chloro-phenyl)-N'-(4-methyl-phenyl)-ethylenediamine. [Link]
-
ChemBK. (n.d.). 3-(2-Chloro-4-Methylphenyl)aniline, HCl. [Link]
- Google Patents. (2015). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
-
PubChem. (n.d.). 3-Chloro-4-methylaniline. National Center for Biotechnology Information. [Link]
-
LookChem. (n.d.). Purification of Aniline. Chempedia. [Link]
-
Molecules Editorial Office. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. MDPI. [Link]
-
Suzuki, A. (1999). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 75(6), 145-153. [Link]
-
Sharma, R. K., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(9), 1033. [Link]
-
PubChem. (n.d.). 3-(4-Methylphenyl)aniline. National Center for Biotechnology Information. [Link]
-
Liu, C., et al. (2011). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar. [Link]
-
PubChemLite. (n.d.). 3-chloro-2-[(4-methylphenyl)sulfanyl]aniline. [Link]
- Google Patents. (2011). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
-
Organic Syntheses. (n.d.). o-CHLOROPHENYLTHIOUREA. Org. Synth. 1951, 31, 28. [Link]
-
Li, Y., et al. (2024). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Journal of Chemical Technology & Biotechnology. [Link]
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?. [Link]
- Google Patents. (2015). CN105037172A - Preparation method of 2-(4'-chlorphenyl) aniline.
-
De La Fuente, J. C., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Medicinal Chemistry Research, 32, 1375–1381. [Link]
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Technical Support Center: Troubleshooting Suzuki Coupling for Substituted Biaryl Anilines
Welcome to the Technical Support Center for Suzuki-Miyaura coupling reactions focused on the synthesis of substituted biaryl anilines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming the specific challenges associated with this class of molecules.
The synthesis of biaryl anilines is a cornerstone in medicinal chemistry and materials science, as this structural motif is present in numerous bioactive compounds and functional materials.[1] However, the presence of the aniline moiety, especially when substituted, introduces a unique set of challenges to the Suzuki-Miyaura coupling, from catalyst inhibition to steric hindrance and challenging purifications.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you are likely to encounter at the bench.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[3][4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or triflate) bond, forming a Pd(II) complex.[4]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[4][5]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[4][6]
The aniline group can interfere with this cycle, particularly through coordination to the palladium center, which can affect catalyst activity.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Guide & FAQs
Low to No Product Formation
Q1: My reaction shows no conversion of the starting materials. Where should I start troubleshooting?
A1: When faced with a complete lack of reactivity, a systematic evaluation of the core reaction components is essential.
-
Catalyst and Ligand Integrity: The active catalyst in a Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. Ensure your palladium source and phosphine ligands have not been degraded by prolonged exposure to air. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary to promote the oxidative addition and reductive elimination steps, especially with challenging substrates.[7]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and promote the homocoupling of the boronic acid, a common side reaction. It is crucial to properly degas your solvent and maintain an inert atmosphere (nitrogen or argon) throughout the reaction.
-
Base and Solvent Selection: The base is critical for the transmetalation step.[5] For sterically hindered or electron-rich anilines, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required. The choice of solvent is also key; a switch to a solvent like 2-MeTHF can sometimes dramatically increase yield.[1]
-
Purity of Starting Materials: Ensure your aryl halide and boronic acid are pure. Impurities in the boronic acid, such as boroxines (anhydrides of boronic acids), can affect stoichiometry and reactivity.
Q2: I'm working with a sterically hindered ortho-substituted aniline and getting very low yields. What adjustments should I make?
A2: Steric hindrance, particularly from ortho substituents, poses a significant challenge by impeding key steps in the catalytic cycle.[8]
-
Ligand Choice is Paramount: For sterically demanding couplings, the ligand plays a crucial role.[9][10] Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are designed to stabilize the palladium catalyst and facilitate the coupling of hindered substrates. In some cases, specialized palladacycle catalysts like CataCXium A Pd G3 have shown unique efficacy.[1]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, this must be balanced against the potential for thermal degradation of starting materials or products.
-
Consider a More Reactive Boron Species: If using a boronic acid, consider converting it to a more reactive boronic ester (e.g., a pinacol ester) or a trifluoroborate salt. These can sometimes exhibit enhanced reactivity in challenging couplings.
| Parameter | Recommendation for Sterically Hindered Substrates | Rationale |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or specialized palladacycles.[1] | Promotes oxidative addition and stabilizes the catalyst. |
| Base | Stronger, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃). | Facilitates the challenging transmetalation step. |
| Solvent | Aprotic polar solvents (e.g., Dioxane, 2-MeTHF, Toluene).[1] | Can improve solubility and reaction rates. |
| Temperature | Higher temperatures (80-120 °C).[11] | Overcomes higher activation energy. |
Common Side Reactions and Their Mitigation
Q3: I'm observing significant amounts of a byproduct that appears to be my starting aniline without the halogen. What is happening and how can I prevent it?
A3: This side reaction is known as dehalogenation . It occurs when the palladium intermediate, after oxidative addition, abstracts a hydride from the solvent, base, or other reaction components, followed by reductive elimination to form the dehalogenated arene.[6]
Mitigation Strategies:
-
Choice of Solvent: Avoid solvents that can act as hydride donors, such as alcohols, if dehalogenation is a major issue.
-
Base Selection: Use a non-nucleophilic base.
-
Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can sometimes minimize this side reaction.
Q4: My boronic acid seems to be decomposing during the reaction, leading to a low yield. How can I address this?
A4: This is likely protodeboronation , the cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond. This is often promoted by aqueous basic conditions and high temperatures.
Mitigation Strategies:
-
Use Boronic Esters or Trifluoroborate Salts: These are generally more stable towards protodeboronation than boronic acids.
-
Anhydrous Conditions: If possible, employ anhydrous conditions to minimize this side reaction.
-
Use a Two-Phase Solvent System: A biphasic system (e.g., toluene/water) can sometimes limit the exposure of the boronic acid to the aqueous base.
Q5: I'm seeing a biaryl byproduct derived from the coupling of two boronic acid molecules. How do I prevent this homocoupling?
A5: Homocoupling of the boronic acid is typically promoted by the presence of oxygen or an excess of Pd(II) species.
Mitigation Strategies:
-
Thorough Degassing: Rigorously degas your reaction mixture to remove any dissolved oxygen.[11]
-
Use a Pd(0) Precatalyst: Using a Pd(0) source like Pd₂(dba)₃ can help, or ensure that your Pd(II) precatalyst is fully reduced to Pd(0) at the start of the reaction.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Purification Challenges
Q6: My crude product is a dark, oily residue that is difficult to purify by column chromatography. What are my options?
A6: Substituted anilines, especially biaryl anilines, can be prone to oxidation, leading to colored impurities that are often challenging to remove.
-
Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). This will protonate your aniline, moving it into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract your product back into an organic solvent.
-
Activated Carbon Treatment: For persistent colored impurities, dissolving the crude product in a suitable solvent and stirring with activated carbon, followed by filtration through Celite, can be effective at adsorbing these impurities.
-
Vacuum Distillation: If your product is thermally stable and sufficiently volatile, vacuum distillation can be an excellent method for separating it from non-volatile polymeric impurities.
-
Reversed-Phase Chromatography: If standard normal-phase silica gel chromatography fails, consider using reversed-phase chromatography.
Storage of Purified Biaryl Anilines:
Freshly purified anilines are often colorless or pale yellow but can darken upon exposure to air and light due to oxidation. To maintain purity:
-
Store under an inert atmosphere (nitrogen or argon).
-
Protect from light using amber vials.
-
Store at low temperatures (e.g., 4°C).
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Substituted Bromoaniline
This is a general starting point; optimization will be required for specific substrates.
-
Preparation: In a nitrogen-flushed glovebox or using Schlenk techniques, add the substituted bromoaniline (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%). If using a pre-formed catalyst like XPhos Pd G3, add it directly (1-5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 2-MeTHF or dioxane, to a concentration of 0.1-0.5 M).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). NIH. Available at: [Link]
-
Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. (2022). Advanced Synthesis & Catalysis. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. Available at: [Link]
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. (n.d.). Wordpress. Available at: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (n.d.). ACS Publications. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). ACS Publications. Available at: [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? (2016). Reddit. Available at: [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Available at: [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (n.d.). RSC Publishing. Available at: [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]
-
Failed suzuki coupling, any suggenstions? (2024). Reddit. Available at: [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv. Available at: [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2025). ResearchGate. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Available at: [Link]
-
Facile synthesis of mono-, bis- and tris-aryl-substituted aniline derivatives in aqueous DMF. (2025). Semantic Scholar. Available at: [Link]
-
(PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. (n.d.). ResearchGate. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. Available at: [Link]
-
Struggling with Suzuki Reaction. (2024). Reddit. Available at: [Link]
-
of 8 Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides Gondi Sudershan Reddy1* Affiliations. (n.d.). ChemRxiv. Available at: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Available at: [Link]
-
A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. (n.d.). Semantic Scholar. Available at: [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita. (n.d.). Sandiego. Available at: [Link]
-
Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. Available at: [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). MDPI. Available at: [Link]
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. reddit.com [reddit.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(2-Chloro-4-methylphenyl)aniline HCl
Welcome to the technical support guide for the purification of 3-(2-Chloro-4-methylphenyl)aniline HCl. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the effective removal of impurities from this compound.
I. Introduction to 3-(2-Chloro-4-methylphenyl)aniline HCl and Its Common Impurities
3-(2-Chloro-4-methylphenyl)aniline is a biaryl amine commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[1] The hydrochloride salt is often the isolated form due to its increased stability and ease of handling. However, the synthesis and work-up can introduce a variety of impurities that may compromise the quality of downstream products. Understanding the nature of these impurities is the first step toward effective removal.
Common Impurities Include:
-
Residual Palladium Catalyst: A significant and common impurity from the coupling reaction.[2][3]
-
Unreacted Starting Materials: Such as 1-bromo-2-chloro-4-methylbenzene and 3-aminophenylboronic acid or their derivatives.
-
Ligand-Related Byproducts: Oxidized or degraded phosphine ligands used in the coupling reaction.
-
Homocoupled Products: Byproducts arising from the coupling of two molecules of the same starting material.
-
Solvent Residues: Organic solvents used in the reaction or purification steps.[4]
-
Degradation Products: Anilines are susceptible to oxidation, which can lead to colored impurities.[5][6]
This guide will provide a structured approach to identifying and removing these impurities through a series of frequently asked questions and detailed troubleshooting protocols.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the purification of 3-(2-Chloro-4-methylphenyl)aniline HCl.
FAQ 1: My isolated 3-(2-Chloro-4-methylphenyl)aniline HCl has a dark color. What is the likely cause and how can I remove it?
Answer: A dark or reddish-brown color in aniline compounds is typically due to oxidation products.[5] Anilines are prone to air oxidation, which forms highly colored polymeric impurities.
Troubleshooting Steps:
-
Charcoal Treatment: Activated carbon is effective at adsorbing colored impurities. A common procedure involves dissolving the crude product in a suitable solvent, adding a small amount of activated carbon, heating briefly, and then filtering the hot solution through Celite.[7] Be aware that activated carbon can also adsorb your product, so use it judiciously.
-
Recrystallization: This is a powerful technique for removing colored impurities as they are often present in small quantities and will remain in the mother liquor.[8] See the detailed protocol in Section IV.
-
Conversion to Free Base and Back to HCl Salt: If the color persists, consider converting the HCl salt to the free base using a mild base (e.g., sodium bicarbonate solution), extracting the free base into an organic solvent, treating with charcoal, and then re-precipitating the HCl salt by adding a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol).[9]
FAQ 2: I am detecting residual palladium in my product by ICP-MS. What are the most effective methods for its removal?
Answer: Residual palladium is a common and critical impurity to remove, especially for pharmaceutical applications.[2] Several strategies can be employed, often in combination.
Troubleshooting Steps:
-
Palladium Scavengers: These are reagents that selectively bind to palladium, facilitating its removal.
-
Thiol-Based Scavengers: Effective for both Pd(0) and Pd(II) species. Examples include 2,4,6-trimercapto-s-triazine (TMT).[10]
-
Isocyanide Reagents: Can remove palladium to sub-ppm levels.[2]
-
Solid-Supported Scavengers: Resins functionalized with scavenging groups (e.g., thiol or amine functionalities) can be stirred with the reaction mixture and then simply filtered off.[3][7]
-
-
Activated Carbon: As mentioned for color removal, activated carbon can also effectively adsorb palladium catalysts.
-
Filtration through Celite: While often used, filtration through Celite alone may not be sufficient to remove finely dispersed palladium particles. It is more effective when used in conjunction with a scavenger or activated carbon.
-
Recrystallization: While it can be effective, palladium may sometimes co-crystallize with the product. It is often best used as a final polishing step after initial treatment with a scavenger.
Workflow for Palladium Removal:
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. spinchem.com [spinchem.com]
- 4. veeprho.com [veeprho.com]
- 5. reddit.com [reddit.com]
- 6. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 3-(2-Chloro-4-methylphenyl)aniline and its Salts
Welcome to the technical support guide for 3-(2-Chloro-4-methylphenyl)aniline and its salts. This document is designed for researchers, chemists, and pharmaceutical development professionals to address common stability challenges encountered during the handling, storage, and analysis of this compound. As specific stability data for 3-(2-Chloro-4-methylphenyl)aniline is not extensively published, this guide synthesizes established principles from the broader class of substituted aromatic amines to provide robust, scientifically-grounded advice.
Part 1: Frequently Asked Questions (FAQs) on Handling and Storage
This section addresses the most common observations and questions that arise during routine laboratory use.
Q1: My solid sample of 3-(2-Chloro-4-methylphenyl)aniline has started to turn yellow or brown. What is causing this discoloration and is the material still usable?
A1: The development of a yellow or brownish color in solid aniline compounds is a classic sign of oxidation. The primary cause is exposure to atmospheric oxygen and/or light, which can initiate the formation of colored oxidation products and polymeric impurities.[1][2] Aromatic amines are well-known to darken over time, a process that can be accelerated by elevated temperatures or the presence of residual acidic or basic impurities from synthesis.[1]
Causality: The amine functional group (-NH₂) is an electron-donating group, which increases the electron density of the aromatic ring and makes it susceptible to oxidation.[3] This can lead to the formation of highly conjugated systems, such as quinone-imines, which absorb visible light and appear colored.
Recommended Actions:
-
Assessment: The usability of the material depends on the requirements of your experiment. For applications requiring high purity, such as reference standard preparation or late-stage pharmaceutical development, the discolored material should be repurified (e.g., by recrystallization or column chromatography). For early-stage discovery or non-critical applications, the material might be usable if the level of impurities is determined to be acceptable.
-
Prevention: To prevent discoloration, always store the compound under an inert atmosphere (e.g., nitrogen or argon). Use amber glass vials or wrap containers to protect them from light.[4] Store at recommended low temperatures (e.g., 2-8°C) to slow the rate of degradation.
Q2: I've observed that my compound degrades when dissolved in certain solvents for analysis or reaction. How can I improve its stability in solution?
A2: Solution-state instability is often more rapid than solid-state degradation and is highly dependent on the solvent system and pH.
Common Causes & Solutions:
-
Inappropriate pH: Aniline derivatives can be unstable under strongly acidic or basic conditions. The optimal pH for stability is typically near neutral.
-
Action: If compatible with your experimental design, buffer the solution to a neutral pH (e.g., using a phosphate or acetate buffer). This is especially critical for aqueous solutions.
-
-
Presence of Oxidizing Agents: Solvents, particularly ethers and some grades of alcohols, can contain peroxide impurities that will rapidly degrade the aniline.
-
Action: Use high-purity, peroxide-free solvents. If in doubt, test for peroxides before use or pass the solvent through an activated alumina column.
-
-
Solvent Reactivity: Ensure the chosen solvent is inert. For example, while chlorinated solvents might be suitable for some applications, they are not always benign and should be evaluated carefully.
-
Action: Evaluate the stability of your compound in a small panel of common, high-purity solvents (e.g., acetonitrile, methanol, THF) to determine the most suitable one for your application.
-
Q3: What are the definitive recommended storage conditions for long-term stability of 3-(2-Chloro-4-methylphenyl)aniline and its salts?
A3: For maximum long-term stability, the following conditions are recommended, based on best practices for aromatic amines:
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C or frozen (-20°C) | Reduces the rate of oxidative and thermal degradation reactions. |
| Atmosphere | Under an inert gas (Nitrogen or Argon) | Minimizes contact with atmospheric oxygen, a primary driver of degradation. |
| Light | Protect from light (Amber vial) | Prevents photolytic degradation pathways.[4] |
| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents exposure to moisture and air. Avoids potential leaching or reaction with plastic containers. |
| Purity | Store in the highest possible purity | Impurities can sometimes catalyze degradation reactions. |
For Salts (e.g., Hydrochloride): While salts are generally more stable against oxidation than the free base, they can be more hygroscopic. It is crucial to store them in a desiccated environment to prevent moisture absorption.
Part 2: Troubleshooting Analytical & Experimental Issues
Inconsistent results during experimentation or analytical testing are often the first sign of an underlying stability problem.
Q4: During HPLC analysis, I'm observing inconsistent peak areas, new impurity peaks appearing over time, or shifting retention times. What could be the cause?
A4: These issues often point to the instability of the analyte either in the sample vial (autosampler) or during the chromatographic run itself.
Troubleshooting Steps:
-
On-Column Degradation: The stationary phase or mobile phase components can sometimes promote degradation.
-
Action: Use a mobile phase with a neutral pH to avoid acid/base-catalyzed hydrolysis. Ensure the column is well-equilibrated and dedicated to similar analytes if possible to avoid cross-contamination.
-
-
Instability in Autosampler: Samples may degrade while sitting in the autosampler tray, especially if not temperature-controlled.
-
Action: Analyze samples promptly after preparation. Use a temperature-controlled autosampler set to a low temperature (e.g., 4-10°C). Prepare a fresh standard and inject it at the end of the sequence to see if its response has changed compared to the initial injection.
-
-
Mobile Phase Instability: If the mobile phase contains unstable additives or is not properly degassed, it can affect reproducibility.
-
Action: Prepare fresh mobile phase daily. Ensure all aqueous components are filtered and the final mobile phase is adequately degassed.
-
Q5: My reaction yields are lower than expected, and I'm isolating a complex mixture of byproducts. Could this be related to the stability of the starting material?
A5: Absolutely. Degradation of the starting aniline derivative under reaction conditions is a common cause of low yields and the formation of impurities.
Potential Causes & Optimization Strategies:
-
Thermal Stress: Many synthetic steps require elevated temperatures, which can accelerate the degradation of sensitive anilines.
-
Action: Attempt the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction by a suitable technique (TLC, LC-MS) to avoid unnecessarily long reaction times.
-
-
Incompatible Reagents: Strong acids, bases, or oxidizing/reducing agents can degrade the starting material before it has a chance to react as intended.
-
Action: Consider the order of addition. It may be beneficial to add the sensitive aniline derivative slowly to the reaction mixture rather than exposing the entire amount to harsh conditions at once. Evaluate alternative, milder reagents if possible.
-
-
Atmosphere Control: If the reaction is not performed under an inert atmosphere, oxidation of the aniline can compete with the desired reaction pathway.
-
Action: Ensure the reaction is run under a nitrogen or argon atmosphere, especially when heating for extended periods.
-
Part 3: Protocol for Systematic Stability Assessment
To rigorously characterize the stability profile of 3-(2-Chloro-4-methylphenyl)aniline, a forced degradation study is the industry-standard approach.[5][6] This involves subjecting the compound to a range of harsh conditions to deliberately induce degradation. The resulting data is essential for developing stability-indicating analytical methods and understanding potential degradation pathways.[6][7]
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study workflow. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
Caption: General workflow for a forced degradation study.
-
Stock Solution: Prepare a 1 mg/mL stock solution of 3-(2-Chloro-4-methylphenyl)aniline in a suitable solvent like acetonitrile.
-
Control Sample: Dilute the stock solution to a final concentration of 0.1 mg/mL with the analytical mobile phase. This is your time-zero, unstressed control.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C. Withdraw aliquots at several time points (e.g., 2, 8, 24 hours). Cool, neutralize with 0.1 N NaOH, and dilute to 0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Follow the same heating and sampling procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature and sample at various time points. Dilute to 0.1 mg/mL.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Dissolve the stressed solid to prepare a 0.1 mg/mL solution.
-
Photolytic Degradation: Expose the 1 mg/mL stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Dilute the stressed sample to 0.1 mg/mL.
-
-
Analysis:
-
Analyze all stressed samples and the control using a validated, stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and mass spectrometry (MS) for peak identification.
-
A typical starting method would be a C18 reversed-phase column with a gradient elution of acetonitrile and a neutral buffered aqueous phase (e.g., 10 mM ammonium acetate).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Ensure "peak purity" of the parent compound in the presence of degradation products using the PDA detector.
-
Use MS data to propose structures for the major degradation products.
-
Part 4: Understanding Degradation Pathways
While specific pathways for this exact molecule are not published, we can infer likely mechanisms from studies on similar chloroanilines. The primary routes of degradation are oxidation and photolysis.
Potential Degradation Mechanisms
-
Oxidation: This is the most common pathway for anilines.[2] It can proceed through the formation of radical cations, leading to N-dehydrogenation and subsequent dimerization or polymerization, forming colored azo or azoxy compounds. Ring hydroxylation is also a possible oxidative pathway.
-
Photodegradation: For chloroanilines, photodegradation in aqueous environments can involve dehalogenation (loss of the chlorine atom) and hydroxylation of the aromatic ring.
-
Hydrolysis: The aniline functional group itself is generally stable to hydrolysis. However, under extreme pH and temperature, degradation can occur.
Diagram of Potential Oxidative Degradation
Caption: Simplified potential oxidative degradation pathways for anilines.
References
-
Lendenmann, U., et al. (1995). Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. Applied and Environmental Microbiology. Available at: [Link]
-
Liu, Z., et al. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Applied Microbiology and Biotechnology. Available at: [Link]
- Ecke, G. G. (1960). U.S. Patent No. 2,927,136. U.S. Patent and Trademark Office.
-
Kuhn, E. P., & Suflita, J. M. (1989). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. Environmental Science & Technology. Available at: [Link]
-
Raether, G. (1991). Analytical aspects of the stabilization of drugs in pharmaceutical formulations. Acta Pharmaceutica Hungarica. Available at: [Link]
- Kennerly, G. W. (1953). U.S. Patent No. 2,664,445. U.S. Patent and Trademark Office.
-
Lyons, C. D., et al. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology. Available at: [Link]
- Sistrunk, T. O. (1964). U.S. Patent No. 3,154,583. U.S. Patent and Trademark Office.
-
Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology. Available at: [Link]
-
Witten, B., & Reid, E. E. (1955). p-AMINOTETRAPHENYLMETHANE. Organic Syntheses. Available at: [Link]
-
Kott, L., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]
-
Loba Chemie. (2016). Safety Data Sheet: 3-CHLOROANILINE FOR SYNTHESIS. Available at: [Link]
-
Unknown. (n.d.). Aromatic Amines. Pharmaceutical Organic Chemistry-II. Available at: [Link]
-
Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Kott, L., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. ResearchGate. Available at: [Link]
- BenchChem. (2025). Improving the stability of 3-Chloro-4-(isopentyloxy)
-
Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. Available at: [Link]
-
Sharma, M. C., & Sharma, S. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research. Available at: [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog. Available at: [Link]
-
PrepChem. (n.d.). Preparation of 3-chloro-2-methylaniline. Available at: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]
- Google Patents. (2011). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]
-
ChemBK. (n.d.). 3-(2-Chloro-4-Methylphenyl)aniline, HCl. Available at: [Link]
-
PubChem. (2025). 3-Chloro-4-methylaniline. National Center for Biotechnology Information. Available at: [Link]
- BenchChem. (n.d.). Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide. BenchChem Technical Support.
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Available at: [Link]
-
PubChem. (n.d.). 2-chloro-N-[3-(4-methylphenyl)cyclobutyl]aniline. National Center for Biotechnology Information. Available at: [Link]
-
Olmo, V. C., & Tisler, S. (2014). Stability-indicating methods in the pharmaceutical industry. Trends in Analytical Chemistry. Available at: [Link]
- BenchChem. (2025). Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers. BenchChem Technical Support.
-
Ataman Kimya. (n.d.). 4-CHLOROANILINE. Available at: [Link]
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Technical Support Center: Catalyst Selection for the Synthesis of 3-(2-Chloro-4-methylphenyl)aniline
Welcome to the technical support center for advanced catalytic cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex biaryl amines, specifically focusing on 3-(2-Chloro-4-methylphenyl)aniline. This molecule presents a common yet challenging synthetic problem due to the presence of a sterically hindered and electronically deactivated aryl chloride.
This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and data-driven recommendations to help you navigate the complexities of catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing 3-(2-Chloro-4-methylphenyl)aniline?
The most prevalent and versatile strategies involve palladium-catalyzed cross-coupling reactions. There are two primary disconnection approaches:
-
Suzuki-Miyaura Coupling (C-C Bond Formation): This involves coupling an aniline derivative with a phenylboronic acid derivative. For this specific target, the reactants would be 3-bromoaniline (or a related halide/triflate) and (2-chloro-4-methylphenyl)boronic acid . This is often the preferred route due to the commercial availability and stability of a wide range of boronic acids.[1]
-
Buchwald-Hartwig Amination (C-N Bond Formation): This route constructs the C-N bond directly by coupling an aryl halide with an amine. The reactants would be 1-bromo-2-chloro-4-methylbenzene and 3-aminoaniline (or an ammonia equivalent).[2] This method is powerful but can be sensitive to the nature of the amine.
The choice between these routes often depends on the availability and cost of the starting materials and the functional group tolerance required for other parts of a larger synthetic sequence.
Q2: Why is the 2-chloro-4-methylphenyl moiety considered a "challenging" substrate?
This substrate poses two distinct challenges for palladium-catalyzed cross-coupling:
-
Electronic Deactivation: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides. The Carbon-Chlorine bond is stronger, making the initial, often rate-limiting, oxidative addition step to the Pd(0) center more difficult.[3]
-
Steric Hindrance: The chlorine atom is ortho to the site of coupling. This steric bulk can hinder the approach of the palladium catalyst, slowing down both the oxidative addition and the final reductive elimination step.[1][4]
Successfully coupling this substrate requires a highly active and sterically tailored catalyst system.
Q3: What is the functional difference between a palladium "precatalyst" and a simple palladium salt like Pd(OAc)₂?
A simple palladium(II) salt like palladium(II) acetate, Pd(OAc)₂, is a common palladium source but is not the active catalyst. It must first be reduced in situ to the catalytically active Pd(0) species. This reduction process can be unreliable and sometimes leads to the formation of inactive palladium black.[5]
A precatalyst is a stable, well-defined Pd(II) complex that is designed to generate the active Pd(0) catalyst cleanly and efficiently under the reaction conditions.[6][7] Modern precatalysts, such as those based on palladacycle structures (e.g., G3/G4 precatalysts), offer several advantages:
-
Faster activation: They generate the active Pd(0) species rapidly and quantitatively.[8]
-
Greater reliability: They provide more consistent results, especially for challenging substrates.[5]
-
Air and moisture stability: Many are air- and moisture-stable, simplifying reaction setup.[8]
For demanding reactions like the synthesis of 3-(2-Chloro-4-methylphenyl)aniline, using a precatalyst is highly recommended to ensure high conversion and reproducibility.
Q4: How can I effectively monitor the progress of my reaction?
Real-time or frequent reaction monitoring is crucial for optimization and troubleshooting.[9] Several techniques are suitable:
-
Thin-Layer Chromatography (TLC): Fast, simple, and effective for qualitative analysis. It allows you to visualize the consumption of starting materials and the formation of the product.[10]
-
Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for quantitative analysis of volatile compounds. A small aliquot from the reaction can be quenched, filtered, and injected to determine the conversion rate accurately.
-
High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful technique for monitoring complex reaction mixtures, especially for non-volatile products. It provides quantitative data on all components, including starting materials, products, and byproducts.[11][12] Automated HPLC-MS systems can provide detailed reaction profiles.[11]
Troubleshooting Guide: Low Yields and Side Reactions
Problem 1: Low or No Conversion of Starting Material
Initial Question: Is your catalyst system active enough for a challenging aryl chloride?
-
Possible Cause A: Inefficient Catalyst Activation.
-
Why it happens: If using a simple Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) may be incomplete. The phosphine ligand itself can act as a reductant, but this process can be slow and inefficient.[13]
-
Solution:
-
Switch to a Precatalyst: Employ a modern, well-defined precatalyst (e.g., XPhos Pd G3, SPhos Pd G2). These are designed for rapid and clean generation of the active Pd(0)L species.[6][8]
-
Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. Rigorously degas your solvent and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.
-
-
-
Possible Cause B: Sub-optimal Ligand Choice.
-
Why it happens: The oxidative addition of an aryl chloride requires a highly electron-rich and sterically bulky ligand to promote the reaction. A generic ligand like PPh₃ is often insufficient.[14]
-
Solution:
-
Select a State-of-the-Art Ligand: For sterically hindered aryl chlorides, bulky biaryl monophosphine ligands (the "Buchwald ligands") are the gold standard.[15] Ligands like XPhos , SPhos , or RuPhos are excellent choices. For Buchwald-Hartwig aminations, sterically hindered dialkylbiaryl phosphines are often employed.[2][16]
-
Consider N-Heterocyclic Carbenes (NHCs): NHC ligands are strong electron donors and can be highly effective for coupling aryl chlorides.[17]
-
-
-
Possible Cause C: Incorrect Base or Solvent.
-
Why it happens: The base plays a critical role in both Suzuki (activating the boronic acid) and Buchwald-Hartwig (deprotonating the amine) reactions.[2][18] Its strength and solubility are key. The solvent must solubilize all components and be stable at the required reaction temperature.[19]
-
Solution:
-
Base Selection: For Suzuki couplings, a moderately strong base like K₃PO₄ or K₂CO₃ is common.[20] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.[21] Ensure the base is finely powdered and dry.
-
Solvent Selection: Anhydrous, high-boiling point aprotic solvents like toluene , dioxane , or CPME are generally preferred.[19]
-
-
Problem 2: Significant Side Product Formation
Initial Question: What do your side products tell you about the competing reaction pathways?
-
Possible Side Product A: Hydrodehalogenation (Loss of Chlorine).
-
What it is: Your starting aryl chloride (1-bromo-2-chloro-4-methylbenzene or similar) is converted to 2-chloro-4-methylbenzene.
-
Why it happens: This occurs when a hydride source (often the solvent, base, or impurities) intercepts a palladium intermediate. It is more common with highly active, electron-rich catalyst systems.
-
Solution:
-
Use a Milder Base: If using a strong alkoxide, consider switching to a carbonate like Cs₂CO₃.
-
Change the Solvent: Ethereal solvents can sometimes be a source of hydrides at high temperatures. Toluene is often a good alternative.
-
Use a Less Active Catalyst: If using a highly electron-rich ligand, switching to a slightly less donating one may temper the catalyst's activity and reduce this side reaction.
-
-
-
Possible Side Product B: Homocoupling.
-
What it is: Two molecules of the boronic acid couple to form a biaryl (Suzuki route), or two molecules of the aryl halide couple (both routes).
-
Why it happens: Boronic acid homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.
-
Solution:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction headspace are free of oxygen.
-
Control Temperature: Running the reaction at the lowest effective temperature can minimize this side reaction.
-
Adjust Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes suppress aryl halide homocoupling.
-
-
Data Summary & Catalyst Selection
The following table provides a general guide for selecting a catalyst system for the coupling of a hindered aryl chloride.
| Parameter | System 1: Pd(OAc)₂ + Ligand | System 2: Palladacycle Precatalyst | Rationale & Comments |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | XPhos Pd G3, SPhos Pd G2, etc. | Precatalysts provide more reliable and faster activation to the active Pd(0) species, which is critical for difficult substrates.[6][7] |
| Recommended Ligands | XPhos, RuPhos, SPhos, P(t-Bu)₃ | Precatalyst comes with the ligand attached. | Bulky, electron-rich monophosphine ligands are essential to facilitate the oxidative addition of the C-Cl bond.[4][15] |
| Typical Loading | 1-5 mol % Pd[22] | 0.5-2 mol % Pd | Precatalysts are generally more efficient, often allowing for lower catalyst loadings. |
| Air/Moisture Sensitivity | High (Pd source and ligand) | Low to Moderate (Precatalyst is often air-stable) | Precatalysts significantly simplify reaction setup by reducing sensitivity to air and moisture.[8] |
| Relative Cost | Lower | Higher | The higher initial cost of a precatalyst is often offset by higher yields, better reproducibility, and lower catalyst loadings. |
| Best For | Initial screening, cost-sensitive projects. | Challenging substrates, process development, scale-up. | For the synthesis of 3-(2-Chloro-4-methylphenyl)aniline, a precatalyst is the recommended starting point. |
Visualizing the Mechanism and Troubleshooting
Understanding the catalytic cycle is key to rational troubleshooting. For a Suzuki-Miyaura coupling, the process involves three key steps.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Decision workflow for troubleshooting low-yield cross-coupling reactions.
Representative Experimental Protocol (Suzuki-Miyaura Route)
This protocol is a representative example and should be optimized for specific laboratory conditions.
Reaction: Coupling of 3-bromoaniline with (2-chloro-4-methylphenyl)boronic acid.
Materials:
-
3-Bromoaniline (1.0 equiv)
-
(2-chloro-4-methylphenyl)boronic acid (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol %)
-
Potassium Phosphate, tribasic (K₃PO₄), finely milled (3.0 equiv)
-
Toluene, anhydrous (degassed)
-
Water (degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst, (2-chloro-4-methylphenyl)boronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the 3-bromoaniline, followed by degassed toluene and degassed water to create a 10:1 toluene:water solvent mixture (e.g., 5 mL toluene, 0.5 mL water for a 1 mmol scale reaction).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired 3-(2-Chloro-4-methylphenyl)aniline. An acidic wash can be used to remove any unreacted aniline starting material if necessary.[23][24]
References
- BenchChem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
- Foth, P. J., et al. (2017). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering.
- Chen, W., et al. (2020). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate.
- Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
- Purdue e-Pubs. (n.d.). Mass Spectrometry for Reaction Monitoring and Reaction Acceleration.
- MDPI. (2024). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling.
- MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
- ScholarWorks @ GVSU. (2022). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Hassan, J., et al. (2002). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Chemical Reviews.
- Semantic Scholar. (n.d.). On-line reaction monitoring and mechanistic studies by mass spectrometry: Negishi cross-coupling, hydrogenolysis, and reductive amination.
- Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions.
- ResearchGate. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
- MDPI. (n.d.). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit.
- Organic Syntheses. (n.d.). Procedure 4.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- National Institutes of Health. (n.d.). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings.
- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
- Bacsa, I., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
- ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline....
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.
- PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids.
- Reddit User Discussion. (2020). Suzuki vs. Hartwig-Buchwald. r/Chempros.
- ResearchGate. (n.d.). Practical Palladium Catalysts for C-N and C-O Bond Formation.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- Royal Society of Chemistry. (n.d.). Facile synthesis of mono-, bis- and tris-aryl-substituted aniline derivatives in aqueous DMF.
- ResearchGate. (n.d.). General and User-friendly Method for Suzuki Reactions with Aryl Chlorides.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- ResearchGate. (2013). How to remove aniline from reaction mixture.
- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- BenchChem. (n.d.). A Comparative Guide to Catalysts for 3-Chloro-4-fluoroaniline Synthesis.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- ResearchGate. (2014). How do I remove aniline from the reaction mixture?
- White Rose Research Online. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides.
- National Institutes of Health. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- PrepChem.com. (n.d.). Synthesis of N-(3-Chloro-phenyl)-N'-(4-methyl-phenyl)-ethylenediamine.
- Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
- BenchChem. (n.d.). Application of 2-Chloro-4-methylaniline in the Synthesis of Pharmaceutical Intermediates.
- Biosynth. (n.d.). 3-Chloro-2-[(4-methylphenyl)sulfanyl]aniline.
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. researchgate.net [researchgate.net]
minimizing byproduct formation in aniline synthesis
Aniline Synthesis Technical Support Center: A Guide to Minimizing Byproduct Formation
Welcome to the Technical Support Center for Aniline Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of aniline synthesis and achieve high product purity. Aniline (C₆H₅NH₂) is a cornerstone chemical, vital for manufacturing dyes, polymers like polyurethanes, and pharmaceuticals.[1][2] However, its synthesis is often plagued by the formation of byproducts that can compromise yield, purity, and performance in downstream applications.
This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter. We will explore the causality behind experimental choices, offering troubleshooting steps and optimized protocols to minimize impurity generation.
Section 1: Catalytic Hydrogenation of Nitrobenzene
The catalytic hydrogenation of nitrobenzene is the most common industrial method for producing aniline due to its efficiency and high conversion rates.[2][3] The reaction involves the reduction of nitrobenzene using hydrogen gas in the presence of a metal catalyst. While seemingly straightforward, controlling the reaction pathway is critical to prevent side reactions.
Frequently Asked Questions & Troubleshooting
Q1: What are the primary byproducts I should be concerned about during the catalytic hydrogenation of nitrobenzene?
A1: Byproduct formation typically occurs when the reduction of nitrobenzene does not proceed directly to aniline. The reaction proceeds through several intermediates, as proposed by Haber's mechanism.[4] Condensation reactions between these intermediates are the primary source of impurities.
Common Intermediates and Byproducts:
-
Nitrosobenzene (C₆H₅NO): An early intermediate.
-
Phenylhydroxylamine (C₆H₅NHOH): A key intermediate. Its instability can be a significant issue, potentially leading to uncontrolled temperature spikes.[5]
-
Azoxybenzene (C₆H₅N(O)NC₆H₅): Formed from the condensation of nitrosobenzene and phenylhydroxylamine.
-
Azobenzene (C₆H₅N=NC₆H₅): Formed by the reduction of azoxybenzene.
-
Hydrazobenzene (C₆H₅NHNHC₆H₅): Formed by the reduction of azobenzene.
-
Cyclohexylamine (C₆H₁₁NH₂): An over-reduction product where the aromatic ring is hydrogenated. This is more common under harsh conditions (high temperature and pressure).
Caption: The reaction pathway for nitrobenzene reduction to aniline.
Q2: My reaction is experiencing dangerous temperature spikes. What is the cause and how can it be mitigated?
A2: Uncontrolled temperature spikes, or "exotherms," are often caused by the decomposition of unstable intermediates, particularly phenylhydroxylamine.[5] This is a serious safety concern.
Causality: The hydrogenation of nitroaromatics can be risky due to the formation of these unstable intermediates. If reaction conditions (e.g., heat removal, hydrogen supply) are not properly controlled, these intermediates can accumulate and then rapidly decompose, releasing a large amount of energy.
Troubleshooting & Mitigation:
-
Improve Heat Transfer: Ensure efficient stirring and use a reactor with a high surface-area-to-volume ratio. For larger scale reactions, consider a continuous-flow reactor which offers superior heat management.[6]
-
Control Hydrogen Supply: Ensure a consistent and controlled flow of hydrogen. A sudden excess or depletion of hydrogen can affect the reaction rate and intermediate concentration.
-
Optimize Catalyst Loading: Too much catalyst can lead to an excessively high reaction rate that overwhelms the system's heat removal capacity.
-
Monitor the Reaction in Real-Time: Employ in-situ monitoring techniques to track reaction progress and detect the buildup of intermediates.
Q3: How does my choice of catalyst affect selectivity towards aniline?
A3: The catalyst is a critical factor. Noble metals like palladium, platinum, and nickel are commonly used, each with distinct characteristics.[2][7] Supported catalysts (e.g., on carbon or alumina) are preferred to maximize surface area and efficiency.[8]
| Catalyst | Typical Support | Selectivity & Activity | Key Considerations |
| Palladium (Pd) | Carbon, Alumina | High activity and good selectivity at lower temperatures.[8] | Can be prone to deactivation. The choice of support material is crucial as it can influence byproduct formation.[7] |
| Nickel (Ni) | Alumina, Silica | Cost-effective and robust. Often used in industrial gas-phase processes.[4][9] | May require higher temperatures and pressures, which can increase the risk of over-reduction to cyclohexylamine. Raney nickel catalysis can be a complex process.[10] |
| Platinum (Pt) | Carbon, Alumina | Highly active, but can sometimes favor ring hydrogenation, especially at elevated temperatures. | The effect of water (a byproduct) can be complex; on Pt/SiO₂, liquid water can restrain the reaction.[11] |
Expert Insight: For high-selectivity lab synthesis, a 5% Pd/C catalyst often provides an excellent balance of activity and selectivity under mild conditions (e.g., 50-80°C, 1-5 bar H₂).
Q4: I'm getting a significant amount of cyclohexylamine. How can I prevent this over-reduction?
A4: The formation of cyclohexylamine is a result of the hydrogenation of the aniline aromatic ring. This is favored by harsh reaction conditions.
Troubleshooting Steps:
-
Reduce Reaction Temperature: Operating at elevated temperatures (>100°C) can compromise aniline selectivity.[8] Aim for the lowest temperature that provides a reasonable reaction rate. An optimal range is often 50-70°C.[6]
-
Lower Hydrogen Pressure: High H₂ pressure increases the rate of all hydrogenation steps, including the undesirable ring reduction.
-
Choose a More Selective Catalyst: As noted in the table above, some catalysts like Platinum can be more prone to ring hydrogenation. Consider switching to a Palladium-based catalyst.
-
Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after the nitrobenzene has been consumed.
Section 2: Classic Synthesis & Purification
While catalytic hydrogenation is dominant industrially, other methods are common in research and educational settings.
Frequently Asked Questions & Troubleshooting
Q1: I'm performing a Béchamp reduction (using Tin and HCl). How can I improve my yield and simplify the workup?
A1: The reduction of nitrobenzene with tin and concentrated hydrochloric acid is a classic method.[12][13] The reaction proceeds by reducing nitrobenzene to a phenylammonium ion, which is then neutralized to release aniline.
Troubleshooting Common Issues:
-
Incomplete Reaction: Ensure sufficient heating under reflux (typically for 30-60 minutes) and vigorous stirring to maximize contact between the reactants.[12][13]
-
Complex Workup: The workup involves adding a strong base (like NaOH) to neutralize the acid and dissolve the tin salts that are formed.[13]
-
Action: Add the NaOH solution gradually while cooling the flask to manage the exothermic neutralization. Continue adding base until the solution is strongly alkaline and the initial precipitate of tin hydroxides redissolves to form sodium stannate.
-
-
Product Isolation: Aniline is often isolated via steam distillation after the workup. This is an effective method for separating the volatile aniline from the inorganic salts.
Caption: General troubleshooting workflow for aniline purification.
Q2: My final aniline product is dark-colored. What is the cause and what is the best purification protocol?
A2: Aniline is susceptible to aerial oxidation, which forms highly colored impurities. This tendency is increased by the presence of sulfur-containing impurities.[14][15] The product must be purified and stored properly to maintain its quality.
Protocol: Purification of Crude Aniline
This protocol combines drying and distillation, which are effective methods for removing water, unreacted starting materials, and oxidation byproducts.[14][15]
Materials:
-
Crude aniline
-
Potassium hydroxide (KOH) pellets or Calcium Hydride (CaH₂)
-
Stannous chloride (optional, for removing sulfur)[15]
-
Distillation apparatus (suitable for vacuum distillation)
-
Amber glass bottle for storage
Step-by-Step Methodology:
-
Pre-treatment (Optional): If sulfur impurities are suspected, treat the crude aniline with a small amount of stannous chloride.[15]
-
Drying: Place the crude aniline in a round-bottom flask. Add a drying agent like KOH pellets or CaH₂. Aniline is hygroscopic, so this step is crucial.[15] Let it stand for several hours (or overnight) with occasional swirling.
-
Setup for Vacuum Distillation: Assemble a vacuum distillation apparatus. Using a vacuum is recommended as it lowers the boiling point of aniline, preventing thermal degradation during distillation.
-
Distillation: Carefully decant or filter the dried aniline away from the drying agent into the distillation flask. Distill the aniline under reduced pressure. Collect the fraction that boils at the correct temperature for the given pressure. Freshly distilled aniline should be a colorless to pale yellow oil.
-
Storage: Store the purified aniline in a tightly sealed amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent oxidation.
Section 3: Analytical Methods for Impurity Profiling
Q1: How can I reliably identify and quantify the byproducts in my aniline sample?
A1: Modern chromatographic techniques are essential for accurate impurity profiling.
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): This is the most common and powerful technique for analyzing volatile and semi-volatile compounds like aniline and its typical byproducts.[16][17] GC provides quantitative data, while coupling it with MS allows for the definitive identification of impurities based on their mass spectra.
-
High-Performance Liquid Chromatography (HPLC): HPLC is also widely used, especially for less volatile byproducts or for monitoring reaction progress.[18][19][20] It is a good alternative to GC as it does not require derivatization for polar compounds.[19]
Expert Tip: When developing a new synthesis protocol, use GC-MS to build a comprehensive profile of all potential byproducts. Once the impurity profile is known, a faster GC method with a Flame Ionization Detector (FID) can be used for routine quantitative analysis.
References
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for the synthesis of aniline. Retrieved from [Link]
-
Clark, J. (n.d.). The preparation of phenylamine (aniline). Chemguide. Retrieved from [Link]
-
Intratec. (2023). Aniline Production from Nitrobenzene (Liquid- Phase Hydrogenation). Retrieved from [Link]
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WheelerScientific. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained) [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Aniline production: From multiple steps to one step. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Reddit. (2014, May 26). Purify and dry aniline?. r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN101434547B - Method for preparing aniline from nitrobenzene.
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link]
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-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography. Retrieved from [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
ResearchGate. (2022, October 18). (PDF) Reduction of Nitrobenzene to Aniline. Retrieved from [Link]
-
Vedantu. (n.d.). Preparation of Acetanilide: Step-by-Step Lab Guide. Retrieved from [Link]
-
ACS Omega. (2022, August 2). Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media. Retrieved from [Link]
-
Wikipedia. (n.d.). Aniline. Retrieved from [Link]
-
Wiley Online Library. (2017, February 15). Industrial Process Design for the Production of Aniline by Direct Amination. Retrieved from [Link]
-
Industrial & Engineering Chemistry Research. (2024, July 25). Adsorption-Dependent H₂O Effect for Nitrobenzene Hydrogenation to Aniline over Pt and Ni Catalysts. Retrieved from [Link]
-
ResearchGate. (2017, March 19). How to distill aniline before using it for polymerization?. Retrieved from [Link]
-
MDPI. (2022, March 24). Determination of Aniline in Soil by ASE/GC-MS. Retrieved from [Link]
-
Industrial & Engineering Chemistry Research. (n.d.). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Retrieved from [Link]
-
GeeksforGeeks. (2023, July 25). Aniline - Structure, Properties, Preparation, Reactions, Uses. Retrieved from [Link]
-
ResearchGate. (2005, August 5). The hydrogenation of nitrobenzene to aniline: A new mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. Retrieved from [Link]
-
Aniline Manufacturer. (n.d.). Aniline Production Methods: A Manufacturer's Perspective. Retrieved from [Link]
-
University Course Website. (n.d.). Preparation of acetanilide. Retrieved from [Link]
-
PubMed Central. (2021, October 26). Quantification of aniline and N-methylaniline in indigo. Retrieved from [Link]
-
BYJU'S. (n.d.). Preparation of Acetanilide. Retrieved from [Link]
-
ResearchGate. (n.d.). The optimization of aniline reaction conditions. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Analysis of 3-(2-Chloro-4-methylphenyl)aniline HCl
Welcome to an in-depth analytical guide for researchers, scientists, and drug development professionals. This document provides a comprehensive examination of the 1H Nuclear Magnetic Resonance (NMR) analysis of 3-(2-Chloro-4-methylphenyl)aniline hydrochloride. Beyond a mere procedural outline, this guide delves into the causality behind experimental choices, offers a comparative analysis with alternative analytical techniques, and is grounded in authoritative scientific principles.
Introduction: The Analytical Significance of 3-(2-Chloro-4-methylphenyl)aniline HCl
3-(2-Chloro-4-methylphenyl)aniline hydrochloride is a substituted biphenylamine derivative, a structural motif prevalent in medicinal chemistry and materials science. The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding structure-activity relationships. Among the arsenal of analytical techniques, 1H NMR spectroscopy stands out as a powerful, non-destructive tool for obtaining detailed structural information.[1] This guide will not only walk you through the acquisition and interpretation of a 1H NMR spectrum for this specific molecule but also compare its utility against High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
The Cornerstone of Structural Elucidation: 1H NMR Spectroscopy
1H NMR spectroscopy provides a detailed fingerprint of a molecule by probing the magnetic environments of its hydrogen nuclei (protons). The resulting spectrum reveals key information about the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (spin-spin splitting), and their relative abundance (integration).
Predicted 1H NMR Spectral Analysis of 3-(2-Chloro-4-methylphenyl)aniline HCl
Molecular Structure:
Caption: Molecular structure of 3-(2-Chloro-4-methylphenyl)aniline HCl.
Predicted Chemical Shifts and Splitting Patterns:
The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS). The predicted values are based on the known effects of substituents on benzene rings.[2][3][4] The protonated amine group (-NH3+) will be electron-withdrawing, deshielding the protons on the aniline ring. The chloro and methyl groups on the second ring will also influence the chemical shifts of their neighboring protons.
| Proton(s) | Ring | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| -NH3+ | - | ~8.0 - 10.0 | Broad singlet | - | The chemical shift of amine protons is highly variable and depends on solvent and concentration. As a salt, it will be a broad singlet.[2] |
| H2, H4, H5, H6 | Aniline | ~7.2 - 7.8 | Multiplets | ~7-9 (ortho), ~2-3 (meta) | These protons will form a complex multiplet system due to their coupling with each other. The electron-withdrawing effect of the -NH3+ group and the substituted phenyl ring will shift them downfield. |
| H8 | Chlorotoluene | ~7.3 - 7.5 | Doublet | ~2 (meta) | This proton is meta to the chlorine and ortho to the aniline ring. |
| H10 | Chlorotoluene | ~7.1 - 7.3 | Doublet of doublets | ~8 (ortho), ~2 (meta) | This proton is ortho to the methyl group and meta to the chlorine. |
| H11 | Chlorotoluene | ~7.2 - 7.4 | Doublet | ~8 (ortho) | This proton is ortho to the chlorine. |
| -CH3 | Chlorotoluene | ~2.3 - 2.5 | Singlet | - | The methyl group protons will appear as a singlet. |
Experimental Protocol for 1H NMR Analysis
A robust and reproducible protocol is essential for obtaining high-quality NMR data.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.[5][6][7] Dimethyl sulfoxide-d6 (DMSO-d6) is a good starting point for hydrochloride salts due to its high polarity. Chloroform-d (CDCl3) or methanol-d4 (CD3OD) could also be considered.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of 3-(2-Chloro-4-methylphenyl)aniline HCl.[6][8]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[5][8]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (if not already present in the solvent).
Caption: Workflow for 1H NMR analysis.
Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
Acquisition Parameters: Set up a standard 1H NMR experiment. Key parameters include:
-
Pulse Angle: 30-45 degrees for quantitative measurements.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: Should be at least 5 times the longest T1 relaxation time of the protons of interest for accurate integration (often 1-5 seconds).
-
Number of Scans: Dependent on the sample concentration, typically 8-64 scans are sufficient.
-
Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via Fourier transformation.[1][9][10]
-
Phase Correction: The spectrum is phased to ensure all peaks are in the absorptive mode.[10]
-
Baseline Correction: A flat baseline is established.
-
Integration: The area under each peak is integrated to determine the relative number of protons.
-
Referencing: The chemical shift scale is referenced to the internal standard (TMS at 0 ppm).
Quantitative Analysis (qNMR) for Purity Determination
Beyond structural elucidation, 1H NMR can be a powerful tool for quantitative analysis (qNMR), allowing for the determination of sample purity without the need for a reference standard of the analyte itself.[2][11][12]
Principle of qNMR
The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[12] By adding a known amount of a certified internal standard to the sample, the purity of the analyte can be calculated using the following equation[3]:
Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Experimental Considerations for qNMR
-
Choice of Internal Standard: The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals, be chemically stable, and have a known purity.[2][12] Maleic acid or dimethyl sulfone are common choices.
-
Accurate Weighing: Precise weighing of both the analyte and the internal standard is crucial.
-
Optimized Acquisition Parameters: A longer relaxation delay is essential to ensure complete relaxation of all protons for accurate integration.
Comparative Analysis: 1H NMR vs. Alternative Techniques
While 1H NMR is invaluable, a comprehensive characterization often involves orthogonal techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| 1H NMR Spectroscopy | Detailed structural information (connectivity, stereochemistry), quantitative purity assessment (qNMR). | Non-destructive, highly reproducible, provides absolute quantification without a specific reference standard for the analyte.[1][2][12] | Lower sensitivity compared to MS, complex spectra can be difficult to interpret, requires soluble samples. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of impurities, quantification against a reference standard. | High sensitivity, excellent for separating complex mixtures, widely applicable for impurity profiling.[13][14][15] | Requires a reference standard for quantification, can be destructive, method development can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight determination, elemental composition (with high resolution MS), structural information from fragmentation patterns. | Extremely high sensitivity, provides accurate molecular weight.[16][17] | Provides limited information on isomerism, quantification can be challenging without an isotopically labeled standard. |
A Synergistic Approach
The most robust analytical strategy employs these techniques in a complementary fashion.
Caption: A synergistic approach to analytical characterization.
For instance, HPLC can be used to separate impurities, which can then be collected and identified by NMR and MS. The accurate mass from MS confirms the molecular formula, while NMR provides the definitive structural elucidation.
Troubleshooting Common Issues in 1H NMR Analysis
-
Broad Peaks: Can be caused by sample aggregation, paramagnetic impurities, or chemical exchange. Ensure the sample is fully dissolved and consider filtering.
-
Poor Signal-to-Noise: Increase the number of scans or use a higher concentration of the sample.
-
Water Peak: If the deuterated solvent is not anhydrous, a large water peak may be present. This can sometimes be suppressed using solvent suppression pulse sequences.
-
Phasing Problems: Can result from a non-homogeneous magnetic field (poor shimming) or incorrect receiver phase.
Conclusion
The 1H NMR analysis of 3-(2-Chloro-4-methylphenyl)aniline HCl is a powerful method for its structural confirmation and purity assessment. A thorough understanding of sample preparation, data acquisition, and spectral interpretation is key to obtaining high-quality, reliable data. When used in conjunction with orthogonal techniques such as HPLC and Mass Spectrometry, a complete and unambiguous characterization of the molecule can be achieved, which is a critical requirement in modern drug development and chemical research.
References
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Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from [Link]
-
Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018, September 2). YouTube. Retrieved from [Link]
-
Beijing Baitaipai Biological Technology Co., Ltd. (n.d.). Mass Spectrometry Molecular Weight Determination. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
RSSL. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]
-
Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR. Retrieved from [Link]
- Keeler, J. (2005). Understanding NMR Spectroscopy. John Wiley & Sons.
-
Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. Retrieved from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Mestrelab Resources. (2013, January 11). Purity Calculation. Retrieved from [Link]
-
Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data? YouTube. Retrieved from [Link]
-
ETH Zurich. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]
-
Bruker. (n.d.). How NMR Works. Retrieved from [Link]
-
Pharma's Almanac. (2020, January 6). Impurity Identification in Small-Molecule APIs. Retrieved from [Link]
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A Researcher's Guide to the Comprehensive Purity Assessment of Synthesized 3-(2-Chloro-4-methylphenyl)aniline HCl
Introduction: The Imperative of Purity in Drug Discovery and Development
In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a molecule such as 3-(2-Chloro-4-methylphenyl)aniline hydrochloride, destined for use in preclinical and clinical studies, a rigorous and multi-faceted approach to purity assessment is non-negotiable. Impurities, which can arise from starting materials, by-products, intermediates, or degradation products, can have unintended pharmacological or toxicological effects, jeopardizing patient safety and the integrity of scientific data.[1]
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of synthesized 3-(2-Chloro-4-methylphenyl)aniline HCl. We will delve into the causality behind experimental choices, present detailed protocols, and provide illustrative data to empower researchers, scientists, and drug development professionals in making informed decisions for quality control. This document is grounded in the principles of scientific integrity, drawing upon authoritative sources such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) guidelines.[2][3]
The Strategic Framework for Purity Assessment: An Orthogonal Approach
A single analytical technique is rarely sufficient to definitively declare the purity of a compound. An orthogonal approach, employing multiple methods that measure different physicochemical properties, provides a more complete and reliable purity profile. The interplay of these techniques forms a self-validating system, where the strengths of one method compensate for the limitations of another.
Caption: Orthogonal workflow for the comprehensive purity assessment of a synthesized chemical entity.
I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the cornerstone for purity and impurity profiling of non-volatile organic molecules due to its high resolution, sensitivity, and quantitative accuracy.[4] A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main compound from closely related structural isomers and other process-related impurities.
Causality in Method Development:
The choice of a C18 column is based on its hydrophobicity, which is well-suited for retaining and separating aromatic compounds like anilines. A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities, providing a comprehensive impurity profile in a single run. The use of a photodiode array (PDA) detector allows for the spectral analysis of each peak, aiding in peak identification and the detection of co-eluting impurities. The mobile phase additives, such as formic or trifluoroacetic acid, are used to improve peak shape and resolution for basic compounds like anilines by suppressing the interaction of the analyte with residual silanols on the stationary phase.
Experimental Protocol: RP-HPLC for 3-(2-Chloro-4-methylphenyl)aniline HCl
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: Linear gradient to 90% B
-
25-30 min: Hold at 90% B
-
30.1-35 min: Return to 20% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 245 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.
Data Presentation: Illustrative HPLC Purity Analysis
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 8.5 | 0.08 | Starting Material Impurity |
| 2 | 10.2 | 0.15 | Isomeric Impurity |
| 3 | 12.5 | 99.65 | 3-(2-Chloro-4-methylphenyl)aniline |
| 4 | 15.8 | 0.12 | Process-related Byproduct |
Note: This data is illustrative. The ICH Q3A guidelines suggest that impurities present at a level of 0.1% or higher should be identified and described.[1]
II. Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
While HPLC is excellent for non-volatile compounds, GC-MS is the gold standard for the analysis of volatile and semi-volatile impurities that may be present, such as residual solvents or volatile starting materials.[5][6] The coupling of a gas chromatograph to a mass spectrometer provides both quantitative data and structural information, allowing for the confident identification of unknown impurities.
Causality in Method Development:
A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for a broad range of analytes. The temperature programming allows for the separation of compounds with a wide range of boiling points. Electron ionization (EI) is a standard ionization technique that creates reproducible fragmentation patterns, which can be compared against spectral libraries for impurity identification.
Experimental Protocol: GC-MS for Volatile Impurities
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C (Splitless mode).
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-550.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
Data Presentation: Illustrative GC-MS Analysis for Residual Solvents
| Compound | Retention Time (min) | Concentration (ppm) | ICH Limit (Class 2) |
| Dichloromethane | 3.1 | 150 | 600 |
| Toluene | 5.8 | 50 | 890 |
Note: This data is illustrative. The control of residual solvents should be discussed and presented according to the ICH Q3C Guideline for Residual Solvents.[7]
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation and confirmation of the synthesized compound.[8][9][10] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. Furthermore, quantitative NMR (qNMR) can be used for purity assessment without the need for a reference standard of the impurity itself.[11]
Causality in Experimental Choices:
Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for NMR as it can dissolve a wide range of organic compounds and its residual peak does not typically interfere with the signals of interest. The acquisition of both ¹H and ¹³C spectra is essential for complete structural assignment. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be employed to further confirm the connectivity of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.6 mL of DMSO-d₆.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2-5 seconds.
-
Data Presentation: Expected ¹H NMR Chemical Shifts for 3-(2-Chloro-4-methylphenyl)aniline
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic CHs | 6.5 - 7.5 | Multiplets |
| NH₂ | ~5.0 (broad) | Singlet |
| CH₃ | ~2.3 | Singlet |
Note: The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. The integration of these signals relative to the main compound can provide a semi-quantitative estimate of their levels.
IV. Elemental Analysis and Ion Chromatography: Confirming Stoichiometry
For a hydrochloride salt, it is crucial to confirm both the elemental composition of the organic moiety and the molar ratio of the chloride counter-ion.
Elemental Analysis (CHN)
This technique determines the percentage of carbon, hydrogen, and nitrogen in the sample. The experimental values should be within ±0.4% of the theoretical values for a pure compound.
Ion Chromatography (IC)
IC is a sensitive and accurate method for quantifying the chloride content, confirming the formation of the hydrochloride salt.
Data Presentation: Illustrative Elemental and Ion Analysis
| Element/Ion | Theoretical (%) | Experimental (%) |
| Carbon | 58.67 | 58.55 |
| Hydrogen | 5.30 | 5.38 |
| Nitrogen | 5.26 | 5.21 |
| Chlorine (Total) | 26.64 | - |
| Chloride (as HCl) | 13.32 | 13.25 |
Note: The total chlorine is calculated from the molecular formula, while the chloride as HCl is determined by IC.
Conclusion: A Holistic View of Purity
The purity assessment of a synthesized compound like 3-(2-Chloro-4-methylphenyl)aniline HCl is a meticulous process that requires a synergistic combination of analytical techniques. By leveraging the strengths of HPLC for quantitative impurity profiling, GC-MS for volatile impurity identification, NMR for structural confirmation, and elemental/ion analysis for stoichiometric verification, researchers can build a comprehensive and defensible purity profile. This rigorous, evidence-based approach is fundamental to ensuring the quality, safety, and integrity of drug candidates as they advance through the development pipeline.
Caption: Logical relationships between analytical techniques and the purity aspects they assess.
References
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]
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International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
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European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances. [Link]
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities: Guideline for Residual Solvents Q3C(R8). 2021. [Link]
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PubMed. Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. [Link]
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A Senior Application Scientist's Guide to the Analytical Scrutiny of 3-(2-Chloro-4-methylphenyl)aniline HCl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the purity and characterization of all chemical entities are paramount. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 3-(2-Chloro-4-methylphenyl)aniline HCl , a substituted biphenylaniline derivative. As a crucial intermediate or potential impurity in synthetic pathways, establishing a robust analytical standard and validated methods for its identification and quantification is a critical aspect of quality control and regulatory compliance.
This document, crafted from the perspective of a Senior Application Scientist, moves beyond mere procedural descriptions. It delves into the rationale behind methodological choices, underscores the principles of data integrity, and offers a comparative analysis of key analytical techniques, supported by illustrative data and established protocols. Our objective is to equip researchers and drug development professionals with the critical insights needed to ensure the analytical rigor demanded in a regulated environment.
The Imperative of a Well-Characterized Analytical Standard
In pharmaceutical analysis, a reference standard is a highly purified and well-characterized substance used as a benchmark for confirming the identity, purity, and potency of a sample. The United States Pharmacopeia (USP) defines reference standards as "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products, compial reagents, and performance calibrators." The establishment of an analytical standard for a compound like 3-(2-Chloro-4-methylphenyl)aniline HCl is the foundational step in developing any reliable analytical method.
An analytical standard, typically accompanied by a Certificate of Analysis (CoA), provides critical data on the compound's identity, purity (often determined by a mass balance approach), and the analytical methods used for its characterization. While a specific CoA for 3-(2-Chloro-4-methylphenyl)aniline HCl is not publicly available, a representative CoA for a similar certified reference material, such as p-Chloroaniline, would typically include:
-
Product Information: Name, CAS number, molecular formula, and molecular weight.
-
Purity: Determined by a primary method (e.g., quantitative NMR) or a combination of methods (e.g., chromatography, loss on drying, residual solvents) to achieve a mass balance.
-
Identity Confirmation: Data from spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Traceability: Information linking the standard to national or international standards (e.g., NIST, USP).
-
Recommended Storage Conditions and Expiration Date.
The availability of a certified analytical standard is the linchpin for the validation of any analytical method, as it provides the basis for assessing accuracy, precision, and linearity.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for 3-(2-Chloro-4-methylphenyl)aniline HCl depends on the specific analytical challenge: is it for identification, quantification, or the detection of trace-level impurities? Here, we compare the two most powerful chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
At a Glance: HPLC vs. GC-MS for Substituted Aniline Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of compounds in a liquid phase based on their interaction with a stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Analyte Suitability | Ideal for non-volatile, polar, and thermally labile compounds. The HCl salt form of the target analyte is well-suited for HPLC. | Requires volatile and thermally stable analytes. Derivatization may be necessary for polar compounds. |
| Derivatization | Generally not required, allowing for direct analysis of the sample in a suitable solvent. | Often required for aniline derivatives to improve volatility and peak shape. |
| Sensitivity | Good, and can be significantly enhanced with sensitive detectors like Diode Array (DAD) or Mass Spectrometry (LC-MS). | High, especially with a mass spectrometer as the detector, which provides excellent sensitivity and selectivity. |
| Selectivity | Good, based on retention time and UV-Vis spectrum. Enhanced significantly with a mass spectrometer (LC-MS). | Excellent, based on both retention time and the unique mass fragmentation pattern of the analyte. |
| Speed | Runtimes can be longer, though Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant speed improvements. | Typically offers faster analysis times for volatile compounds. |
| Cost | Higher cost per analysis due to solvent consumption and disposal. | Generally lower cost per analysis due to minimal solvent usage. |
In-Depth Methodological Comparison
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique in the pharmaceutical industry for the analysis of drug substances and impurities. For a substituted biphenylaniline like 3-(2-Chloro-4-methylphenyl)aniline HCl, a reversed-phase HPLC method is the most common approach.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of 3-(2-Chloro-4-methylphenyl)aniline HCl.
Causality in HPLC Method Development:
-
Column Choice (Reversed-Phase C18): The non-polar nature of the substituted biphenylaniline makes it well-suited for retention on a non-polar C18 stationary phase.
-
Mobile Phase Selection (Acetonitrile/Water with Buffer): Acetonitrile is a common organic modifier that provides good peak shape and elution strength. A buffer (e.g., phosphate) is crucial to control the pH of the mobile phase. Since the analyte is an aniline derivative (a weak base), maintaining a consistent pH ensures reproducible retention times by controlling the ionization state of the molecule.
-
Detector (UV/DAD): The aromatic rings in the molecule will have strong UV absorbance, making a UV or Diode Array Detector (DAD) a suitable and robust choice for detection. A DAD has the added advantage of providing spectral data, which can aid in peak identification and purity assessment.
Self-Validation in HPLC: The method's reliability is ensured through validation according to ICH guidelines.[1][2][3] Key validation parameters include:
-
Specificity: The ability to resolve the analyte peak from potential impurities and degradation products. This is often demonstrated by analyzing stressed samples (e.g., acid, base, peroxide, heat, light).
-
Linearity: A linear relationship between the concentration of the analytical standard and the detector response over a defined range.
-
Accuracy: The closeness of the measured value to the true value, determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Its high sensitivity and the structural information provided by the mass spectrometer make it an excellent tool for impurity profiling.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of 3-(2-Chloro-4-methylphenyl)aniline HCl.
Causality in GC-MS Method Development:
-
Sample Preparation: The HCl salt is non-volatile. Therefore, for GC analysis, the free base form is required. This can be achieved by a liquid-liquid extraction from a basified aqueous solution into an organic solvent. Derivatization, such as silylation of the amine group, may be necessary to improve peak shape and thermal stability.
-
Column Choice (e.g., DB-5ms): A low-polarity column like a 5% phenyl-methylpolysiloxane is a good starting point for the separation of a wide range of semi-volatile organic compounds.
-
Ionization (Electron Ionization - EI): EI at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be compared to commercial or in-house mass spectral libraries for identification.
Self-Validation in GC-MS: The mass spectrum itself is a key validation tool. The presence of two chlorine atoms in the molecule would result in a characteristic isotopic pattern in the molecular ion and fragment ions, providing a high degree of confidence in the identification.[4][5]
Spectroscopic Characterization: The Cornerstone of Identity
Beyond chromatography, spectroscopic techniques are essential for the definitive identification of the analytical standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
As mentioned, the mass spectrum provides the molecular weight and fragmentation pattern. For 3-(2-Chloro-4-methylphenyl)aniline, the molecular ion peak would be observed, and the isotopic pattern would confirm the presence of a chlorine atom. Fragmentation would likely involve cleavage of the bond between the two phenyl rings and loss of the chlorine and methyl groups.
Conclusion: A Multi-faceted Approach to Analytical Assurance
The robust analytical characterization of 3-(2-Chloro-4-methylphenyl)aniline HCl necessitates a multi-faceted approach. The establishment of a well-characterized analytical standard is the non-negotiable first step. For routine analysis and impurity profiling, both HPLC and GC-MS offer powerful, complementary capabilities. HPLC is often the method of choice for the analysis of the non-volatile salt form, while GC-MS provides unparalleled sensitivity and specificity for the identification of volatile impurities. The selection of the most appropriate technique will be dictated by the specific analytical requirements, including the nature of the sample matrix, the required level of sensitivity, and the intended purpose of the analysis. A thorough validation of the chosen method, in accordance with ICH guidelines, is essential to ensure the generation of reliable and defensible data, thereby upholding the principles of scientific integrity and ensuring the quality and safety of pharmaceutical products.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]
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ICH Harmonised Tripartite Guideline. Impurities in New Drug Products Q3B(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2006. Available from: [Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025. Available from: [Link]
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IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. 2024. Available from: [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. 2022. Available from: [Link]
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Taylor & Francis Online. Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. 2021. Available from: [Link]
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Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. 2023. Available from: [Link]
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Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. 2024. Available from: [Link]
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ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. 1962. Available from: [Link]
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A Senior Application Scientist's Guide to the Definitive Characterization of 3-(2-Chloro-4-methylphenyl)aniline HCl: An X-ray Crystallography-Centric Approach
Introduction
In the landscape of pharmaceutical development, the unambiguous characterization of an active pharmaceutical ingredient (API) is the bedrock upon which all subsequent research, development, and regulatory approval rests. For small molecules like 3-(2-Chloro-4-methylphenyl)aniline HCl (CAS: 1352318-55-8), a substituted aniline derivative, confirming its precise three-dimensional atomic arrangement is not merely an academic exercise; it is a critical determinant of its physicochemical properties, biological activity, and intellectual property value. This guide provides an in-depth, experience-driven comparison of analytical techniques for the characterization of this molecule, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will explore not just the "how" but the "why" behind experimental choices, comparing the definitive structural data from crystallography with the complementary insights offered by other essential analytical methods.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
For definitive, unambiguous structural elucidation of a crystalline solid, no technique surpasses the power of single-crystal X-ray diffraction. It provides a precise three-dimensional map of electron density, from which the exact positions of atoms, bond lengths, bond angles, and stereochemistry can be determined. This level of detail is paramount for understanding structure-activity relationships (SAR), identifying polymorphic forms, and securing robust patent claims.
Causality in Experimental Design: Why Crystallography?
While techniques like NMR can define the covalent framework (connectivity) of a molecule in solution, they do not reveal its conformation and intermolecular interactions in the solid state. Mass spectrometry confirms molecular weight, and IR spectroscopy identifies functional groups, but only crystallography provides an unassailable 3D portrait of the molecule as it exists in its solid form. This is crucial for an HCl salt, where understanding the ionic interactions and hydrogen bonding network involving the chloride counter-ion is essential.
A Self-Validating Protocol for X-ray Crystallographic Analysis
The trustworthiness of a crystal structure is built upon a rigorous and self-validating experimental workflow. Each step contains internal checks that ensure the final model is a true and accurate representation of the molecule.
Step-by-Step Experimental Protocol:
-
Crystal Selection & Mounting:
-
Action: A single, well-formed crystal of 3-(2-Chloro-4-methylphenyl)aniline HCl, free of visible defects, is selected under a microscope. Typical dimensions for a suitable crystal are in the range of 0.1 to 0.5 mm.
-
Causality: The quality of the diffraction data is directly proportional to the quality of the crystal. A single, ordered lattice is required to produce sharp, well-defined diffraction spots.
-
Action: The crystal is mounted on a cryo-loop using a minimal amount of paratone or mineral oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K).
-
Causality: Cryo-cooling minimizes atomic thermal motion and protects the crystal from radiation damage by the X-ray beam, leading to higher-resolution data.
-
-
Data Collection:
-
Action: The mounted crystal is placed on a goniometer within an X-ray diffractometer (e.g., equipped with a Mo Kα or Cu Kα radiation source and a CCD or CMOS detector). A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Causality: Rotating the crystal ensures that all possible sets of lattice planes are brought into the correct orientation to satisfy Bragg's law and diffract the X-ray beam. This allows for the collection of a complete and redundant dataset.
-
-
Data Reduction and Structure Solution:
-
Action: The raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, applying corrections for absorption, and scaling the data. Programs like SHELXS or Olex2 are used to solve the phase problem and generate an initial electron density map.[1]
-
Causality: Data reduction converts thousands of images into a single, refined list of reflection intensities. The structure solution step is the crucial breakthrough where the initial atomic positions are located from the electron density map.
-
-
Structure Refinement:
-
Action: The initial structural model is refined against the experimental data using a least-squares minimization process (e.g., with SHELXL).[2] This process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. This agreement is monitored using the R-factor; a lower R-factor indicates a better fit.
-
Causality: Refinement is an iterative process that improves the accuracy and precision of the model. Hydrogen atoms are typically located in the difference Fourier map and refined, which is critical for analyzing the hydrogen-bonding network involving the aniline N-H and the chloride anion.
-
Visualizing the Crystallography Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Data Presentation: Interpreting Crystallographic Results
While a crystal structure for 3-(2-Chloro-4-methylphenyl)aniline HCl is not publicly available, the table below presents typical data for a similar small organic molecule, illustrating the key parameters obtained from a successful analysis.[2][3]
| Parameter | Example Value | Significance |
| Formula | C₁₂H₂₀ClN₃O | The elemental composition of the unit cell. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | C2/c | Defines the symmetry elements within the unit cell. |
| Unit Cell (Å, °) | a=27.2, b=11.4, c=9.4 | The dimensions and angles of the unit cell. |
| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of X-rays used for the experiment. |
| Temperature | 100(2) K | The temperature at which data were collected. |
| Reflections | 10905 (measured) | Total number of diffraction spots measured. |
| R-factor (R1) | 0.0372 | A key indicator of the agreement between the model and data. Values < 0.05 are considered excellent. |
| wR2 (all data) | 0.1058 | A weighted R-factor based on all reflection data. |
Part 2: A Comparative Guide to Orthogonal Analytical Techniques
No single technique tells the whole story. A robust characterization package relies on orthogonal methods—independent techniques that probe different molecular properties—to build a comprehensive and unassailable data profile.
Visualizing the Analytical Decision Matrix
Caption: Decision matrix for selecting appropriate analytical techniques.
Technique Comparison
The following sections compare X-ray crystallography with other essential techniques that would be used to characterize 3-(2-Chloro-4-methylphenyl)aniline HCl.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy probes the local magnetic fields around atomic nuclei. It provides detailed information about the chemical environment, connectivity, and number of unique protons (¹H NMR) and carbons (¹³C NMR) in a molecule.
-
Application for Target Molecule: For 3-(2-Chloro-4-methylphenyl)aniline HCl, ¹H NMR would confirm the presence and splitting patterns of the aromatic protons on both phenyl rings, the methyl group protons, and the amine protons.[4][5] ¹³C NMR would confirm the number of unique carbon atoms in the molecule.
-
Comparison with Crystallography: NMR provides the definitive covalent structure in the solution phase, which is invaluable for confirming that the correct molecule was synthesized. Crystallography, in contrast, provides the definitive 3D structure and packing in the solid state. The two are highly complementary; NMR confirms the building block, and crystallography shows how it is assembled in its solid form.
2. Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to confirm the elemental formula.
-
Application for Target Molecule: MS would be used to confirm the molecular weight of the free base (C₁₃H₁₂ClN) at 217.06 g/mol and its protonated form.[6] Fragmentation patterns can also provide corroborating structural information. Techniques like LC-MS are crucial for purity analysis and identifying trace impurities.[7]
-
Comparison with Crystallography: MS confirms the correct molecular formula, a fundamental piece of data. However, it cannot distinguish between isomers, which have the same formula but different atomic arrangements. Crystallography resolves this ambiguity completely by showing the exact connectivity and spatial arrangement.
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of specific chemical bonds. The absorption frequencies are characteristic of the functional groups present.
-
Application for Target Molecule: An FTIR spectrum would show characteristic peaks for N-H stretching in the amine group (~3300-3500 cm⁻¹), C-H stretching from the aromatic rings and methyl group (~2850-3100 cm⁻¹), C=C stretching in the aromatic rings (~1450-1600 cm⁻¹), and the C-Cl stretch (~600-800 cm⁻¹).[8][9]
-
Comparison with Crystallography: FTIR provides a quick and effective "fingerprint" confirming the presence of key functional groups. It supports the proposed structure but does not provide information on how those groups are arranged in 3D space. Crystallography provides this precise spatial information, including the conformation of the molecule and its hydrogen bonding interactions.
Summary of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Information | Definitive 3D structure, bond lengths/angles, stereochemistry, crystal packing | Atomic connectivity in solution, chemical environment | Molecular weight, elemental formula, fragmentation | Presence of functional groups |
| Sample Phase | Solid (single crystal) | Solution | Solid, Liquid, Gas | Solid, Liquid, Gas |
| Key Strength | Unambiguous structure determination | Excellent for structural elucidation in solution | High sensitivity, confirms molecular formula | Fast, provides a chemical "fingerprint" |
| Limitation | Requires a high-quality single crystal | Does not provide solid-state conformation or packing | Cannot distinguish between isomers | Limited structural information |
Conclusion
The comprehensive characterization of a pharmaceutical candidate like 3-(2-Chloro-4-methylphenyl)aniline HCl demands a multi-faceted analytical approach. While NMR, MS, and FTIR provide essential and complementary pieces of the molecular puzzle—confirming connectivity, molecular formula, and functional groups—single-crystal X-ray crystallography stands alone in its ability to deliver the definitive, high-resolution three-dimensional structure. This unparalleled level of detail is indispensable for understanding the molecule's solid-state behavior, guiding further development, and building a robust data package for regulatory submission and intellectual property protection. As senior application scientists, we recognize that leveraging the synergy of these techniques is the hallmark of sound and efficient drug development.
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Frontier Co. 5 Analytical Techniques for Characterizing Unknown Samples. Available from: [Link]
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Agilent Technologies. Small Molecule Drug Characterization and Purity Analysis. Available from: [Link]
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ACS Publications. Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. Available from: [Link]
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Acta Crystallographica Section E. 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline. Available from: [Link]
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-
PubChemLite. 3-chloro-2-[(4-methylphenyl)sulfanyl]aniline (C13H12ClNS). Available from: [Link]
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-
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-
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-
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-
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-
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-
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-
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-
ResearchGate. Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. Available from: [Link]
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A Comparative Guide to Catalysts for Biaryl Amine Synthesis: From Palladium to Copper and Nickel
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biaryl amines is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. The development of efficient catalytic systems for the construction of the C–N bond in these motifs has revolutionized the field. This guide provides an in-depth comparative analysis of the leading catalyst systems, offering experimental data, mechanistic insights, and practical protocols to aid researchers in selecting the optimal catalyst for their specific needs.
The Significance of Biaryl Amines and the Rise of Catalytic C-N Cross-Coupling
Biaryl amine scaffolds are prevalent in a vast array of biologically active molecules and functional materials. Their unique electronic and steric properties make them privileged structures in medicinal chemistry. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a landmark achievement in organic synthesis, providing a versatile and efficient method for the formation of C-N bonds.[1] This reaction has largely supplanted harsher, traditional methods like the Ullmann condensation and nucleophilic aromatic substitution, offering broader substrate scope and greater functional group tolerance.[1][2]
The general catalytic cycle for the Buchwald-Hartwig amination, a critical process for biaryl amine synthesis, is depicted below.
Sources
A Comparative Guide to the Structural Validation of 3-(2-Chloro-4-methylphenyl)aniline HCl
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and drug discovery. This guide provides an in-depth technical comparison of analytical techniques for validating the structure of 3-(2-Chloro-4-methylphenyl)aniline hydrochloride. In the absence of readily available, complete spectral data for this specific molecule, we will employ a predictive approach based on the analysis of its constituent fragments and compare these predictions to the experimental data of a commercially available, structurally related analogue, N-phenyl-2-chloroaniline . This comparative methodology not only serves to hypothetically validate the target structure but also equips researchers with a robust framework for structural elucidation when reference standards are unavailable.
The Imperative of Structural Validation
The precise arrangement of atoms in a molecule dictates its physicochemical properties, biological activity, and potential toxicity. In drug development, even minor structural ambiguities can lead to significant variations in efficacy and safety. Therefore, a multi-pronged analytical approach is not just recommended but essential for unequivocal structural confirmation. This guide will focus on a suite of powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment. Our approach is grounded in the principles outlined in the ICH Q2(R1) guidelines for the validation of analytical procedures, ensuring scientific rigor and trustworthiness.[1]
At a Glance: A Comparative Overview
| Analytical Technique | Information Obtained for 3-(2-Chloro-4-methylphenyl)aniline HCl | Comparative Analysis with N-phenyl-2-chloroaniline |
| ¹H NMR Spectroscopy | Predicted chemical shifts and coupling patterns for aromatic and amine protons. | Comparison of aromatic proton signals and the presence/absence of the methyl group signal. |
| ¹³C NMR Spectroscopy | Predicted chemical shifts for all carbon atoms, including quaternary carbons. | Comparison of the number and chemical shifts of aromatic carbons. |
| FTIR Spectroscopy | Predicted characteristic absorption bands for N-H, C-N, C-Cl, and aromatic C-H bonds. | Comparison of the N-H stretching region and fingerprint region for structural differences. |
| Mass Spectrometry | Predicted molecular ion peak and fragmentation pattern. | Comparison of the molecular weight and fragmentation pathways. |
| HPLC | Method for assessing purity and separating potential isomers. | Demonstrates the ability of a single method to resolve structurally similar compounds. |
The Analytical Workflow: A Step-by-Step Validation Process
The structural validation of a novel compound like 3-(2-Chloro-4-methylphenyl)aniline HCl follows a logical progression of analytical techniques, each providing a unique piece of the structural puzzle.
Figure 1: A generalized workflow for the structural validation of a synthesized small molecule, emphasizing the complementary nature of different analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid interfering signals.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
Predicted ¹H NMR Spectrum for 3-(2-Chloro-4-methylphenyl)aniline HCl:
Based on the structures of 2-chloroaniline and 3-chloro-4-methylaniline, we can predict the following signals:
-
Aromatic Protons (8H): A complex multiplet region between δ 6.5-7.5 ppm. The protons on the 2-chloro-4-methylphenyl ring and the 3-chlorophenyl ring will exhibit distinct splitting patterns based on their neighboring substituents.
-
Methyl Protons (3H): A singlet around δ 2.3 ppm, characteristic of a methyl group attached to an aromatic ring.
-
Amine Proton (2H): A broad singlet that can appear over a wide chemical shift range (δ 3-5 ppm or even further downfield), the position of which is highly dependent on concentration, solvent, and temperature. For the HCl salt, this signal is expected to be significantly downfield and may exchange with residual water in the solvent.
Comparative Analysis:
| Proton Type | Predicted for 3-(2-Chloro-4-methylphenyl)aniline HCl | Experimental for N-phenyl-2-chloroaniline |
| Aromatic | ~ δ 6.5-7.5 ppm (complex multiplets for 8H) | ~ δ 6.8-7.4 ppm (complex multiplets for 9H) |
| Methyl | ~ δ 2.3 ppm (singlet, 3H) | Absent |
| Amine | Broad singlet, downfield (2H as HCl salt) | Broad singlet (1H) |
Predicted ¹³C NMR Spectrum for 3-(2-Chloro-4-methylphenyl)aniline HCl:
We anticipate 13 distinct carbon signals (unless there is accidental overlap):
-
Aromatic Carbons (12C): In the region of δ 110-150 ppm. The carbons attached to chlorine and nitrogen will be significantly influenced by their electronegativity.
-
Methyl Carbon (1C): Around δ 20-25 ppm.
Comparative Analysis:
| Carbon Type | Predicted for 3-(2-Chloro-4-methylphenyl)aniline HCl | Experimental for N-phenyl-2-chloroaniline [2] |
| Aromatic | 12 signals in the δ 110-150 ppm range | 12 signals in a similar range |
| Methyl | 1 signal around δ 20-25 ppm | Absent |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol:
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR allows for direct analysis of the solid.
-
Spectrum Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Predicted FTIR Spectrum for 3-(2-Chloro-4-methylphenyl)aniline HCl:
-
N-H Stretch: For the hydrochloride salt, the N-H stretching vibrations of the anilinium ion will appear as a broad band in the 2500-3000 cm⁻¹ region.
-
Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.
-
C=C Aromatic Ring Stretch: Medium to strong bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: In the 1250-1350 cm⁻¹ range.
-
C-Cl Stretch: In the fingerprint region, typically below 800 cm⁻¹.
Comparative Analysis:
| Vibrational Mode | Predicted for 3-(2-Chloro-4-methylphenyl)aniline HCl | Experimental for N-phenyl-2-chloroaniline (vapor phase) [2] |
| N-H Stretch | Broad band at 2500-3000 cm⁻¹ (as HCl salt) | Sharp peak around 3400 cm⁻¹ (free amine) |
| Aromatic C-H Stretch | > 3000 cm⁻¹ | > 3000 cm⁻¹ |
| C=C Ring Stretch | 1450-1600 cm⁻¹ | 1450-1600 cm⁻¹ |
| C-N Stretch | 1250-1350 cm⁻¹ | 1250-1350 cm⁻¹ |
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, with high-resolution instruments, the molecular formula. The fragmentation pattern can also offer valuable structural information.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic system like GC or LC.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like the HCl salt. Electron ionization (EI) is a harder technique that provides more extensive fragmentation.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectrum for 3-(2-Chloro-4-methylphenyl)aniline HCl:
-
Molecular Ion (M⁺): The free base has a molecular weight of 253.14 g/mol . In ESI-MS, we would expect to see the protonated molecule [M+H]⁺ at m/z 254. The isotopic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl) will be characteristic.
-
Fragmentation: Fragmentation in EI-MS would likely involve the cleavage of the C-N bond between the two aromatic rings, as well as the loss of chlorine and methyl radicals.
Comparative Analysis:
| MS Feature | Predicted for 3-(2-Chloro-4-methylphenyl)aniline | Experimental for N-phenyl-2-chloroaniline [2] |
| Molecular Ion (m/z) | 253 (with characteristic chlorine isotope pattern) | 203 (with characteristic chlorine isotope pattern) |
| [M+H]⁺ (m/z) | 254 | 204 |
| Key Fragments | Fragments corresponding to the loss of Cl, CH₃, and cleavage of the C-N bond. | Fragments corresponding to the loss of Cl and cleavage of the C-N bond. |
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is a cornerstone of pharmaceutical analysis for determining the purity of a compound and for separating it from any impurities or by-products.
Experimental Protocol:
-
Column: A reverse-phase C18 column is typically suitable for aniline derivatives.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
This method can be used to confirm the presence of a single major peak for the purified 3-(2-Chloro-4-methylphenyl)aniline HCl, with any impurities appearing as separate, smaller peaks. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions.
Structural Comparison Diagram
Figure 2: Comparison of the chemical structures of the target molecule and the comparative analogue.
Conclusion
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2021. Available from: [Link]
-
European Medicines Agency. ICH Q2 (R1) Validation of analytical procedures: text and methodology. 2006. Available from: [Link]
-
PubChem. N-Phenyl-2-chloroaniline. National Center for Biotechnology Information. Available from: [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(2-Chloro-4-methylphenyl)aniline, HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-(2-Chloro-4-methylphenyl)aniline, HCl (CAS: 1352318-55-8). As a senior application scientist, this document is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a culture of safety and compliance in your laboratory.
Section 1: Hazard Identification and Risk Assessment
This compound is a halogenated aromatic amine. While a specific, publicly available Safety Data Sheet (SDS) for this exact hydrochloride salt is not readily found, data from structurally similar compounds, such as 3-chloro-p-toluidine and other chlorinated anilines, indicate a significant hazard profile.[1] Aniline and its derivatives are known for their toxicity and potential carcinogenicity.[2][3] Therefore, it is imperative to handle this compound with the utmost care, assuming a high degree of hazard.
Anticipated Hazards:
-
Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[4]
-
Carcinogenicity: Many chlorinated anilines are suspected carcinogens.[2][3]
-
Eye Damage/Irritation: Expected to cause serious eye irritation or damage.[5]
-
Skin Irritation and Sensitization: May cause skin irritation and allergic skin reactions.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[5][6][7]
Due to these potential hazards, all handling and disposal procedures must be designed to minimize exposure to personnel and the environment.
Section 2: Personal Protective Equipment (PPE) and Safety Precautions
A multi-layered approach to personal protection is crucial when handling this compound. The following PPE is mandatory:
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is advisable to consult the glove manufacturer's compatibility chart for specific chlorinated anilines.[8] Always inspect gloves for tears or punctures before use and dispose of them after handling the chemical.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[8]
-
Skin and Body Protection: A lab coat must be worn and fully fastened. For larger quantities or in the event of a spill, a chemical-resistant apron or suit is recommended.[8]
-
Respiratory Protection: All handling of this compound in solid or solution form should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]
Safe Handling Practices:
-
Designated Area: All work with this compound should be performed in a designated area, clearly marked with warning signs indicating the presence of a toxic and potentially carcinogenic substance.
-
Avoid Dust Generation: When handling the solid material, take care to avoid generating dust.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Section 3: Waste Characterization and Segregation
Proper characterization and segregation of hazardous waste are critical for safe and compliant disposal.
EPA Hazardous Waste Classification:
As a halogenated organic compound, waste containing this compound falls under the regulations of the Resource Conservation and Recovery Act (RCRA). While a specific listing for this research chemical may not exist, it would likely be classified as follows:
-
F-List Waste: If mixed with or derived from certain spent solvent mixtures, it could fall under F-listed wastes (wastes from non-specific sources), such as F002 for certain halogenated solvents.[9]
-
U-List or P-List Waste: If it is a discarded commercial chemical product, it could be classified as a U-listed (toxic) or P-listed (acutely hazardous) waste. However, for a research-generated waste, this is less likely unless it is an unused, pure chemical being discarded.[2][10]
-
Characteristic Waste: The waste may exhibit characteristics of toxicity (D-code) if it contains constituents listed in 40 CFR part 261, Appendix VIII at concentrations that could pose a hazard.[9]
Given its nature as a halogenated aromatic amine, it is prudent to manage it as a hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste code assignment.
Waste Segregation:
-
Halogenated Organic Waste: This waste must be collected in a designated, separate container for halogenated organic waste.
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents or strong acids, as this could lead to violent reactions. Keep it separate from non-halogenated waste streams.
Section 4: Step-by-Step Disposal Protocol
1. Waste Collection:
-
Container: Use a designated, properly labeled, and chemically compatible waste container. A high-density polyethylene (HDPE) container is generally suitable.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date and hazard characteristics (e.g., Toxic, Environmental Hazard) must also be clearly visible.
2. Waste Storage:
-
Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.
-
Containment: The SAA should have secondary containment to capture any potential leaks or spills.
-
Closure: Keep the waste container tightly closed at all times, except when adding waste.
3. Disposal Request:
-
Procedure: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.
-
Manifest: A hazardous waste manifest will be required for off-site transportation and disposal, which will be handled by a licensed hazardous waste contractor arranged by your institution.
4. Final Disposal Method:
-
Incineration: The preferred method of disposal for this type of halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility. This ensures the complete destruction of the hazardous constituents.
Waste Disposal Workflow
Caption: Waste disposal workflow for this compound.
Section 5: Emergency Procedures for Spills and Exposure
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside of a fume hood, and it is safe to do so, open a window.
-
Contain: Prevent the spill from spreading or entering drains. For a solid spill, carefully sweep it up. For a liquid spill, use an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully place the absorbent material and any contaminated debris into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your institution's EHS department.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
References
-
da Silva, B. F., et al. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. Toxics, 11(10), 844. [Link]
-
University of Porto. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. [Link]
-
Carl ROTH. (2025). Safety Data Sheet for 3-Chloroaniline. [Link]
-
Semantic Scholar. (2018). An Overview of Aniline and Chloroaniline Compounds as Environmental Pollutants. [Link]
-
PubChem. 3-Chloro-4-methylaniline. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet for Aniline hydrochloride. [Link]
-
U.S. Environmental Protection Agency. (n.d.). RCRAInfo - Waste Code. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. [Link]
-
Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?. [Link]
-
ChemSrc. (n.d.). 3-Chloro-4-(4-Methylpiperazin-1-yl)aniline hydrochloride (CAS No. 1052538-72-3) SDS. [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. [Link]
-
Safe Work Australia. (2025). How to Handle Chlorine Safely: A Step-by-Step Guide for Workers and Supervisors. [Link]
-
HazMat Tool. (n.d.). UN 2926: Flammable solids, toxic, organic, n.o.s. - Substance information. [Link]
-
PENTA chemicals. (2024). Aniline hydrochloride Safety Data Sheet. [Link]
-
NextSDS. (n.d.). TOXIC SOLID, FLAMMABLE, ORGANIC, N.O.S. - ADR Information. [Link]
-
Angene Chemical. (2021). Safety Data Sheet for 4-(Piperidin-1-yl)aniline hydrochloride. [Link]
-
PubChem. 3-Chloro-4-(4-chlorophenoxy)aniline. [Link]
-
ChemRadar. (n.d.). UN Number 3288-TOXIC SOLID, INORGANIC, N.O.S. [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY for ANILINE HYDROCHLORIDE. [Link]
-
ChemBK. (n.d.). This compound. [Link]
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A Researcher's Guide to Handling 3-(2-Chloro-4-methylphenyl)aniline, HCl: Essential Safety and Operational Protocols
This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-(2-Chloro-4-methylphenyl)aniline, HCl. As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, offering a framework of self-validating protocols grounded in the fundamental principles of chemical toxicology and occupational hygiene. The procedures outlined herein are designed to empower researchers to work confidently and safely with this compound.
Hazard Assessment: Understanding the Intrinsic Risks
Key Health Hazards:
-
Acute Toxicity: Aromatic amines are toxic if swallowed, inhaled, or absorbed through the skin.[5][6][7][8] Exposure can lead to methemoglobinemia, a serious condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen.[9][10] This can cause symptoms like headache, dizziness, fatigue, and a bluish discoloration of the skin and lips (cyanosis).[10]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs.[5][11]
-
Skin and Eye Damage: The compound is expected to be a skin irritant and can cause serious eye damage.[2][5][10] Some related compounds may also cause allergic skin reactions.[3][6][7]
-
Carcinogenicity and Mutagenicity: Many aniline derivatives are suspected of causing cancer and genetic defects.[5][6][7][11]
Due to these severe potential health effects, a comprehensive personal protective equipment (PPE) and handling plan is not merely recommended; it is mandatory.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE must be based on a thorough risk assessment. For a compound with the hazard profile of this compound, a multi-layered approach is essential.
Data Presentation: Recommended PPE Summary
| Protection Type | Specification | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | Primary containment to prevent inhalation of dust or vapors and protect the lab environment.[8] |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.[4][5] | Protects against splashes and airborne particles, preventing severe eye irritation or damage.[2][3] |
| Hand Protection | Double-gloving with compatible materials. e.g., Butyl, Vitrile, or Neoprene gloves. Nitrile is NOT recommended for prolonged contact.[12] | Aniline and its derivatives can be readily absorbed through the skin.[9] Double gloving provides an extra barrier against contamination and permeation.[13] |
| Body Protection | Fully-buttoned laboratory coat, chemical-resistant apron.[12][14] | Prevents contamination of personal clothing and skin.[15] |
| Respiratory | NIOSH-approved respirator with appropriate cartridges for organic vapors/particulates. | Required if working outside a fume hood, during large-scale transfers, or when cleaning spills where dust or aerosols may be generated.[6][14] |
Experimental Protocols: Glove Selection and Integrity Check
The causality behind glove selection is rooted in the chemical's ability to permeate materials. Studies on aniline permeation highlight that not all standard laboratory gloves offer adequate protection.[16][17]
Protocol for Glove Selection and Use:
-
Consult Glove Manufacturer Charts: Always verify the breakthrough time for aniline or similar chlorinated aromatic amines for your specific glove type and thickness.
-
Pre-Use Inflation Test: Before donning, trap air in the glove by rolling the cuff. Squeeze the glove to check for pinholes or tears. Discard if any leaks are found.
-
Double-Gloving Technique:
-
Don the first pair of gloves.
-
Don the second, outer pair, ensuring the cuff of the outer glove goes over the sleeve of the lab coat.
-
-
Timed Replacement: Do not wear gloves for extended periods. Replace them immediately if you suspect contamination or after a set time based on manufacturer data.
Operational Workflow for Safe Handling
A structured workflow minimizes the risk of exposure at every stage of handling, from receipt of the chemical to its final use.
Mandatory Visualization: Safe Handling Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure or spill, swift and correct action is critical.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][12][18] Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[10][12][18] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[18]
-
Inhalation: Move the individual to fresh air immediately.[5][12] If breathing has stopped, begin artificial respiration.[10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[18] If the person is conscious, rinse their mouth with water and give one to two glasses of water to dilute the chemical.[18] Seek immediate medical attention.
-
Spill:
-
Small Spill (inside a fume hood): Absorb with an inert, dry material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[10][12]
-
Large Spill: Evacuate the immediate area and alert others. Secure the entrance to the area.[10][12] Contact your institution's emergency response team.
-
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle to ensure environmental and personnel safety.
Operational Plan: Waste Management
-
Segregation: All materials contaminated with this compound, including gloves, disposable lab coats, and absorbent materials, must be segregated as hazardous waste.
-
Containerization: Use sealed, clearly labeled containers for all solid and liquid waste. The label should include the chemical name and associated hazards.
-
Work Surface Decontamination: After each use, wipe down the work area within the fume hood with an appropriate solvent (check institutional guidelines, often ethanol or a soap solution), followed by a clean water rinse.
-
Disposal: All waste must be disposed of according to local, state, and federal regulations.[19] Never dispose of this chemical down the drain.[4]
By adhering to these rigorous protocols, researchers can effectively mitigate the risks associated with handling this compound, fostering a culture of safety that supports groundbreaking scientific discovery.
References
-
Aniline Safety Procedures. Washington State University. [Link]
-
Aniline | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. [Link]
-
Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]
-
Safety Data Sheet: Aniline. SIA Toolbox. [Link]
-
This compound. ChemBK. [Link]
-
A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks. [Link]
-
A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. [Link]
-
Safety Data Sheet: 4-Chloroaniline hydrochloride. Thermo Fisher Scientific. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]
-
Safety Data Sheet: 3-Chloroaniline. Carl Roth. [Link]
-
p-Aminotetraphenylmethane hydrochloride. Organic Syntheses. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
